2,3,7,8-Tetramethoxydibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,7,8-tetramethoxydibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYWIWIIDEXTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506496 | |
| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109881-52-9 | |
| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3,7,8-Tetramethoxydibenzofuran from Guaiacol
Foreword: The Strategic Importance of Methoxy-Substituted Dibenzofurans
The dibenzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The specific substitution pattern of methoxy groups on this core can profoundly influence its pharmacological properties, including potential applications in anticancer and antimicrobial research.[1] The target molecule of this guide, 2,3,7,8-tetramethoxydibenzofuran, represents a symmetrical and highly functionalized analogue of the notoriously toxic 2,3,7,8-tetrachlorodibenzofuran (TCDF).[2] The synthesis of this methoxy-substituted counterpart is of significant interest for researchers in medicinal chemistry and drug development, providing a non-toxic scaffold for further derivatization and biological evaluation.
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, commencing from the readily available and bio-renewable starting material, guaiacol.[3] While a single, end-to-end validated protocol is not prevalent in the current literature, this document consolidates established synthetic methodologies for each key transformation, offering a robust and scientifically grounded pathway for researchers to explore.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of this compound from guaiacol can be logically approached through a three-stage process. The core strategy involves the initial formation of a biphenyl linkage, followed by the construction of the central furan ring, and concluding with the exhaustive methylation of the hydroxyl functionalities.
Figure 1: Retrosynthetic analysis of this compound.
Stage 1: Oxidative Dimerization of Guaiacol to 2,2'-Dihydroxy-3,3'-dimethoxybiphenyl
The initial and most critical step is the selective C-C bond formation between two molecules of guaiacol to yield the symmetrical biphenyl intermediate, 2,2'-dihydroxy-3,3'-dimethoxybiphenyl. The oxidative coupling of phenols is a well-established transformation, often mediated by enzymatic or chemical oxidants.
Causality Behind Experimental Choices:
The regioselectivity of the oxidative coupling is paramount. While various dimeric isomers of guaiacol can be formed, the desired 2,2'-dihydroxy-3,3'-dimethoxybiphenyl requires the coupling to occur at the ortho position relative to the hydroxyl group. Enzymatic methods, employing laccases or peroxidases, are known to catalyze the oxidation of guaiacol.[4] For instance, peroxidase-catalyzed oxidation has been shown to produce 3,3'-dimethoxy-4,4'-dihydroxybiphenyl.[5] Electrochemical methods also offer a controlled approach to phenol dimerization.[6]
For the selective synthesis of the target 2,2'-dihydroxy-3,3'-dimethoxybiphenyl, a promising approach involves the use of a laccase catalyst in a controlled environment. Laccases are known to mediate the formation of phenoxy radicals, which can then couple to form biphenyl structures. The reaction conditions, such as pH, solvent, and enzyme concentration, would need to be carefully optimized to favor the desired ortho-ortho coupling.
Experimental Protocol (Proposed):
| Step | Procedure | Rationale |
| 1 | Dissolve guaiacol (1.0 eq) in a suitable buffer solution (e.g., sodium acetate buffer, pH 5.0). | To provide an optimal pH environment for laccase activity. |
| 2 | Add a solution of laccase (e.g., from Trametes versicolor) to the guaiacol solution with vigorous stirring. | The enzyme catalyzes the formation of phenoxy radicals. |
| 3 | Stir the reaction mixture at room temperature and expose it to air or bubble air through the solution. | Oxygen is the terminal electron acceptor for the laccase-catalyzed oxidation. |
| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). | To determine the consumption of the starting material and the formation of the product. |
| 5 | Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). | To isolate the product from the aqueous phase. |
| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | To remove residual water and solvent. |
| 7 | Purify the crude product by column chromatography on silica gel. | To isolate the desired 2,2'-dihydroxy-3,3'-dimethoxybiphenyl from other isomers and byproducts. |
Data Presentation: Reagents and Conditions for Oxidative Dimerization
| Reagent/Parameter | Proposed Value/Condition |
| Guaiacol | 1.0 eq |
| Laccase | Catalytic amount |
| Solvent | Aqueous buffer (e.g., sodium acetate) |
| Oxidant | Air (O₂) |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours (to be monitored) |
Stage 2: Intramolecular Cyclization to 2,3,7,8-Tetrahydroxydibenzofuran
With the biphenyl intermediate in hand, the next stage involves the formation of the central furan ring via an intramolecular cyclization. This is typically achieved through a dehydration reaction, which can be promoted by acid catalysis or thermal conditions.
Causality Behind Experimental Choices:
The formation of the dibenzofuran core from a 2,2'-dihydroxybiphenyl is a type of dehydrative cyclization. Strong acids, such as sulfuric acid or polyphosphoric acid (PPA), are often employed to catalyze such reactions. The mechanism involves the protonation of one of the hydroxyl groups, followed by the nucleophilic attack of the other hydroxyl group and subsequent elimination of water. The Pschorr cyclization, which involves the intramolecular cyclization of a diazonium salt, is another powerful method for forming dibenzofurans.[7] However, for a dihydroxybiphenyl precursor, direct acid-catalyzed dehydration is a more straightforward approach.
Experimental Protocol (Proposed):
| Step | Procedure | Rationale |
| 1 | To a solution of 2,2'-dihydroxy-3,3'-dimethoxybiphenyl (1.0 eq) in a high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). | The acid catalyzes the intramolecular dehydration reaction. |
| 2 | Heat the reaction mixture to a high temperature (e.g., 200-250 °C) with a Dean-Stark apparatus to remove the water formed during the reaction. | The removal of water drives the equilibrium towards the formation of the cyclized product. |
| 3 | Monitor the reaction by TLC or GC-MS. | To track the disappearance of the starting material and the appearance of the product. |
| 4 | After completion, cool the reaction mixture and dilute it with a suitable organic solvent. | To facilitate workup. |
| 5 | Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. | To remove the acid catalyst. |
| 6 | Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. | To remove water and solvent. |
| 7 | Purify the crude product by recrystallization or column chromatography. | To obtain pure 2,3,7,8-tetrahydroxydibenzofuran. |
Stage 3: Exhaustive Methylation to this compound
The final step in the synthesis is the exhaustive methylation of the four hydroxyl groups of the 2,3,7,8-tetrahydroxydibenzofuran intermediate to yield the target molecule.
Causality Behind Experimental Choices:
The methylation of phenols is a standard and high-yielding reaction in organic synthesis. Dimethyl sulfate is a powerful and commonly used methylating agent for this purpose.[8] The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity.
Experimental Protocol (Proposed):
| Step | Procedure | Rationale |
| 1 | To a solution of 2,3,7,8-tetrahydroxydibenzofuran (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add an excess of a base (e.g., anhydrous potassium carbonate, >4.0 eq). | The base deprotonates the phenolic hydroxyl groups. |
| 2 | Add an excess of dimethyl sulfate (>4.0 eq) dropwise to the stirred suspension at room temperature. | Dimethyl sulfate is the methylating agent. |
| 3 | Heat the reaction mixture to reflux and monitor its progress by TLC. | Heating accelerates the rate of the SN2 reaction. |
| 4 | Upon completion, cool the reaction mixture and filter to remove the inorganic salts. | To separate the product from the solid byproducts. |
| 5 | Concentrate the filtrate under reduced pressure. | To remove the solvent. |
| 6 | Dissolve the residue in an organic solvent and wash with water and brine. | To remove any remaining inorganic salts and water-soluble impurities. |
| 7 | Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography. | To obtain the pure this compound. |
Data Presentation: Reagents and Conditions for Exhaustive Methylation
| Reagent/Parameter | Proposed Value/Condition |
| 2,3,7,8-Tetrahydroxydibenzofuran | 1.0 eq |
| Dimethyl Sulfate | >4.0 eq |
| Base (e.g., K₂CO₃) | >4.0 eq |
| Solvent | Acetone or DMF |
| Temperature | Reflux |
| Reaction Time | 12-24 hours (to be monitored) |
Overall Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Signals corresponding to the aromatic protons and the methoxy protons should be observed in the expected regions.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methoxy carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.
-
Infrared Spectroscopy: The IR spectrum should show characteristic absorption bands for C-O-C stretching of the aryl ethers and the furan ring, as well as C-H stretching and bending of the aromatic rings and methyl groups. The absence of a broad O-H stretching band would confirm the complete methylation of the hydroxyl groups.
Conclusion and Future Outlook
Future research in this area should focus on the development of a highly selective and high-yielding method for the synthesis of the key 2,2'-dihydroxy-3,3'-dimethoxybiphenyl intermediate from guaiacol. Furthermore, a thorough characterization of the final product and its intermediates will be crucial for validating the synthetic route and providing valuable data for the scientific community. The availability of a reliable synthesis for this compound will undoubtedly facilitate further exploration of the pharmacological potential of this class of compounds.
References
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Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501. [Link]
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Herndon, J. W., Zhang, Y., Wang, H., & Wang, K. (2000). Synthesis of benzofuran derivatives through the coupling of conjugated dienynes with Fischer carbene complexes. Tetrahedron Letters, 41(45), 8687–8690. [Link]
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Dooley, K. M., & Van Bramer, S. E. (1995). Identification of the colored guaiacol oxidation product produced by peroxidases. Journal of Biological Chemistry, 270(50), 29757-29762. [Link]
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NIST. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Shaker, Y. M. (2016). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society, 27(11), 2096-2101. [Link]
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Comninellis, C., & Pulgarin, C. (1991). Anodic oxidation of phenol for waste water treatment. Journal of Applied Electrochemistry, 21(8), 703-708. [Link]
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S. H. Lee, M. S. Kim, J. H. Lee, J. H. Park, S. J. Lee, and J. S. Lee, “Electrochemical oxidation of guaiacol as a sacrificial anodic process producing fine chemical derivative, for hydrogen production via electrolysis,” Journal of Industrial and Engineering Chemistry, vol. 105, pp. 317–324, 2022. [Link]
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Stoyanov, S. I., & Dyulgerska, E. I. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(9), 835-842. [Link]
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El-Sayed, M. A. A., & El-Sawy, E. R. (2022). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5124-5145. [Link]
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Shaker, Y. M. (2016). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Journal of the Brazilian Chemical Society, 27(11), 2096-2101. [Link]
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A Comprehensive Technical Guide to the Natural Sources of Methoxylated Dibenzofurans
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the natural world's production of methoxylated dibenzofurans, a class of heterocyclic compounds with significant and varied biological activities. This document is structured to provide not just a recitation of facts, but a causal understanding of the methodologies and biosynthetic pathways involved, empowering researchers to confidently navigate the discovery and utilization of these valuable natural products.
Section 1: The Natural Provenance of Methoxylated Dibenzofurans
Methoxylated dibenzofurans are not uniformly distributed in nature; rather, they are characteristic secondary metabolites of specific biological niches. Understanding these sources is the foundational step in any research program targeting these compounds. The primary producers are found within three major groups: lichens, fungi, and higher plants.
Lichens: A Prolific Source of Dibenzofuran Diversity
Lichens, the symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are perhaps the most well-known source of dibenzofurans.[1] These compounds play crucial roles in the survival of the lichen, including acting as UV screens, antimicrobial agents, and herbivores deterrents.
One of the most studied lichen-derived dibenzofurans is usnic acid , a methoxylated compound that exists in two enantiomeric forms, (+)-usnic acid and (-)-usnic acid. It is abundantly found in genera such as Usnea, Cladonia, Lecanora, Ramalina, and Evernia. Other notable methoxylated dibenzofurans from lichens include didymic acid and pannaric acid.
Fungi: An Emerging Frontier for Novel Dibenzofurans
The fungal kingdom, particularly endophytic fungi that reside within the tissues of living plants, represents a vast and largely untapped reservoir of novel methoxylated dibenzofurans. These fungi often produce a diverse array of secondary metabolites, some of which may have been evolutionarily selected for their ability to protect the host plant from pathogens. For instance, the endophytic fungus Mycosphaerella nawae, isolated from the plant Smilax china L., has been shown to produce novel dibenzofurans with immunosuppressive properties.[2]
Higher Plants: Biosynthetically Distinct Sources
While less common than in lichens and fungi, methoxylated dibenzofurans are also found in certain families of higher plants, most notably the Rosaceae and Myrtaceae.[3] A prominent example is the genus Salvia, particularly Salvia miltiorrhiza, a staple in traditional Chinese medicine.[3][4] The dibenzofurans found in plants often have different substitution patterns compared to their lichen and fungal counterparts, reflecting their distinct biosynthetic origins.
Section 2: Biosynthesis of Methoxylated Dibenzofurans: Two Paths to a Core Structure
The formation of the dibenzofuran core and its subsequent methoxylation occurs via two primary biosynthetic routes, dictated by the organism in which it is produced.
The Polyketide Pathway in Lichens and Fungi
In lichens and fungi, the biosynthesis of dibenzofurans proceeds through the polyketide pathway .[5][6][7] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks, which are iteratively condensed by a large, multifunctional enzyme complex known as polyketide synthase (PKS) .[6][8]
For fungal aromatic polyketides, non-reducing PKSs (NR-PKSs) are responsible for their synthesis.[7] The biosynthesis of usnic acid, for example, involves a non-reducing PKS that catalyzes the formation of two molecules of methylphloracetophenone from acetyl-CoA and malonyl-CoA. These two units then undergo an oxidative coupling to form the dibenzofuran core. Subsequent enzymatic modifications, including methoxylation, are carried out by tailoring enzymes to produce the final methoxylated dibenzofuran.
Caption: Plant Shikimate and Acetate Pathway to Methoxylated Dibenzofurans.
Section 3: A Practical Guide to the Isolation and Purification of Methoxylated Dibenzofurans
The successful isolation of methoxylated dibenzofurans requires a systematic approach that is tailored to the source material and the chemical properties of the target compounds. The following protocols provide a robust framework for the extraction, separation, and purification of these valuable natural products.
General Workflow
The overall process for isolating methoxylated dibenzofurans from their natural sources can be summarized in the following workflow:
Caption: General Workflow for the Isolation of Methoxylated Dibenzofurans.
Detailed Experimental Protocols
This protocol is optimized for the extraction and purification of usnic acid, a representative methoxylated dibenzofuran from lichens.
1. Collection and Preparation:
-
Collect lichen thalli from a pollution-free environment.
-
Carefully clean the lichen material to remove any debris, such as bark or soil.
-
Air-dry the cleaned lichens at room temperature in a well-ventilated area until brittle. [9] - Grind the dried lichen thalli into a fine powder using a blender or a mill. [10] 2. Extraction:
-
Macerate the lichen powder in acetone (a common solvent for usnic acid extraction) at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional shaking. [9]Other effective solvents include dichloromethane, petroleum ether, and n-hexane. [11] - Filter the mixture through cheesecloth and then through filter paper to remove the solid lichen material. [9] - Repeat the maceration process with the residue two more times to ensure complete extraction.
-
Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Subject the dissolved extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing usnic acid.
-
Combine the usnic acid-containing fractions and evaporate the solvent.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., chloroform-methanol) to obtain pure usnic acid crystals.
This protocol provides a general framework for the isolation of dibenzofurans from fungal cultures.
1. Fungal Culture and Fermentation:
-
Isolate the endophytic fungus from its host plant tissue onto a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Purify the fungal culture using single spore or hyphal tip isolation techniques to ensure a homogenous culture. [12][13] - Inoculate a liquid fermentation medium with the purified fungus and incubate under appropriate conditions (temperature, shaking speed, and duration) to promote the production of secondary metabolites.
2. Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Extract the culture broth with an organic solvent such as ethyl acetate.
-
Dry the fungal biomass, grind it into a powder, and extract it with a solvent like methanol or acetone.
-
Combine the extracts and concentrate them under reduced pressure.
3. Purification:
-
Fractionate the crude extract using column chromatography over silica gel or Sephadex LH-20. [2] - Employ a gradient elution system, starting with non-polar solvents and gradually increasing the polarity.
-
Monitor the fractions by TLC or HPLC.
-
Further purify the fractions containing the target methoxylated dibenzofurans using preparative HPLC to obtain pure compounds.
This protocol is adapted for the extraction of phenolic compounds, including dibenzofurans, from plant material.
1. Plant Material Preparation:
-
Obtain the dried roots of Salvia miltiorrhiza.
-
Pulverize the dried roots into a fine powder. [5] 2. Extraction:
-
Suspend the powdered plant material in a methanol-water mixture (e.g., 80:20 v/v). [5] - Perform ultrasonic extraction for 30-60 minutes to enhance the extraction efficiency. [5] - Centrifuge the mixture to pellet the solid material. [5] - Collect the supernatant and filter it through a 0.45 µm membrane. [10] - Concentrate the filtrate under reduced pressure to yield the crude extract.
3. Purification:
-
Subject the crude extract to column chromatography on silica gel or C18 reversed-phase silica gel.
-
Use a gradient elution of solvents, for example, a water-acetonitrile or water-methanol gradient for reversed-phase chromatography.
-
Collect and analyze fractions using HPLC.
-
Pool the fractions containing the desired methoxylated dibenzofurans and purify them further using preparative HPLC.
Section 4: Structural Characterization: Unveiling the Molecular Architecture
The unequivocal identification of isolated methoxylated dibenzofurans relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. [14]Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of methoxylated dibenzofurans. [15]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). The chemical shifts of aromatic protons and methoxy group protons are particularly informative.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to identify adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and determining the position of substituents like methoxy groups.
Interpreting the Spectra: The analysis of NMR data is a systematic process. [16][17]The number of signals in the ¹H and ¹³C spectra indicates the degree of symmetry in the molecule. The chemical shifts provide clues about the electronic environment of the nuclei. Integration of the ¹H NMR signals reveals the relative number of protons corresponding to each signal. Finally, the splitting patterns in the ¹H NMR spectrum (e.g., singlets, doublets, triplets) provide information about the number of neighboring protons. By combining all of this information, a complete structural assignment can be made.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information, as different isomers will often fragment in distinct ways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile dibenzofurans in complex mixtures. [1][15][18] Table 1: Key Spectroscopic Data for a Hypothetical Methoxylated Dibenzofuran
| Technique | Observation | Interpretation |
| HRMS | Molecular ion peak at m/z 258.0892 | Corresponds to a molecular formula of C₁₅H₁₄O₄ |
| ¹H NMR | Singlet at δ 3.90 (3H) | Methoxy group protons |
| Doublet at δ 7.80 (1H, J = 8.0 Hz) | Aromatic proton with one ortho neighbor | |
| Doublet at δ 7.20 (1H, J = 8.0 Hz) | Aromatic proton with one ortho neighbor | |
| ¹³C NMR | Signal at δ 56.0 | Methoxy carbon |
| Signals between δ 110-160 | Aromatic carbons | |
| HMBC | Correlation between methoxy protons (δ 3.90) and an aromatic carbon at δ 158.0 | Confirms the position of the methoxy group on the aromatic ring |
Section 5: Biological Activities and Future Perspectives
Methoxylated dibenzofurans exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery. Numerous studies have demonstrated their potent antimicrobial, antifungal, antiviral, antioxidant, and cytotoxic properties. For instance, usnic acid is well-known for its antibacterial activity, particularly against Gram-positive bacteria. The immunosuppressive effects of dibenzofurans from endophytic fungi highlight their potential in the development of new therapeutics for autoimmune diseases.
The continued exploration of diverse natural sources, coupled with advances in isolation and characterization techniques, will undoubtedly lead to the discovery of novel methoxylated dibenzofurans with unique biological profiles. Furthermore, a deeper understanding of their biosynthetic pathways will open up opportunities for metabolic engineering and the sustainable production of these valuable compounds.
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An In-depth Technical Guide to the Physicochemical Properties of 2,3,7,8-Tetramethoxydibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2,3,7,8-tetramethoxydibenzofuran. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related methoxy-substituted dibenzofuran derivatives and theoretical principles to offer a predictive profile. The document covers potential synthetic pathways, expected spectroscopic characteristics, and anticipated biological activities, serving as a foundational resource for researchers interested in this class of compounds and highlighting key areas for future empirical investigation.
Introduction: The Significance of Methoxy-Substituted Dibenzofurans
Dibenzofurans are a class of heterocyclic organic compounds with a core structure composed of two benzene rings fused to a central furan ring. While the halogenated derivatives, particularly the chlorinated ones like 2,3,7,8-tetrachlorodibenzofuran (TCDF), are well-studied due to their environmental persistence and toxicity, their methoxy-substituted counterparts remain a less explored area of chemical space. Methoxy groups can significantly influence the electronic and steric properties of a molecule, often enhancing its pharmacological potential. Benzofuran derivatives, in general, exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Therefore, understanding the physicochemical properties of polysubstituted methoxydibenzofurans, such as this compound, is crucial for unlocking their potential in drug discovery and materials science.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical and comparative analysis of this compound, offering valuable insights for its synthesis, characterization, and potential applications.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in understanding the properties of a molecule is to analyze its structure. The structure of this compound is presented below, followed by a table of predicted physicochemical properties. These values are estimations based on computational models and comparison with related structures, and await experimental verification.
Caption: Chemical structure of this compound.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₆H₁₆O₅ | - |
| Molecular Weight | 288.29 g/mol | - |
| Melting Point | 180-200 °C | Based on related polymethoxylated aromatic compounds |
| Boiling Point | > 400 °C | Extrapolation from smaller aromatic ethers |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | General principles of organic solubility |
| logP (octanol/water) | 3.5 - 4.5 | Computational prediction (e.g., ALOGPS, ChemDraw) |
Synthesis of Methoxy-Substituted Dibenzofurans
A proposed synthetic pathway is outlined below. This should be considered a theoretical approach that requires experimental validation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-5,5'-diiodobiphenyl (Ullmann Coupling)
-
To a stirred suspension of activated copper powder in a suitable high-boiling solvent (e.g., dimethylformamide or nitrobenzene), add 1,2-dimethoxy-4,5-diiodobenzene.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Extract the product from the filtrate using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
Dissolve the 2,2',3,3'-tetramethoxy-5,5'-diiodobiphenyl in a suitable solvent such as toluene or dioxane.
-
Add a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on its structure and data from related methoxy-substituted benzofurans, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Two singlets in the aromatic region (likely between δ 6.5-7.5 ppm), corresponding to the protons at positions 1, 4, 6, and 9.
-
Two singlets in the upfield region (likely between δ 3.8-4.0 ppm), corresponding to the four methoxy groups[2]. The chemical shifts may be slightly different depending on their electronic environment.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all sixteen carbon atoms.
-
Signals for the aromatic carbons, with those bearing methoxy groups appearing at a lower field.
-
Signals for the methoxy carbons, typically in the range of δ 55-60 ppm.
-
The carbon atoms of the furan ring will have distinct chemical shifts.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For aromatic ethers, the molecular ion peak is typically prominent due to the stability of the aromatic system[3].
-
Molecular Ion (M⁺): A strong peak is expected at m/z 288, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for methoxy aromatic compounds involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of formaldehyde (CH₂O) to form an [M-30]⁺ ion. Successive losses of these fragments are also possible.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-O-C (Aromatic Ether) Stretch: Strong, characteristic bands are expected in the region of 1250-1000 cm⁻¹.
-
C-H (Aromatic) Stretch: Peaks will be observed above 3000 cm⁻¹.
-
C=C (Aromatic) Stretch: Several bands will appear in the 1600-1450 cm⁻¹ region.
-
C-H (Aliphatic) Stretch: Bands corresponding to the methoxy groups will be seen around 2950-2850 cm⁻¹.
Potential Biological and Pharmacological Activities
While no specific biological studies on this compound have been reported, the broader class of methoxy-substituted benzofurans has shown promising pharmacological activities. The presence of methoxy groups can enhance lipophilicity and modulate interactions with biological targets.
-
Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern of methoxy groups can significantly influence this activity[4].
-
Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in many natural and synthetic compounds with antimicrobial properties.
-
Enzyme Inhibition: Methoxy-substituted benzofurans have been investigated as inhibitors of various enzymes, including cholinesterases and kinases[5][6].
-
Adenosine Receptor Antagonism: Certain methoxy-substituted 2-benzoyl-1-benzofuran derivatives have shown affinity for adenosine A₁ and A₂A receptors, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's[7][8].
The specific biological profile of this compound remains to be determined through future research. The symmetrical substitution pattern and the presence of four electron-donating methoxy groups suggest that it could have unique interactions with biological systems.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule within the broader class of dibenzofurans. This technical guide has provided a comprehensive, albeit largely predictive, overview of its physicochemical properties, potential synthetic routes, and expected spectroscopic and biological characteristics. The lack of direct experimental data underscores a significant opportunity for future research.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and validation of a reliable synthetic protocol for this compound, followed by its full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography), is a critical first step.
-
Experimental Determination of Physicochemical Properties: Accurate measurement of its melting point, boiling point, solubility, and logP is essential for understanding its behavior and potential applications.
-
Pharmacological and Toxicological Screening: A thorough evaluation of its biological activity, including its potential as an anticancer, antimicrobial, or neuroprotective agent, is warranted. Toxicological studies are also crucial to assess its safety profile.
By filling these knowledge gaps, the scientific community can fully elucidate the potential of this compound and other methoxy-substituted dibenzofurans in drug discovery and materials science.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methoxyethane. Retrieved from [Link]
-
Janse van Rensburg, H. D., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. [Link]
-
DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1). [Link]
-
Zhang, Q., et al. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Journal of Molecular Graphics and Modelling, 38, 29-38. [Link]
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Majumder, P. L., & Kundu, A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28153-28186. [Link]
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Monte, A. P., et al. (1998). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 41(14), 2134-2143. [Link]
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Clark, C. R., & DeRuiter, J. (1993). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Chromatographic Science, 31(7), 273-279. [Link]
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de Oliveira, M. C. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Pharmaceuticals, 14(9), 894. [Link]
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Safe, S., et al. (1985). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. Chemosphere, 14(6-7), 675-683. [Link]
-
Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved from [Link]
-
SciSpace. (2019). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]
-
Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 346. [Link]
-
Maccioni, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 743. [Link]
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Spectroscopic Characterization of 2,3,7,8-Tetramethoxydibenzofuran: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,3,7,8-tetramethoxydibenzofuran. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By drawing parallels with the well-characterized analog, 2,3,7,8-tetrachlorodibenzofuran, and other methoxy-substituted benzofurans, this guide offers a robust analytical framework for researchers, scientists, and professionals in drug development. The methodologies for spectral acquisition and the rationale behind the predicted spectral features are detailed to ensure scientific integrity and practical utility.
Introduction: The Significance of Methoxy-Substituted Dibenzofurans
Dibenzofurans are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to materials science. The substitution pattern on the dibenzofuran core profoundly influences their chemical and physical properties. Methoxy-substituted dibenzofurans, in particular, are of significant interest due to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the aromatic system. This can have implications for their biological activity and reactivity.
Accurate structural elucidation is paramount in the study of these molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide focuses on this compound, a symmetrical molecule where the methoxy groups are expected to significantly influence the spectral output.
Molecular Structure and Symmetry
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
The molecule possesses a high degree of symmetry (C2v point group), which will simplify its NMR spectra. There are only two distinct aromatic proton environments and four distinct aromatic carbon environments, in addition to the methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for this type of compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1, H-4 | 6.8 - 7.2 | Singlet | 2H | Aromatic protons in an electron-rich environment due to the adjacent methoxy and oxygen bridge. |
| H-6, H-9 | 6.8 - 7.2 | Singlet | 2H | Similar electronic environment to H-1 and H-4. |
| OCH₃ | 3.8 - 4.0 | Singlet | 12H | Methoxy protons typically appear in this region. The four methoxy groups are chemically equivalent due to symmetry. |
The exact chemical shifts of the aromatic protons (H-1, H-4, H-6, H-9) are difficult to predict with high accuracy without experimental data. However, based on data for other methoxy-substituted benzofurans, they are expected to be in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the methoxy groups.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will also be simplified by the molecular symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1, C-4, C-6, C-9 | 95 - 105 | Aromatic CH carbons shielded by the ortho- and para-directing methoxy groups. |
| C-2, C-3, C-7, C-8 | 140 - 150 | Aromatic carbons directly attached to the electron-donating methoxy groups, expected to be deshielded. |
| C-4a, C-5a, C-9a, C-9b | 115 - 125 | Quaternary carbons of the central furan ring. |
| C-4b, C-5b | 145 - 155 | Quaternary carbons at the fusion of the benzene and furan rings. |
| OCH₃ | 55 - 60 | Typical chemical shift for methoxy carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often a simpler and faster method.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on an aromatic ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium | From the methyl groups of the methoxy substituents. |
| 1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Characteristic of the aromatic ring system. |
| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretching of the Ar-O-CH₃ bond, typically a very prominent peak. |
| 1100 - 1000 | C-O stretch (aryl ether) | Strong | Symmetric stretching of the Ar-O-CH₃ bond. |
| 850 - 750 | C-H bend (out-of-plane) | Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for MS Data Acquisition
-
Ionization Method:
-
Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are more likely to show the molecular ion peak with less fragmentation.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50 - 500).
Predicted Mass Spectrum
The molecular formula of this compound is C₁₆H₁₆O₅, with a monoisotopic mass of 288.0998 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 288.
-
Fragmentation Pattern: Under EI conditions, fragmentation is expected. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment at m/z 273. Subsequent losses of formaldehyde (CH₂O) or other fragments are also possible.
Figure 2: Predicted key fragmentation pathway for this compound in EI-MS.
Conclusion
References
Note: As direct spectroscopic data for this compound was not found, the references below provide context on the spectroscopy of related compounds and general spectroscopic principles.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NIST Chemistry WebBook. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. [Link]
-
DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]
"biological activity of 2,3,7,8-tetramethoxydibenzofuran"
An In-Depth Technical Guide to the Biological Activity of 2,3,7,8-Tetramethoxydibenzofuran
Abstract
The dibenzofuran scaffold is a core structure in a wide range of organic compounds, from highly toxic environmental contaminants to biologically active natural products. While the halogenated variants, particularly 2,3,7,8-tetrachlorodibenzofuran (TCDF), are notorious for their toxicity mediated by the Aryl Hydrocarbon Receptor (AhR), their methoxylated counterparts remain significantly under-explored. This guide focuses on this compound, a compound for which limited direct biological data exists. By leveraging structure-activity relationships, data from related methoxylated aromatics, and the well-established toxicology of its chlorinated analog, we provide a comprehensive framework for its synthesis, predicted biological activities, and a detailed roadmap for its experimental evaluation. This document is intended for researchers in toxicology, pharmacology, and drug development, offering a scientifically grounded starting point for investigating this novel compound.
Introduction: The Tale of Two Substituents
The biological impact of a polycyclic aromatic hydrocarbon is profoundly dictated by the nature and position of its substituents. The dibenzofuran core, a planar tricyclic system, serves as a stark example of this principle. The substitution of chlorine atoms at the 2, 3, 7, and 8 positions creates 2,3,7,8-tetrachlorodibenzofuran (TCDF), a persistent organic pollutant with a well-documented toxicity profile nearly equivalent to its infamous cousin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This toxicity is primarily driven by its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that orchestrates a battery of downstream genetic responses.[2]
In stark contrast, replacing the electron-withdrawing chloro groups with electron-donating methoxy groups to form This compound fundamentally alters the molecule's electronic and steric properties. Methoxy groups are prevalent in a vast array of natural products and pharmacologically active compounds, often imparting antioxidant, anti-inflammatory, and anticancer properties.[3][4] This guide postulates that this compound is unlikely to share the potent AhR-mediated toxicity of TCDF. Instead, it may possess a unique and potentially beneficial biological activity profile.
This document will therefore serve as a technical primer, outlining the synthetic considerations for this molecule, predicting its biological activities based on established chemical principles, and providing a rigorous, field-proven framework for its comprehensive experimental investigation.
Synthesis and Chemical Properties
Proposed Synthetic Route
A potential synthetic pathway could begin with 1,2,4,5-tetramethoxybenzene, which can be subjected to iodination to yield 1,4-diiodo-2,3,5,6-tetramethoxybenzene. An Ullmann-type coupling reaction could then be employed to create the biphenyl linkage, followed by a demethylative cyclization to furnish the dibenzofuran core.
Physicochemical Properties: Methoxy vs. Chloro
The substitution of chlorine with methoxy groups is predicted to significantly alter the compound's properties.
| Property | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Predicted: this compound | Rationale for Prediction |
| Molecular Weight | 305.96 g/mol [1] | 288.29 g/mol | Methoxy group (–OCH₃) is lighter than Chlorine (–Cl). |
| Lipophilicity (LogP) | High | Moderately High | Methoxy groups can increase polarity compared to chloro groups, potentially lowering LogP slightly. |
| Electronic Effect | Electron-withdrawing | Electron-donating | Methoxy groups donate electron density to the aromatic rings through resonance. |
| Steric Hindrance | Moderate | High | The methoxy group is significantly bulkier than the chlorine atom. |
| Reactivity | Relatively inert to metabolic degradation | Potentially more susceptible to O-demethylation | Methoxy groups can be targets for metabolic enzymes like cytochrome P450s. |
Predicted Biological Activity & Mechanisms of Action
Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway
The primary mechanism of TCDF toxicity is the activation of the AhR signaling cascade.[6] Upon binding a ligand like TCDF, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This initiates the transcription of a host of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7]
It is hypothesized that This compound will be a very weak agonist or potentially an antagonist of the AhR . This prediction is based on two key factors:
-
Electronic Effects : The high affinity of TCDF for the AhR is partly due to the electron-withdrawing nature of the chlorine atoms. The electron-donating methoxy groups would likely decrease the binding affinity for the receptor.
-
Steric Hindrance : The bulkier methoxy groups may sterically hinder the molecule from fitting optimally into the AhR ligand-binding pocket.
Therefore, the toxicological profile associated with potent AhR activation (e.g., wasting syndrome, immunotoxicity, carcinogenicity promotion) is not anticipated for the tetramethoxy analog.
Potential Anti-inflammatory and Antioxidant Activities
Many natural and synthetic molecules containing methoxy-substituted aromatic rings exhibit significant anti-inflammatory and antioxidant properties.[8][9] Dibenzofuran derivatives, in particular, have been reported to possess these activities.[10]
-
Anti-inflammatory Potential : this compound may inhibit key inflammatory mediators. This could involve the suppression of pro-inflammatory cytokines like TNF-α and interleukins, or the inhibition of enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in immune cells like macrophages.[9][10]
-
Antioxidant Potential : The electron-donating nature of the methoxy groups can stabilize the molecule, allowing it to act as a radical scavenger. It may directly neutralize reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes.[8] The position of the methoxy groups can significantly influence this activity.[8]
A Proposed Framework for Experimental Evaluation
To systematically characterize the biological activity of this compound, a tiered approach is recommended, progressing from in vitro screening to more complex in vivo models.
In Vitro Experimental Protocols
-
Objective : To determine if this compound can activate the AhR and induce downstream gene expression.
-
Methodology : Chemically Activated Luciferase Expression (CALUX) reporter gene assay.[11]
-
Cell Line : Use a stable cell line, such as the rat hepatoma H4IIE cell line, transfected with a luciferase reporter gene under the control of DREs.[12]
-
Procedure : a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound (e.g., 1 pM to 100 µM). c. Include TCDD as a positive control and the vehicle (e.g., DMSO) as a negative control. d. Incubate for 24 hours. e. Lyse the cells and measure luciferase activity using a luminometer.
-
-
Endpoint : Quantify the fold-induction of luciferase activity relative to the vehicle control. This will determine if the compound is an AhR agonist.
-
Objective : To measure the functional consequence of AhR activation by quantifying the enzymatic activity of induced CYP1A1.
-
Methodology : 7-Ethoxyresorufin-O-deethylase (EROD) assay.[12][13]
-
Cell Line : Use a metabolically active cell line such as human hepatoma HepG2 or rat H4IIE cells.
-
Procedure : a. Treat cells with the test compound as described in Protocol 4.1.1. b. After the 24-hour induction period, replace the medium with a solution containing 7-ethoxyresorufin. c. Incubate for a defined period (e.g., 30-60 minutes). d. Measure the fluorescence of the product, resorufin, using a plate reader (Excitation ~530 nm, Emission ~590 nm).
-
-
Endpoint : Quantify resorufin production, which is directly proportional to CYP1A1 activity.[14] Compare results to TCDD-treated cells.
-
Objective : To determine the concentration range at which the compound exhibits cytotoxic effects.
-
Methodology : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]
-
Cell Lines : Use a panel of cell lines, including hepatocytes (HepG2), immune cells (RAW 264.7 macrophages), and relevant cancer cell lines.
-
Procedure : a. Seed cells in a 96-well plate. b. Treat with a broad concentration range of the compound (e.g., 0.1 µM to 200 µM) for 24-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at ~570 nm.
-
-
Endpoint : Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.
-
Objective : To assess the ability of the compound to suppress inflammatory responses in immune cells.
-
Methodology : Measurement of Nitric Oxide (NO) and TNF-α production in LPS-stimulated macrophages.[9]
-
Cell Line : RAW 264.7 murine macrophage cell line.
-
Procedure : a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls. d. After 24 hours, collect the cell culture supernatant. e. NO Measurement : Quantify nitrite (a stable product of NO) in the supernatant using the Griess reagent. f. TNF-α Measurement : Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Endpoint : Determine the IC₅₀ for the inhibition of NO and TNF-α production.
In Vivo Experimental Protocols
Should in vitro results, particularly from anti-inflammatory assays, prove promising, a carefully designed in vivo evaluation is the next logical step. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Objective : To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine its safety margin.
-
Methodology : Single-dose administration in rodents.
-
Animal Model : Use a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats.
-
Procedure : a. Administer a single dose of the compound via relevant routes (e.g., oral gavage, intraperitoneal injection). b. Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). c. Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life). d. For acute toxicity, administer escalating doses and monitor animals for 14 days for clinical signs of toxicity, body weight changes, and mortality, following OECD guidelines.[16]
-
-
Endpoint : A full pharmacokinetic profile and the maximum tolerated dose (MTD).
-
Objective : To determine if the compound can mitigate an inflammatory response in a living organism.
-
Methodology : LPS-induced systemic inflammation model in mice.
-
Animal Model : C57BL/6 mice.
-
Procedure : a. Pre-treat groups of mice with the vehicle or various doses of this compound (based on PK and toxicity data). b. After a set pre-treatment time, administer a systemic challenge with LPS via intraperitoneal injection. c. At a peak response time (e.g., 2-6 hours post-LPS), collect blood and tissues. d. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum via ELISA. e. Analyze inflammatory cell infiltration in tissues like the lung and liver via histology.
-
-
Endpoint : Dose-dependent reduction in systemic and tissue-level inflammation compared to the LPS-only control group.
Conclusion and Future Directions
This compound represents a scientifically intriguing yet uncharacterized molecule. Based on established principles of structure-activity relationships, it is poised to exhibit a biological profile vastly different from its toxic chlorinated analog. The primary hypothesis is a significant reduction in AhR-mediated toxicity, coupled with the potential for beneficial anti-inflammatory and antioxidant activities.
The experimental framework detailed in this guide provides a clear, logical, and robust pathway for elucidating the true biological nature of this compound. The initial in vitro screening for AhR activity, cytotoxicity, and anti-inflammatory potential will be critical in directing future research. Should this compound demonstrate a favorable safety profile and potent anti-inflammatory effects, it could represent a novel lead structure for the development of new therapeutic agents. Future work would then focus on mechanistic deconvolution, exploring its effects on specific signaling pathways (e.g., NF-κB, MAP kinases) and optimizing its structure to enhance potency and drug-like properties.
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The Therapeutic Potential of Tetramethoxydibenzofurans: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The dibenzofuran core, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active natural products and synthetic molecules.[1][2] Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The addition of methoxy groups to this core, creating tetramethoxydibenzofurans, significantly modulates the molecule's electronic and lipophilic properties, enhancing its potential for targeted therapeutic interventions. This guide will provide an in-depth exploration of the potential therapeutic applications of tetramethoxydibenzofurans, drawing upon the wealth of knowledge surrounding the broader benzofuran class to illuminate promising avenues for drug development. While direct research on tetramethoxydibenzofurans is an emerging field, the foundational evidence from related polymethoxylated flavonoids and benzofuran derivatives provides a strong rationale for their investigation in oncology, neurodegenerative disorders, and inflammatory conditions.
The Chemical Foundation: Structure, Synthesis, and Physicochemical Properties
The core of a tetramethoxydibenzofuran consists of two benzene rings fused to a central furan ring, with four methoxy (-OCH3) substituents. The specific substitution pattern of these methoxy groups is critical in determining the molecule's biological activity.
Synthesis Strategies
The synthesis of dibenzofuran derivatives can be achieved through various routes. One common approach involves the cyclization of biphenyl precursors. For instance, the synthesis of 1,3,7,9-tetramethoxydibenzofuran has been achieved through the Ullmann coupling of 1,3,5-trimethoxybenzene followed by cyclization, albeit with challenges in yield that highlight the need for optimized synthetic methodologies.[3]
Experimental Protocol: Synthesis of 1,3,7,9-Tetramethoxydibenzofuran (Illustrative)
-
Iodination: 1,3,5-trimethoxybenzene is iodinated to introduce a halogen atom required for the subsequent coupling reaction.
-
Ullmann Coupling: The iodinated precursor undergoes an Ullmann coupling reaction to form 2,2′,4,4′,6,6′-hexamethoxybiphenyl.
-
Cyclization: The resulting biphenyl is subjected to cyclization conditions (e.g., reflux with 57% aqueous HI) to form the dibenzofuran ring system.
-
Methylation: The product is then methylated (e.g., with iodomethane) to yield 1,3,7,9-tetramethoxydibenzofuran.[3]
Physicochemical Properties and Their Therapeutic Implications
The four methoxy groups significantly influence the physicochemical properties of the dibenzofuran core. Increased methoxylation generally leads to enhanced metabolic stability and oral absorption compared to their hydroxylated counterparts.[4] This improved pharmacokinetic profile is a crucial advantage in drug development, potentially leading to lower required therapeutic doses and reduced off-target effects.
Potential Therapeutic Applications: A Mechanistic Approach
The therapeutic potential of tetramethoxydibenzofurans can be inferred from the well-documented activities of structurally related benzofurans and polymethoxyflavonoids.
Neurodegenerative Diseases: Combating Neuroinflammation and Oxidative Stress
A growing body of evidence implicates focal brain inflammation and oxidative stress in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6]
2.1.1. Proposed Mechanism of Action: Modulation of Inflammatory Pathways
Tetramethoxylated flavonoids, such as tetramethoxyluteolin, have demonstrated neuroprotective effects by inhibiting inflammatory processes in the brain.[4] The proposed mechanism involves the suppression of pro-inflammatory cytokines and the modulation of key signaling pathways like NF-κB.[7] It is hypothesized that tetramethoxydibenzofurans could exert similar effects, mitigating the neuroinflammatory cascade that contributes to neuronal cell death.
2.1.2. Targeting Microglia and Mast Cells
Microglia and mast cells are key players in orchestrating neuroinflammation.[4] Certain flavonoids can inhibit the activation of these cells, thereby reducing the release of inflammatory mediators.[4] Tetramethoxydibenzofurans, due to their structural similarities to these flavonoids, may also possess the ability to modulate microglia and mast cell activity.
Signaling Pathway: Hypothesized Neuroprotective Mechanism of Tetramethoxydibenzofurans
Caption: Hypothesized dual action of tetramethoxydibenzofurans in neuroprotection.
Oncology: A Multi-pronged Attack on Cancer Progression
Benzofuran derivatives have emerged as promising anticancer agents, with activities demonstrated against a range of human cancer cell lines.[8][9][10] Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, angiogenesis, and survival.
2.2.1. Inhibition of Key Signaling Pathways
Several benzofuran derivatives have been shown to inhibit critical signaling pathways in cancer cells. For instance, some derivatives act as inhibitors of mTOR signaling, a central regulator of cell growth and proliferation.[11] Others have been identified as potent VEGFR-2 inhibitors, thereby blocking angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[12] Given the structural similarities, tetramethoxydibenzofurans could potentially exhibit similar inhibitory activities.
2.2.2. Induction of Apoptosis
The ability to induce apoptosis, or programmed cell death, in cancer cells is a hallmark of many effective anticancer drugs. Certain benzofuran-based chalcone derivatives have been shown to effectively induce apoptosis in cancer cell lines.[12] This suggests that tetramethoxydibenzofurans may also possess pro-apoptotic properties.
Experimental Workflow: Screening for Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of novel compounds.
Anti-inflammatory Disorders: A Broad-Spectrum Approach
The anti-inflammatory properties of benzofuran derivatives are well-documented, with many compounds demonstrating efficacy in various models of inflammation.[13][14][15][16]
2.3.1. Inhibition of Pro-inflammatory Enzymes and Mediators
Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation, through the inhibition of cyclooxygenase (COX) enzymes.[15] They have also been shown to suppress the production of other pro-inflammatory molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7]
2.3.2. Activation of the Nrf2/HO-1 Pathway
Aureusidin, a naturally occurring flavonoid with a structure related to benzofurans, has been shown to exert anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway.[7] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation. The activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which in turn helps to resolve inflammation.[7] It is plausible that tetramethoxydibenzofurans could also activate this protective pathway.
Future Directions and Challenges
The therapeutic potential of tetramethoxydibenzofurans is a promising area of research. However, several challenges need to be addressed to translate this potential into clinical applications.
-
Synthesis Optimization: Efficient and scalable synthetic routes for a diverse library of tetramethoxydibenzofuran analogs are needed to facilitate comprehensive structure-activity relationship (SAR) studies.
-
Target Identification and Validation: While promising mechanisms have been hypothesized, the specific molecular targets of tetramethoxydibenzofurans need to be identified and validated.
-
In Vivo Efficacy and Safety: Rigorous preclinical studies in relevant animal models are required to establish the in vivo efficacy and safety profiles of lead compounds.
Conclusion
Tetramethoxydibenzofurans represent a compelling class of compounds with significant therapeutic potential. By leveraging the extensive knowledge base of the broader benzofuran family, researchers can strategically design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of their activity in neurodegenerative diseases, oncology, and inflammatory disorders holds the promise of delivering next-generation therapeutics for these challenging conditions.
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Strategic Synthesis of Dibenzofuran Derivatives: A Modern Mechanistic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and functional organic materials.[1][2] Its rigid, planar structure and electronic properties make it a desirable pharmacophore and a building block for organic electronics. This guide provides a comprehensive overview of the key synthetic strategies for constructing the dibenzofuran core, moving beyond a simple recitation of protocols to offer a deeper understanding of the mechanistic principles and rationale that govern modern synthetic choices. We will dissect the most powerful and versatile methods, including palladium-catalyzed C-H activation, copper-mediated Ullmann-type couplings, and modern adaptations of classical cyclizations, providing field-proven insights to guide your synthetic design and execution.
Introduction: The Enduring Significance of the Dibenzofuran Core
Dibenzofuran and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] This therapeutic potential has cemented the dibenzofuran framework as a high-priority target for synthetic chemists. Beyond pharmaceuticals, the fused aromatic system is a key component in the development of organic light-emitting diodes (OLEDs) and other photoelectronic materials.[4]
Historically, dibenzofuran was obtainable from coal tar, but this method is unsuitable for producing the specifically functionalized derivatives required for modern applications.[1] Consequently, a diverse array of synthetic methodologies has been developed. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and overall efficiency. This guide is structured to illuminate the causal relationships behind these choices, empowering researchers to select and optimize the ideal pathway for their specific target molecule.
Palladium-Catalyzed Intramolecular Cyclization: The Workhorse of Modern Synthesis
Palladium catalysis has revolutionized the formation of dibenzofurans, offering mild conditions, broad functional group tolerance, and high yields.[5] These methods predominantly rely on the intramolecular cyclization of a diaryl ether precursor, forming the critical C4-C4a bond through various elegant mechanisms.
Phenol-Directed C-H Activation/C-O Cyclization
This strategy represents one of the most atom-economical and elegant approaches, directly forging the dibenzofuran core from a biaryl phenol without pre-functionalization of the second aromatic ring.
Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The phenol's hydroxyl group acts as an internal directing group, coordinating to the palladium center and positioning it for a selective C-H activation (cyclometalation) at the ortho-position of the adjacent aryl ring. The subsequent reductive elimination from the resulting palladacycle forms the C-O bond and regenerates the active Pd(0) catalyst. Air is often used as a mild and cost-effective terminal oxidant to regenerate the Pd(II) species from Pd(0), ensuring catalytic turnover.[6][7][8] A critical insight from mechanistic studies is that the C-O reductive elimination, rather than the C-H activation, is often the turnover-limiting step.[6][9]
Expertise in Action: The choice of oxidant, solvent, and additives is crucial. While air or O2 is the greenest oxidant, its use requires careful optimization of reaction time and temperature to balance catalyst turnover with potential side reactions. The use of pivalic acid as a solvent has been shown to improve reproducibility and yield compared to more traditional solvents like acetic acid.[5]
Workflow: Phenol-Directed C-H Activation for Dibenzofuran Synthesis
Caption: Catalytic cycle for Pd-catalyzed C-H activation/C-O cyclization.
Representative Protocol: Synthesis of Dibenzofuran via Phenol-Directed C-H Activation [8]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylphenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous pivalic acid to the vial.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120 °C. Let the reaction stir vigorously under an air atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with saturated aqueous NaHCO₃ solution (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired dibenzofuran derivative.
Cyclization of Pre-functionalized Diaryl Ethers
When direct C-H activation is challenging (e.g., due to electronic effects or competing reaction sites), cyclization of a pre-functionalized diaryl ether is a robust alternative. The most common approach involves an o-iododiaryl ether.
Mechanistic Rationale: This method typically involves an intramolecular Heck-type reaction or a direct oxidative addition/reductive elimination pathway. Using a reusable heterogeneous catalyst like Pd/C under ligand-free conditions offers a significant advantage in terms of practicality and sustainability.[3][5] The synthesis of the o-iododiaryl ether precursor can often be accomplished in a one-pot sequence from a phenol via sequential iodination and O-arylation.[3]
Another powerful variant involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, catalyzed by palladium acetate in the absence of a base.[1][5] This method leverages the high reactivity of diazonium salts as leaving groups.
Copper-Catalyzed and Ullmann-Type Reactions
The Ullmann reaction is a classic method for forming C-O and C-C bonds, and its intramolecular variants are highly effective for dibenzofuran synthesis.[10] While traditional Ullmann conditions were harsh, requiring high temperatures and stoichiometric copper, modern protocols employ catalytic amounts of copper with specific ligands, enabling milder and more efficient transformations.[11][12]
Mechanistic Rationale: The key step in these reactions is the formation of a diaryl ether, which then undergoes an intramolecular cyclization. A highly efficient modern protocol involves a one-pot sequence combining a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling.[3][13] This tandem approach constructs the dibenzofuran motif from readily available 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes.
A more recent innovation involves the copper-catalyzed cyclization of cyclic diaryliodonium salts.[4] This approach is efficient and proceeds via an oxygen-iodine exchange, providing excellent yields of various dibenzofuran derivatives.
Expertise in Action: Ligand selection is paramount for successful copper catalysis. Ligands like 1,10-phenanthroline can dramatically accelerate intramolecular C-O coupling, allowing for lower catalyst loading and milder reaction conditions.[14] The choice of base and solvent also plays a critical role in reaction efficiency and substrate scope.
Workflow: Tandem Pd/Cu Catalysis for Dibenzofuran Synthesis
Caption: One-pot tandem reaction for rapid dibenzofuran construction.
Classical Approaches and Modern Refinements: The Pschorr Cyclization
The Pschorr cyclization is a foundational method for synthesizing tricyclic aromatic systems via the intramolecular cyclization of an aryldiazonium salt.[3][15]
Mechanistic Rationale: The reaction begins with the diazotization of an aromatic amine (e.g., 2-phenoxy-aniline) to form a diazonium salt. In the presence of a copper catalyst, this intermediate decomposes, extruding N₂ gas to generate an aryl radical (or in some cases, an aryl cation).[16][17] This highly reactive species then undergoes rapid intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to yield the dibenzofuran product.
Expertise in Action: While effective, the classical Pschorr reaction can suffer from moderate yields and the formation of side products.[15] Modern refinements focus on improving the efficiency of the radical generation step. For instance, using visible light photocatalysis with Ru(bpy)₃²⁺ can also initiate the cyclization of diazonium salts, offering an alternative to copper catalysis under milder conditions, though yields may vary.[18]
Table 1: Comparison of Key Synthetic Strategies for Dibenzofuran
| Strategy | Key Precursor | Catalyst System | Key Advantages | Common Limitations |
| Pd-Catalyzed C-H Activation | Biaryl Phenol | Pd(OAc)₂, Air (oxidant) | High atom economy, no pre-functionalization needed, tolerates diverse functional groups.[6][8] | Can be sensitive to steric hindrance near the C-H bond; directing group is essential. |
| Pd-Catalyzed Cyclization | o-Iododiaryl Ether | Pd/C (reusable) or Pd(OAc)₂ | High yields, reliable, precursor is readily synthesized.[3][5] | Requires synthesis of the halogenated precursor, less atom-economical. |
| Tandem Pd/Cu Ullmann | Diazo-cyclohexenone | Pd catalyst + Cu catalyst | Rapid, one-pot construction from simple starting materials.[3][13] | Substrate scope can be limited by the availability of the diazo precursor. |
| Pschorr Cyclization | 2-Phenoxy-aniline | NaNO₂/H⁺, Cu catalyst | Classical, reliable method for specific substitution patterns.[15][16] | Diazonium salts can be unstable; often requires strongly acidic conditions; yields can be moderate.[15] |
| Cu-Catalyzed Iodonium Salt Cyclization | Cyclic Diaryliodonium Salt | Cu catalyst | Mild conditions, high yields, good functional group tolerance.[4] | Requires synthesis of the hypervalent iodine precursor. |
Conclusion and Future Outlook
The synthesis of dibenzofuran derivatives has evolved significantly, moving from harsh classical methods to highly efficient and versatile catalytic protocols. Palladium-catalyzed C-H activation stands out as a particularly powerful and elegant strategy, offering a green and atom-economical route to these valuable scaffolds. Concurrently, modern advancements in copper-catalyzed Ullmann-type reactions and novel tandem processes provide rapid and robust alternatives for complex constructions.
For the researcher, scientist, or drug development professional, the choice of method is no longer arbitrary but a strategic decision based on a deep understanding of reaction mechanisms, catalyst behavior, and substrate compatibility. The ongoing development of new catalysts and reaction conditions, particularly those leveraging photocatalysis and more sustainable metals, promises to further expand the synthetic chemist's toolkit.[18][19] By mastering the principles outlined in this guide, practitioners can confidently navigate the synthetic landscape to access the novel dibenzofuran derivatives that will drive future discoveries in medicine and materials science.
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A Prospective Technical Guide to the Synthesis and Characterization of 2,3,7,8-Tetramethoxydibenzofuran
For distribution to: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a prospective synthesis and characterization of 2,3,7,8-tetramethoxydibenzofuran. Due to a lack of specific published data on the direct discovery and isolation of this compound, this document is based on established principles of organic synthesis and spectroscopic analysis of analogous structures.
Introduction: The Significance of Methoxylated Dibenzofurans
The dibenzofuran core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The substitution pattern on the dibenzofuran ring system plays a crucial role in modulating this biological activity. In particular, the presence of methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Polymethoxylated flavonoids, for instance, have been shown to possess a variety of health benefits, including anti-inflammatory, anti-carcinogenic, and antioxidant effects[3][4].
This guide focuses on the synthesis and characterization of a specific, yet underexplored, derivative: this compound. The symmetrical arrangement of four methoxy groups on the dibenzofuran skeleton presents an interesting target for synthetic chemists and drug discovery programs. The methoxy groups are anticipated to enhance the lipophilicity and metabolic stability of the molecule, potentially leading to favorable interactions with biological targets. This document provides a detailed, prospective pathway for the synthesis, isolation, and rigorous characterization of this novel compound.
Proposed Synthesis: An Ullmann Condensation Approach
The construction of the dibenzofuran core can be efficiently achieved through a two-step synthetic sequence involving an initial Ullmann condensation to form a diaryl ether, followed by an intramolecular cyclization. The Ullmann reaction is a classic, copper-catalyzed method for the formation of carbon-oxygen bonds between aryl halides and phenols[5][6].
The proposed synthetic strategy commences with the coupling of 1,2-dibromo-4,5-dimethoxybenzene and 3,4-dimethoxyphenol. The resulting diaryl ether intermediate is then subjected to a palladium-catalyzed intramolecular C-H activation/C-O cyclization to furnish the desired this compound[7].
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An In-depth Technical Guide to the Toxicology Profile of Methoxy-Substituted Dibenzofurans
Foreword
The landscape of environmental and pharmaceutical toxicology is in a constant state of evolution, driven by the emergence of novel chemical entities and a deepening understanding of their interactions with biological systems. Methoxy-substituted dibenzofurans, a class of aromatic ethers, represent a significant area of interest due to their structural similarity to notoriously persistent and toxic halogenated dibenzofurans. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the anticipated toxicological profile of these compounds. By synthesizing established principles of toxicology with data from analogous structures, this document aims to provide a predictive framework for risk assessment and guide future research in this critical area.
Introduction to Methoxy-Substituted Dibenzofurans
Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. Substitution of hydrogen atoms with methoxy (-OCH3) groups on the benzene rings gives rise to a diverse family of methoxy-substituted dibenzofurans. These compounds can be formed as byproducts of industrial processes, including incineration and chemical manufacturing, or may be synthesized for various applications, including as intermediates in the production of pharmaceuticals and other fine chemicals.
The toxicological concern surrounding methoxy-substituted dibenzofurans stems from their structural analogy to polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs), which are well-characterized persistent organic pollutants with potent "dioxin-like" toxicity.[1][2] The position and number of methoxy substituents are anticipated to play a crucial role in determining the toxicokinetics and toxicodynamics of these compounds, a concept central to the structure-activity relationships (SARs) discussed in this guide.[3]
Proposed Metabolic Pathways and Toxicokinetics
The metabolic fate of a xenobiotic is a primary determinant of its toxicity. For methoxy-substituted dibenzofurans, metabolism is predicted to proceed through pathways analogous to those of other aromatic ethers and halogenated dibenzofurans.
Phase I Metabolism: The initial phase of metabolism is expected to be dominated by cytochrome P450 (CYP) monooxygenases, particularly CYP1A1, CYP1A2, and CYP1B1, which are known to be induced by dioxin-like compounds.[4] The primary reactions are anticipated to be:
-
O-Dealkylation: The methoxy group is a prime target for oxidative O-dealkylation, yielding a hydroxylated dibenzofuran and formaldehyde. This is a critical detoxification pathway, as the resulting hydroxylated metabolites are generally more polar and readily excreted.
-
Aromatic Hydroxylation: Direct hydroxylation of the aromatic rings can also occur, leading to the formation of various hydroxylated and dihydroxylated metabolites. The position of hydroxylation will be influenced by the existing substitution pattern.
Phase II Metabolism: The hydroxylated metabolites formed during Phase I are substrates for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. Key conjugation pathways include:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to the hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites.
The efficiency of these metabolic and elimination processes will significantly influence the bioaccumulation potential and, consequently, the chronic toxicity of methoxy-substituted dibenzofurans. Compounds that are poorly metabolized are likely to be more persistent and accumulate in adipose tissue, similar to their halogenated counterparts.[5]
Caption: Proposed metabolic pathway for methoxy-substituted dibenzofurans.
Primary Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation
The principal mechanism underlying the toxicity of dioxin-like compounds is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] It is highly probable that methoxy-substituted dibenzofurans, particularly those with a planar structure, will act as AhR agonists.
The AhR signaling pathway involves the following key steps:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones. Upon binding of a ligand, such as a methoxy-substituted dibenzofuran, the AhR undergoes a conformational change.
-
Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).
-
DNA Binding and Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for drug-metabolizing enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), as well as genes involved in cell growth, differentiation, and apoptosis.
The sustained and inappropriate activation of the AhR signaling pathway is thought to be responsible for the wide range of toxic effects observed with dioxin-like compounds, including carcinogenicity, immunotoxicity, and developmental and reproductive toxicity.[7]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Key Toxicological Endpoints and Assessment Protocols
A comprehensive toxicological profile of methoxy-substituted dibenzofurans requires the evaluation of several key endpoints. The following sections detail these endpoints and provide standardized protocols for their assessment.
Cytotoxicity
Cytotoxicity assays are fundamental for determining the concentration at which a substance induces cell death.[8] For methoxy-substituted dibenzofurans, cytotoxicity is likely to be cell-type dependent and may be linked to the metabolic activation of the parent compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Exposure: Prepare serial dilutions of the methoxy-substituted dibenzofuran in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity
Genotoxicity assessment is crucial to determine if a compound can damage genetic material, potentially leading to mutations and cancer. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for this purpose.[10]
Experimental Protocol: Ames Test (OECD 471)
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[11] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[12]
-
Strain Selection: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix (if required) or buffer.
-
Mix and pre-incubate at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar and vortex.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control.
Caption: Workflow for the Ames test (plate incorporation method).
Endocrine Disruption
Given the structural similarities to other endocrine-disrupting chemicals, methoxy-substituted dibenzofurans should be evaluated for their potential to interfere with the endocrine system.[13] Key areas of concern are interactions with estrogen and androgen receptors.
Experimental Protocol: In Vitro Androgen and Estrogen Receptor Binding Assays
These assays determine the ability of a compound to compete with a radiolabeled natural ligand for binding to the respective hormone receptor.[1]
-
Receptor Preparation: Prepare a source of androgen and estrogen receptors (e.g., from rat prostate cytosol for AR and rat uterine cytosol for ER).
-
Competitive Binding: In a series of tubes, incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-dihydrotestosterone for AR, [3H]-estradiol for ER) and increasing concentrations of the methoxy-substituted dibenzofuran.
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand (e.g., using hydroxylapatite).
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration that displaces 50% of the radiolabeled ligand).
Experimental Protocol: In Vivo Uterotrophic and Hershberger Assays
-
Uterotrophic Assay (OECD 440): This assay assesses the estrogenic activity of a compound in female rats.[14][15][16][17][18] Immature or ovariectomized female rats are treated with the test substance, and a significant increase in uterine weight compared to a control group indicates estrogenic activity.
-
Hershberger Assay (OECD 441): This assay evaluates the androgenic or anti-androgenic activity of a compound in castrated male rats.[19][20][21][22][23] For androgenic activity, an increase in the weight of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) is measured. For anti-androgenic activity, the ability of the compound to inhibit the effects of a co-administered androgen is assessed.
Caption: Workflow for an in vitro hormone receptor binding assay.
Structure-Activity Relationships (SARs) and Predictive Toxicology
While empirical data for methoxy-substituted dibenzofurans is limited, SARs from related compounds can provide valuable predictive insights.
-
Planarity and AhR Binding: Similar to PCDFs, planar methoxy-substituted dibenzofurans are more likely to bind to the AhR and exhibit dioxin-like toxicity. The position of the methoxy groups will influence the overall planarity of the molecule.
-
Metabolic Stability: The position of methoxy groups can affect their susceptibility to O-dealkylation. Steric hindrance around the methoxy group may decrease the rate of metabolism, leading to increased persistence and bioaccumulation.
-
Hydroxylated Metabolites and Endocrine Activity: Hydroxylated metabolites of aromatic compounds can sometimes exhibit greater endocrine activity than the parent compound. Therefore, the metabolic profile of methoxy-substituted dibenzofurans is critical for a complete toxicological assessment.
Table 1: Predicted Toxicological Profile of Methoxy-Substituted Dibenzofuran Isomers
| Isomer | Predicted AhR Binding Affinity | Predicted Metabolic Stability | Predicted Endocrine Activity |
| 2-Methoxy-DBF | Moderate | Low | Low-Moderate |
| 3-Methoxy-DBF | Low | Low | Low |
| 2,8-Dimethoxy-DBF | High | Moderate | Moderate |
| 1,2,3-Trimethoxy-DBF | Low-Moderate | High | Low |
This table presents hypothetical data based on SAR principles for illustrative purposes. Actual values must be determined experimentally.
Conclusion and Future Directions
The toxicological profile of methoxy-substituted dibenzofurans is an area that warrants significant further investigation. Based on structural analogies to halogenated dibenzofurans, it is prudent to assume that these compounds, particularly planar congeners, may pose a health risk through the activation of the AhR signaling pathway. Furthermore, their potential for endocrine disruption cannot be overlooked.
This guide provides a foundational framework for assessing the toxicology of methoxy-substituted dibenzofurans, outlining key mechanisms of toxicity and standardized protocols for their evaluation. Future research should focus on:
-
Synthesis and characterization of individual methoxy-substituted dibenzofuran congeners.
-
In vitro and in vivo studies to definitively determine their toxicokinetics and toxicological effects.
-
Development of quantitative structure-activity relationship (QSAR) models to predict the toxicity of a wider range of methoxy-substituted dibenzofurans.
A thorough understanding of the toxicology of this class of compounds is essential for informed risk assessment and the protection of human and environmental health.
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Metabolism of Hydroxydibenzofurans, Methoxydibenzofurans, Acetoxydibenzofurans, and Nitrodibenzofurans by Sphingomonas sp. Strain HH69. (n.d.). PMC. Retrieved from [Link]
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Metabolism of hydroxydibenzofurans, methoxydibenzofurans, acetoxydibenzofurans, and nitrodibenzofurans by Sphingomonas sp. strain HH69. (1995). OSTI.GOV. Retrieved from [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2,3,7,8-Tetramethoxydibenzofuran
Abstract
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for 2,3,7,8-tetramethoxydibenzofuran. In the absence of direct experimental data for this specific methoxylated congener, this document synthesizes the extensive knowledge of the structurally related and well-characterized halogenated dibenzofurans and dioxins to propose a scientifically grounded, putative signaling pathway. The central hypothesis is that this compound functions as a ligand for the aryl hydrocarbon receptor (AhR), initiating a cascade of transcriptional regulation that dictates its cellular and physiological effects. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future investigation into the biological activities of methoxylated dibenzofurans. We detail the canonical AhR signaling pathway, discuss the potential influence of methoxy substitution on receptor binding and activity, and provide detailed experimental protocols to validate the proposed mechanism.
Introduction: The Enigma of Methoxylated Dibenzofurans
The dibenzofuran scaffold is a core structure in a class of aromatic hydrocarbons that have garnered significant scientific interest due to their diverse biological activities. While the toxicological profiles of polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) are well-documented, the biological impact of their methoxylated counterparts, such as this compound, remains largely unexplored. Benzofuran derivatives, as a broader class, exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring the potential for discovering novel therapeutic agents within this chemical family.[1][2]
The defining mechanism for the biological effects of many halogenated aromatic hydrocarbons is their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] This interaction triggers a signaling cascade that can lead to a wide array of species- and tissue-specific responses.[3] Given the structural analogy between this compound and potent AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is highly probable that the methoxy-substituted compound also engages this pathway. This guide will, therefore, dissect the canonical AhR signaling pathway as the foundational hypothesis for the mechanism of action of this compound.
The Proposed Central Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation
The aryl hydrocarbon receptor (AhR) is a highly conserved environmental sensor involved in a multitude of cellular processes, including xenobiotic metabolism, immune modulation, and cell cycle regulation.[5][6] The canonical pathway of AhR activation provides a robust framework for understanding how compounds like this compound likely exert their biological effects.
The Canonical AhR Signaling Pathway
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as the proposed this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus. Within the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[3] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7][8]
Structure-Activity Relationship: The Role of Methoxy Substituents
The binding affinity of a ligand to the AhR is a critical determinant of its potency. For halogenated dibenzofurans, structure-activity relationships are well-established, with the planarity of the molecule and the substitution pattern being key factors.[9] The replacement of chloro- with methoxy- groups introduces significant changes in the electronic and steric properties of the dibenzofuran core.
Methoxy groups are electron-donating and bulkier than chlorine atoms. These differences could influence AhR binding in several ways:
-
Electronic Effects: The increased electron density on the aromatic rings may alter the electrostatic interactions within the AhR ligand-binding pocket.
-
Steric Hindrance: The larger size of the methoxy groups could either enhance or hinder the optimal fit of the molecule within the binding pocket, depending on the specific amino acid residues lining the cavity.
-
Metabolic Stability: Methoxy groups can be subject to metabolic transformation (O-demethylation), which could lead to the formation of hydroxylated metabolites with potentially different AhR binding affinities and biological activities.
Computational docking studies could provide initial insights into the potential binding mode and affinity of this compound to the AhR.[5][10][11]
Potential Downstream Cellular and Physiological Consequences
Activation of the AhR can lead to a diverse range of biological outcomes, which can be broadly categorized as adaptive or adverse. The specific response is highly dependent on the cellular context, the duration of AhR activation, and the nature of the ligand itself.
| Potential Downstream Effect | Description | Key Target Genes |
| Xenobiotic Metabolism | Induction of a battery of drug-metabolizing enzymes, which can either detoxify or bioactivate other compounds. | CYP1A1, CYP1A2, CYP1B1, UGT1A1 |
| Immune Modulation | AhR signaling plays a complex role in regulating immune responses, with reports of both pro- and anti-inflammatory effects.[12][13] | IL-10, IL-22, TGF-β |
| Cell Cycle Control & Proliferation | The AhR can influence cell cycle progression and proliferation, with context-dependent effects on different cell types. | p27kip1, c-myc |
| Carcinogenesis | Chronic activation of the AhR by persistent ligands is associated with tumor promotion. | Varies depending on cancer type. |
Experimental Validation of the Proposed Mechanism
A series of well-established experimental protocols can be employed to systematically investigate and validate the hypothesized mechanism of action of this compound.
Protocol 1: Competitive Ligand Binding Assay
Objective: To determine if this compound binds to the AhR and to quantify its binding affinity.
Methodology:
-
Preparation of Cytosol: Prepare cytosolic extracts from a cell line or tissue known to express the AhR (e.g., mouse hepatoma Hepa-1c1c7 cells).
-
Radioligand Incubation: Incubate a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) with the cytosolic preparation.
-
Competition: In parallel incubations, add increasing concentrations of unlabeled this compound or a known competitor (unlabeled TCDD) as a positive control.
-
Separation of Bound and Unbound Ligand: Separate the protein-bound radioligand from the unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal adsorption.[14]
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) for this compound.
Protocol 2: AhR-Dependent Reporter Gene Assay
Objective: To assess the ability of this compound to activate AhR-mediated transcription.
Methodology:
-
Cell Culture: Culture a reporter cell line that has been stably transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple XREs (e.g., H1L1.1c2 cells).[7][15]
-
Compound Treatment: Seed the cells in a multi-well plate and treat with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[7]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and plot the fold induction of luciferase activity relative to the vehicle control against the concentration of this compound. Calculate the EC₅₀ (effective concentration that produces 50% of the maximal response).
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the specific genomic regions where the AhR-ARNT complex binds in response to treatment with this compound.
Methodology:
-
Cell Treatment and Cross-linking: Treat cultured cells (e.g., MCF-7 human breast cancer cells) with this compound or a vehicle control.[16][17] Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a suitable size (e.g., 200-600 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the AhR to immunoprecipitate the AhR-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of significant AhR enrichment. Perform motif analysis to identify the presence of XREs within the bound regions. Integrate with gene expression data (from RNA-seq) to correlate AhR binding with changes in gene transcription.[18]
Conclusion and Future Directions
This technical guide puts forth a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on the extensive literature on structurally related compounds, the activation of the aryl hydrocarbon receptor is the most probable central mechanism. The proposed experimental workflows provide a clear path for the scientific community to rigorously test this hypothesis.
Future research should focus on not only confirming AhR activation but also on characterizing the unique downstream consequences of engagement by a methoxylated ligand compared to its halogenated counterparts. Understanding the influence of the methoxy substituents on binding affinity, metabolic stability, and the subsequent transcriptional program will be crucial. This line of investigation holds the potential to uncover novel biological activities for this understudied class of compounds and may lead to the identification of new chemical entities with therapeutic promise.
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The Green Art of Aromatic Architecture: An In-depth Technical Guide to the Enzymatic Synthesis of Substituted Dibenzofurans
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of substituted dibenzofurans, a core scaffold in numerous pharmaceuticals, natural products, and functional materials, has traditionally been the domain of synthetic organic chemistry, often relying on harsh reagents and multi-step processes. However, the growing demand for sustainable and efficient synthetic methodologies has turned the spotlight towards biocatalysis. This guide provides a comprehensive exploration of enzymatic strategies for the synthesis of these valuable aromatic compounds, offering insights into the underlying mechanisms, practical experimental protocols, and the potential of these green alternatives.
The Imperative for Enzymatic Synthesis: A Paradigm Shift in Aromatic Chemistry
Dibenzofuran and its substituted derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Traditional chemical syntheses, while effective, often involve transition-metal catalysis, high temperatures, and the use of hazardous reagents, posing environmental and safety concerns.[2] Enzymatic synthesis emerges as a powerful alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. This guide will delve into the application of key enzyme classes—laccases, peroxidases, and dioxygenases—for the construction of the dibenzofuran nucleus.
Laccase-Mediated Oxidative Coupling: A Versatile Tool for C-O Bond Formation
Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper oxidases that catalyze the one-electron oxidation of a broad range of phenolic and non-phenolic substrates, using molecular oxygen as the electron acceptor and producing water as the sole byproduct.[3] This catalytic activity makes them ideal candidates for initiating the oxidative coupling of substituted phenols and biphenols, leading to the formation of the crucial C-O bond in the dibenzofuran scaffold.
The Mechanism: A Radical Approach to Cyclization
The laccase-catalyzed synthesis of dibenzofurans from substituted 2-phenoxyphenols proceeds via a radical-mediated mechanism. The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. This radical can then undergo intramolecular cyclization through a C-O bond formation to yield a dihydrodibenzofuran intermediate, which subsequently aromatizes to the final dibenzofuran product.
To expand the substrate scope of laccases to non-phenolic precursors, a laccase-mediator system (LMS) can be employed.[4] Mediators are small organic molecules that are readily oxidized by the laccase and can, in their oxidized form, react with the target substrate, effectively shuttling electrons between the enzyme and the substrate.[4]
Experimental Protocol: Laccase-Mediated Synthesis
This protocol outlines a general procedure for the laccase-catalyzed synthesis of a substituted dibenzofuran from a corresponding substituted 2-phenoxyphenol.
Materials:
-
Laccase from Trametes versicolor (≥0.5 U/mg)
-
Substituted 2-phenoxyphenol (substrate)
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-phenoxyphenol (e.g., 100 mg) in a minimal amount of a water-miscible organic co-solvent (e.g., acetone or DMSO) if necessary, and then dilute with 50 mM sodium acetate buffer (pH 5.0) to a final substrate concentration of 1-5 mM.
-
Add laccase from Trametes versicolor to the reaction mixture to a final concentration of 10-50 U/mL.
-
Incubate the reaction mixture at room temperature (or a predetermined optimal temperature) with gentle shaking and exposure to air for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by adding an excess of a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic phase. Repeat the extraction 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Horseradish Peroxidase (HRP): A Heme-Containing Catalyst for Oxidative C-O Bond Formation
Horseradish peroxidase (HRP, EC 1.11.1.7) is a heme-containing enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[5] Similar to laccases, HRP can be employed for the oxidative coupling of phenolic compounds to form dibenzofuran structures.[6]
The Mechanism: A Peroxide-Driven Radical Cascade
The catalytic cycle of HRP involves the reaction with H₂O₂ to form a high-valent iron-oxo species known as Compound I. Compound I then oxidizes a substrate molecule (e.g., a substituted 2-phenoxyphenol) by abstracting a hydrogen atom, generating a substrate radical and being reduced to Compound II. Compound II is then reduced back to the resting state of the enzyme by another substrate molecule, which in turn becomes a radical. These substrate radicals can then undergo the intramolecular cyclization and subsequent aromatization to form the dibenzofuran product.
Experimental Protocol: HRP-Catalyzed Synthesis
This protocol provides a general method for the HRP-catalyzed synthesis of a substituted dibenzofuran.
Materials:
-
Horseradish peroxidase (HRP, Type VI, ≥250 U/mg)
-
Substituted 2-phenoxyphenol (substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Methanol or another suitable co-solvent
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-phenoxyphenol (e.g., 100 mg) in a minimal amount of methanol and dilute with 50 mM phosphate buffer (pH 7.0) to a final substrate concentration of 1-10 mM.
-
Add HRP to the reaction mixture to a final concentration of 100-500 U/mL.
-
Initiate the reaction by the dropwise addition of a diluted H₂O₂ solution (e.g., 100 mM) over a period of several hours to maintain a low steady-state concentration and avoid enzyme inactivation.[7] The final molar ratio of H₂O₂ to substrate should be approximately 1:1 to 2:1.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, quench any remaining H₂O₂ by adding a small amount of catalase or sodium sulfite.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
-
Characterize the purified dibenzofuran using appropriate analytical techniques.
Dioxygenase-Catalyzed Pathways: A Gateway to Dihydroxylated Intermediates
Biphenyl dioxygenases (BPDOs) are multi-component enzyme systems that catalyze the stereospecific dihydroxylation of aromatic rings.[8] While primarily known for their role in the degradation of polychlorinated biphenyls (PCBs), engineered BPDOs have shown potential for the synthesis of valuable chiral synthons.[9] The dihydroxylation of substituted biphenyls can yield cis-dihydrodiols, which can be chemically converted to the corresponding catechols and subsequently cyclized to form dibenzofurans.
The Mechanism: A Two-Step Enzymatic-Chemical Approach
The enzymatic step involves the BPDO-catalyzed cis-dihydroxylation of a substituted biphenyl to produce a chiral dihydrodiol. This is followed by a chemical step where the dihydrodiol is aromatized to the corresponding dihydroxybiphenyl (catechol). The final step is an acid- or base-catalyzed intramolecular cyclization (dehydration) to form the dibenzofuran ring.
Experimental Protocol: Whole-Cell Biotransformation using Recombinant E. coli
This protocol describes the use of a recombinant E. coli strain expressing a biphenyl dioxygenase for the biotransformation of a substituted biphenyl.
Materials:
-
Recombinant E. coli strain harboring the gene for a biphenyl dioxygenase.
-
Luria-Bertani (LB) medium with appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Minimal salts medium (e.g., M9 medium) supplemented with a carbon source (e.g., glucose).
-
Substituted biphenyl (substrate).
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
Procedure:
-
Cultivation of Recombinant E. coli : Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of minimal salts medium with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of the dioxygenase by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 20-25°C) for several hours or overnight.
-
Whole-Cell Biotransformation : Harvest the cells by centrifugation and resuspend them in fresh minimal salts medium to a desired cell density (e.g., OD₆₀₀ of 5-10).
-
Add the substituted biphenyl substrate (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubate the reaction mixture at 30°C with shaking for 24-72 hours.
-
Monitor the formation of the dihydroxylated product by HPLC or GC-MS analysis of extracted samples.
-
Product Extraction and Chemical Cyclization : After the biotransformation, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate.
-
The crude dihydroxybiphenyl can then be subjected to acid-catalyzed cyclization (e.g., by refluxing in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent) to yield the substituted dibenzofuran.
-
Purify the final product by column chromatography.
Data Summary and Comparison
| Enzyme Class | Typical Substrates | Key Reaction | Advantages | Limitations |
| Laccase | Substituted phenols, 2-phenoxyphenols | Oxidative C-O coupling | Uses O₂ as an oxidant, produces water as a byproduct, broad substrate scope with mediators.[3] | Limited reactivity with non-phenolic substrates without mediators, potential for polymerization.[10] |
| Peroxidase | Substituted phenols, 2-phenoxyphenols | Peroxide-dependent oxidative coupling | High catalytic activity, well-characterized.[5] | Requires stoichiometric amounts of H₂O₂, which can cause enzyme inactivation.[7] |
| Dioxygenase | Substituted biphenyls, other aromatic hydrocarbons | cis-dihydroxylation | Highly stereospecific, access to chiral intermediates.[8] | Multi-step process (enzymatic and chemical), requires whole-cell systems or purified multi-component enzymes and cofactors. |
Conclusion and Future Outlook
The enzymatic synthesis of substituted dibenzofurans represents a significant advancement towards greener and more sustainable chemical manufacturing. Laccases and peroxidases offer direct routes through oxidative coupling, while dioxygenases provide access to valuable chiral precursors. While challenges remain in terms of enzyme stability, substrate scope, and the need for detailed protocol optimization for specific substituted targets, the ongoing developments in enzyme engineering and process optimization are poised to overcome these hurdles. The integration of biocatalysis into the synthetic chemist's toolbox for constructing complex aromatic architectures like substituted dibenzofurans is not just a possibility but an emerging reality, paving the way for a more sustainable future in drug discovery and materials science.
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Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: A kinetic investigation. (2025). ResearchGate. [Link]
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Horseradish Peroxidase (HRP) Catalyzed Oxidative Coupling Reactions Using Aqueous Hydrogen Peroxide: An Environmentally Benign Procedure for the Synthesis of Azine Pigments. (2025). ResearchGate. [Link]
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Metabolism of chlorobiphenyls by a variant biphenyl dioxygenase exhibiting enhanced activity toward dibenzofuran. (2012). PubMed. [Link]
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Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. (2024). ScienceDirect. [Link]
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Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. (2016). National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stability of 2,3,7,8-Tetramethoxydibenzofuran
Introduction
Dibenzofurans are a class of heterocyclic organic compounds consisting of a central furan ring fused to two benzene rings. While the most notorious members of this family are the halogenated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), which are persistent environmental pollutants and toxicants, the broader class of substituted dibenzofurans exhibits a wide range of chemical and biological properties. This guide focuses on a specific, lesser-studied derivative: 2,3,7,8-tetramethoxydibenzofuran.
This document provides a detailed examination of the molecular architecture, stability, and potential reactivity of this compound. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on the core dibenzofuran structure, the well-documented effects of methoxy substituents on aromatic systems, and data from halogenated analogues. This approach allows for a scientifically grounded yet speculative exploration of the compound's properties, offering valuable insights for researchers in medicinal chemistry, materials science, and toxicology.
Molecular Structure and Spectroscopic Profile
The foundational structure of this compound is the planar, tricyclic dibenzofuran core. The key structural and electronic features are dictated by the placement of the four methoxy (-OCH₃) groups at the 2, 3, 7, and 8 positions.
Core Structure and Substituent Effects
The dibenzofuran ring system is characterized by its rigidity and aromaticity. The introduction of four methoxy groups at the 2,3,7,8-positions significantly influences the electronic properties of the molecule. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic rings. This enhanced electron density is expected to make the molecule more susceptible to electrophilic attack compared to the unsubstituted dibenzofuran core.
Computationally, the presence of methoxy substituents is known to stabilize carbocation intermediates, a property that can influence reaction pathways.[1] The symmetrical substitution pattern of this compound suggests a balanced distribution of this increased electron density across the molecule.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons in the 1, 4, 6, and 9 positions would appear as singlets due to the symmetrical substitution pattern. Their chemical shift would be upfield compared to unsubstituted dibenzofuran due to the electron-donating effect of the methoxy groups. - A sharp singlet with a large integration value corresponding to the twelve protons of the four methoxy groups. |
| ¹³C NMR | - Signals for the methoxy carbons (~55-60 ppm). - Signals for the aromatic carbons, with those directly attached to the methoxy groups showing a significant downfield shift due to the oxygen atom's electronegativity. |
| Mass Spectrometry (EI) | - A prominent molecular ion peak (M⁺). - Fragmentation patterns involving the loss of methyl groups (M-15) and formaldehyde (M-30) from the methoxy substituents are expected. |
| Infrared (IR) Spectroscopy | - Strong C-O stretching bands for the aryl-alkyl ether linkages (~1250-1000 cm⁻¹). - Aromatic C=C stretching bands (~1600-1450 cm⁻¹). - C-H stretching bands for the aromatic and methyl protons. |
Chemical Stability and Reactivity
The stability of this compound is governed by the robust dibenzofuran core and the influence of its methoxy substituents.
Thermal and Photochemical Stability
The dibenzofuran nucleus is thermally stable. However, the stability of substituted dibenzofurans can be influenced by the nature of the substituents. Methoxy groups are generally stable, but at high temperatures, cleavage of the ether bond is possible.
Photochemical stability is also a key consideration. While the core structure is relatively stable, the electron-rich nature of the methoxy-substituted rings could lower the energy barrier for photo-oxidation or other photochemical reactions.
Oxidative Degradation
The atmospheric degradation of the parent dibenzofuran is initiated by hydroxyl radical (OH) addition.[2][3] For this compound, the increased electron density from the methoxy groups would likely enhance its reactivity towards electrophilic and oxidative species.
The degradation pathway is expected to involve initial attack on the electron-rich aromatic rings, potentially leading to hydroxylation and subsequent ring cleavage.[4] The ether linkages of the methoxy groups could also be susceptible to oxidative cleavage. Studies on the oxidation of dibenzofuran have shown that the reaction is promoted by an increase in radical concentration.[5]
Reactivity with Acids and Bases
The ether linkages of the methoxy groups are susceptible to cleavage by strong acids, such as hydrobromic or hydroiodic acid, which would convert them to hydroxyl groups. The molecule is expected to be stable to most bases, although very strong bases could potentially deprotonate the aromatic ring protons.
Comparison with Halogenated Analogues
In contrast to its halogenated counterparts like TCDF, which are known for their persistence and resistance to degradation, this compound is predicted to be more chemically reactive.[6][7][8] The electron-withdrawing nature of halogens deactivates the aromatic rings towards electrophilic attack, contributing to their environmental persistence. Conversely, the electron-donating methoxy groups in the target molecule activate the rings, making it more amenable to degradation.
Proposed Synthesis
Several synthetic routes to the dibenzofuran core have been reported, often involving intramolecular cyclization reactions.[9][10] A plausible synthesis for this compound could be adapted from established methods for preparing substituted dibenzofurans. One such approach is the palladium-catalyzed intramolecular cyclization of a diaryl ether.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Diaryl Ether Intermediate
-
To a stirred solution of 3,4-dimethoxyphenol (1.0 eq) in an anhydrous solvent such as DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add 1,2-dimethoxy-4-iodobenzene (1.1 eq) and a copper(I) iodide catalyst (0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diaryl ether intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
Dissolve the diaryl ether intermediate (1.0 eq) in an appropriate solvent (e.g., toluene or dioxane).
-
Add palladium(II) acetate (0.05 eq), a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the mixture and heat to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the formation of this compound by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
Biological Context and Potential Significance
While the biological activity of this compound has not been reported, the dibenzofuran scaffold is present in various biologically active natural products and synthetic compounds with anticancer and antibacterial properties.[9][11] The methoxy groups can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.
The halogenated analogues, TCDF and TBDf, are known to exert their toxicity by binding to the aryl hydrocarbon receptor (AhR).[12] It is plausible that this compound could also interact with this or other biological targets. However, its increased reactivity compared to halogenated dibenzofurans suggests it would have a different metabolic fate and likely lower persistence in biological systems.
Conclusion
This compound represents an intriguing but understudied member of the dibenzofuran family. Based on fundamental chemical principles and data from related compounds, it is predicted to be a planar, electron-rich aromatic molecule. The four methoxy groups are expected to enhance its reactivity, particularly towards electrophilic and oxidative reagents, making it less environmentally persistent than its halogenated counterparts. The synthetic pathways established for other dibenzofuran derivatives provide a clear roadmap for its potential synthesis. Further experimental and computational studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound, which may hold potential in the development of novel pharmaceuticals or functional materials.
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Methodological & Application
Analytical Strategy for the Quantification of 2,3,7,8-Tetramethoxydibenzofuran: A Methodological Framework
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive methodological framework for the quantitative analysis of 2,3,7,8-tetramethoxydibenzofuran. While specific regulatory methods for this methoxylated analogue of dioxin-like compounds are not as established as for their chlorinated counterparts, the principles of trace-level analysis for persistent organic pollutants (POPs) are directly applicable. This guide outlines a robust analytical approach leveraging isotope dilution, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). The protocols detailed herein are adapted from well-established methods for compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and provide a scientifically sound basis for method development and validation. We emphasize the rationale behind key procedural steps, from sample preparation to data analysis, to equip researchers with the expertise to develop and validate a reliable quantitative method for this compound in various matrices.
Introduction: The Analytical Challenge of this compound
This compound belongs to the family of substituted dibenzofurans. While its chlorinated analogue, 2,3,7,8-TCDF, is a well-known persistent organic pollutant (POP) with significant toxicity, the biological and toxicological profile of the methoxylated form is less characterized.[1][2][3][4] The potential for its presence as a byproduct in chemical synthesis, in environmental samples, or as a metabolite necessitates the development of sensitive and selective analytical methods for its quantification.
The quantification of such compounds at trace levels presents a significant analytical challenge due to their low concentrations and the complexity of sample matrices. The "gold standard" for the analysis of dioxins, furans, and other POPs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).[5][6][7] This technique offers the required sensitivity and selectivity to detect and quantify these compounds in complex environmental and biological samples.[7]
This application note provides a detailed protocol based on established methodologies for analogous compounds, such as those outlined in U.S. EPA Method 1613B for chlorinated dioxins and furans.[5][8] It is crucial to note that while the principles are transferable, this method must be thoroughly validated for the specific analysis of this compound in the user's laboratory and for the specific matrix of interest.[9][10][11]
Principle of the Isotope Dilution HRGC-HRMS Method
The analytical methodology is based on the principle of isotope dilution mass spectrometry. A known amount of a stable, isotopically labeled analogue of this compound (e.g., ¹³C₁₂-2,3,7,8-tetramethoxydibenzofuran) is added to the sample prior to extraction and cleanup. This internal standard behaves chemically and physically similarly to the native analyte throughout the entire analytical process.
The sample is then subjected to a rigorous extraction and cleanup procedure to remove interfering compounds. The purified extract is concentrated and analyzed by HRGC-HRMS. The high-resolution gas chromatograph separates the target analyte from other compounds, while the high-resolution mass spectrometer selectively detects and quantifies the native and labeled compounds based on their exact masses. The concentration of the native analyte is determined by comparing the response of the native compound to that of the isotopically labeled internal standard. This approach corrects for any losses of the analyte during sample preparation and analysis, ensuring high accuracy and precision.
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Overall analytical workflow for the quantification of this compound.
Detailed Protocols
Apparatus and Materials
-
Glassware: All glassware must be scrupulously cleaned to avoid contamination. This includes rinsing with the last solvent used, washing with detergent and hot water, rinsing with tap and distilled water, and then heating in a muffle furnace at 400°C for 15-30 minutes or solvent-rinsing with high-purity acetone and hexane.[12]
-
High-Resolution Gas Chromatograph (HRGC): Equipped with a capillary column suitable for separating dioxin/furan isomers (e.g., 60 m DB-5 or equivalent).
-
High-Resolution Mass Spectrometer (HRMS): Capable of a resolving power of at least 10,000 (10% valley definition) and equipped for selected ion monitoring (SIM).
-
Extraction System: Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.
-
Cleanup Columns: Glass chromatography columns of various sizes.
-
Solvents and Reagents: High-purity (pesticide residue grade or equivalent) hexane, toluene, methylene chloride, acetone, methanol, and isooctane. Anhydrous sodium sulfate, activated silica gel, acid-modified silica gel, alumina, and carbon/celite.
-
Analytical Standards: Native this compound and a corresponding ¹³C-labeled internal standard of known purity and concentration. A recovery standard (e.g., ¹³C₁₂-1,2,3,4-TCDD) is also required.
Sample Preparation
Sample preparation is a critical step that significantly influences the accuracy and reliability of the results.[13] The primary goal is to isolate the analyte of interest from a complex matrix and remove interfering substances.
Step 1: Sample Extraction
-
Weighing: Accurately weigh a homogenized sample (e.g., 1-10 g of soil or tissue).
-
Spiking: Spike the sample with a known amount of the ¹³C-labeled internal standard solution.
-
Drying: For solid samples, mix thoroughly with anhydrous sodium sulfate until a free-flowing powder is obtained.[14]
-
Extraction:
-
Accelerated Solvent Extraction (ASE): A preferred method due to its speed and reduced solvent consumption. Extract the sample with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) at elevated temperature and pressure.
-
Soxhlet Extraction: A classical and robust method. Extract the sample for 16-24 hours with toluene.
-
Step 2: Multi-Stage Column Cleanup
A multi-stage cleanup is essential to remove the vast majority of co-extracted interfering compounds. The following is a representative multi-column cleanup procedure that can be adapted as needed.
Caption: A representative multi-stage column cleanup workflow for sample purification.
-
Acid-Modified Silica Gel Column:
-
Purpose: To remove lipids and other acid-labile interferences.
-
Procedure: Pack a chromatography column with layers of anhydrous sodium sulfate and acid-modified silica gel. Apply the concentrated extract to the column and elute with hexane.
-
-
Alumina Column:
-
Purpose: To remove further polar interferences.
-
Procedure: Pack a column with activated basic alumina. Apply the eluate from the silica gel column and elute with a sequence of solvents of increasing polarity (e.g., hexane, followed by methylene chloride/hexane).
-
-
Carbon Column:
-
Purpose: To separate planar molecules like dibenzofurans from non-planar interferences.
-
Procedure: Pack a column with a carbon/celite mixture. Apply the eluate from the alumina column. Wash the column with hexane and methylene chloride/hexane to remove interferences. The target analytes are retained on the carbon. Elute the this compound in the reverse direction with toluene.
-
Step 3: Final Concentration
-
Carefully concentrate the purified extract from the carbon column to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
Add a known amount of the recovery standard.
-
Further concentrate the extract to a final volume of approximately 20 µL.
HRGC-HRMS Analysis
Instrumental Conditions (Example)
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms (or equivalent) | Provides excellent separation of dioxin and furan isomers. |
| Injection | 2 µL splitless, 280°C | Maximizes transfer of the analyte onto the column. |
| Carrier Gas | Helium, constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 310°C at 5°C/min (hold 15 min) | Optimized for the separation of target analytes from potential isomers. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides characteristic fragmentation patterns and high sensitivity. |
| Resolution | ≥ 10,000 (10% valley) | Essential for separating analyte ions from isobaric interferences. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only the specific m/z values of interest. |
Selected Ion Monitoring (SIM) Parameters
The exact masses to be monitored will depend on the molecular formula of this compound (C₁₆H₁₄O₃) and its ¹³C-labeled internal standard.
-
Native Compound (C₁₆H₁₄O₃): Monitor the molecular ion (M⁺) and a characteristic fragment ion.
-
¹³C₁₂-Internal Standard: Monitor the corresponding molecular ion (M⁺) and fragment ion.
-
Recovery Standard: Monitor the specific ions for the chosen recovery standard.
Method Validation: Ensuring Trustworthiness and Reliability
A comprehensive validation is mandatory to ensure that the analytical method is suitable for its intended purpose.[10][11] The following parameters should be assessed according to established guidelines.[9][15][16]
| Validation Parameter | Description and Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and by achieving the correct isotope ratio for the analyte.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as 3 times the signal-to-noise ratio. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as 10 times the signal-to-noise ratio.[15] |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels, and the coefficient of determination (R²) should be ≥ 0.99.[15] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by analyzing spiked matrix samples at different concentration levels. The mean recovery should be within an acceptable range (e.g., 70-130%). |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 20%. |
| Recovery | The efficiency of the entire analytical procedure. The recovery of the ¹³C-labeled internal standard should be calculated for each sample and should fall within a pre-defined range (e.g., 40-130%). |
Conclusion
This document provides a detailed and scientifically grounded framework for the quantitative analysis of this compound. By adapting established, robust methods for analogous chlorinated compounds and adhering to rigorous validation protocols, researchers can develop a reliable and defensible method. The combination of isotope dilution, comprehensive sample cleanup, and HRGC-HRMS analysis ensures the high sensitivity, selectivity, and accuracy required for trace-level quantification in complex matrices. This approach provides the necessary tools for researchers and scientists to investigate the occurrence, fate, and potential impact of this emerging compound of interest.
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U.S. Environmental Protection Agency. (n.d.). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. Retrieved from [Link]
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Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]
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Farrell, K., Safe, L., & Safe, S. (1987). (/sup 3/H)-2,3,7,8-tetrachlorodibenzofuran (TCDF)-synthesis and characterization as a radioligand for the Ah receptor. Chemosphere, 16(8-9). Retrieved from [Link]
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Waters Corporation. (n.d.). The Analysis Of Dioxins And Furans Using HRGC-High Resolution MS With The Autospec Ultima NT. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999). Compendium Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air. Retrieved from [Link]
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Kim, H. Y., Kim, M. R., & Lee, K. G. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]
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Mason, G., & Safe, S. (1986). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. Toxicology, 41(2), 153-159. Retrieved from [Link]
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Lee, S., Kim, S., & Oh, J. E. (2019). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International journal of environmental research and public health, 16(21), 4195. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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Soni, A., & K, B. (2020). Advances in Gas Chromatography for Optimal Dioxin GC Separation. LCGC International, 33(11). Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Hayward, D. G., Nortrup, D., Gardner, A., & Clower, M. (1999). Tandem-in-time mass spectrometry method for the sub-parts-per-trillion determination of 2,3,7,8-chlorine-substituted dibenzo-p-dioxins and -furans in high-fat foods. Analytical chemistry, 71(1), 133-140. Retrieved from [Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(s4), 28-35. Retrieved from [Link]
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Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]
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Government of Canada. (n.d.). HRGC/HRMS. Retrieved from [Link]
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Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved from [Link]
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Schettgen, T., et al. (2020). A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 1152, 122238. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
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Sajid, M., & Płotka-Wasylka, J. (2021). Recent advances in sample preparation techniques for environmental matrix. Journal of Separation Science, 44(1), 228-251. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]
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California Office of Environmental Health Hazard Assessment. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2011). WORKPLAN FOR DIOXINIFURAN CHARACTERIZATION. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Dioxins and Furans (2,3,7,8-TCDD) in Drinking Water. Retrieved from [Link]
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A Robust GC-MS Protocol for the Detection and Quantification of Methoxylated Dibenzofurans
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a detailed, validated protocol for the sensitive and selective analysis of methoxylated dibenzofurans using Gas Chromatography-Mass Spectrometry (GC-MS). Methoxylated dibenzofurans are a class of aromatic compounds of interest in environmental science, toxicology, and pharmaceutical research due to their potential biological activity and presence as metabolites or natural products. The methodology described herein provides a comprehensive workflow, from sample preparation and extraction to instrumental analysis and data processing. By explaining the causality behind key experimental choices, this guide equips researchers, scientists, and drug development professionals with a robust framework for achieving accurate and reproducible results. The protocol emphasizes a self-validating system through rigorous quality control and method validation procedures, ensuring high confidence in analytical outcomes.
Introduction: The Analytical Imperative
Methoxylated dibenzofurans (MeO-DFs) represent a unique subclass of dibenzofurans, characterized by the presence of one or more methoxy (-OCH₃) groups on their aromatic structure. Unlike their polychlorinated counterparts (PCDFs), which are notorious persistent organic pollutants (POPs), MeO-DFs can originate from both natural sources (e.g., lichens, fungi) and as metabolites of other compounds. Their structural similarity to endogenous molecules like hormones raises toxicological concerns, while their presence in natural products makes them relevant to drug discovery.
The analytical challenge lies in their detection at potentially low concentrations within complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this task.[1] Its high chromatographic resolution effectively separates target analytes from matrix interferences, while the mass spectrometer provides definitive identification and sensitive quantification. This protocol specifically leverages the capabilities of modern triple quadrupole GC-MS/MS systems, which offer enhanced selectivity through Multiple Reaction Monitoring (MRM), a technique that significantly reduces chemical noise and improves sensitivity, making it a viable and economical alternative to high-resolution mass spectrometry (HRMS) for many applications.[2][3]
Principle of the Method
The core of this method relies on the synergistic power of gas chromatography for separation and mass spectrometry for detection.
-
Gas Chromatography (GC): A liquid sample extract is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (typically helium) transports the vaporized analytes onto a long, narrow capillary column. The column's inner surface is coated with a stationary phase (e.g., 5% phenyl polysiloxane). Separation occurs based on the analytes' boiling points and their relative affinities for the stationary phase. Compounds with lower boiling points and less affinity travel through the column faster, resulting in distinct retention times for each analyte.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically 70 eV in Electron Ionization mode) bombard the molecules, causing them to ionize and fragment in a reproducible pattern.[4][5] These charged fragments are then guided into a mass analyzer (e.g., a quadrupole), which filters them based on their mass-to-charge ratio (m/z). For enhanced selectivity, a triple quadrupole (MS/MS) system first selects a specific precursor ion, fragments it further, and then selects a specific product ion for detection. This process drastically improves the signal-to-noise ratio.[6] The detector counts the ions, generating a mass spectrum that serves as a chemical "fingerprint" for identification and provides the signal intensity for quantification.
Caption: Principle of the GC-MS analytical workflow.
Materials and Reagents
-
Solvents: HPLC-grade or pesticide-residue grade hexane, dichloromethane (DCM), methanol, and acetonitrile.
-
Standards: Certified analytical standards of target methoxylated dibenzofuran(s) and a suitable isotopically labeled internal standard (e.g., ¹³C₁₂-Dibenzofuran, if available, or a related compound like ¹³C₆-Phenanthrene).
-
Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).
-
Gases: High-purity Helium (99.999%) for carrier gas.
-
Solid Phase Extraction (SPE): Silica gel or Florisil cartridges (select based on matrix and target analyte polarity).
-
Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa.
Experimental Workflow
The overall process is a multi-stage approach designed to isolate the analytes of interest from the sample matrix and prepare them for instrumental analysis. Each step is critical for ensuring accuracy and minimizing interference.
Caption: General experimental workflow for MeO-DF analysis.
Detailed Protocol: Sample Preparation & Extraction
Causality: The goal of sample preparation is to efficiently extract the semi-volatile, moderately polar MeO-DFs from the sample matrix while removing as many interfering compounds as possible. The choice of solvent and cleanup media is dictated by the principle of "like dissolves like" and differential adsorption chromatography.
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized sample (e.g., soil, tissue, plant material) into a clean extraction vessel.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Expertise & Experience: Adding the internal standard at the very beginning accounts for analyte loss during all subsequent extraction and cleanup steps, providing the most accurate quantification.
-
-
Extraction:
-
For Solid Samples: Use an accelerated solvent extraction (ASE) or Soxhlet apparatus with a 1:1 mixture of hexane:DCM.[7] This combination effectively extracts a wide range of organic compounds.
-
For Liquid Samples: Perform a liquid-liquid extraction (LLE) using DCM. Partition the sample against the solvent three times, collecting the organic layers.[8]
-
-
Drying: Pass the combined organic extract through a column of anhydrous sodium sulfate to remove residual water, which can interfere with GC analysis.
-
Cleanup: Concentrate the extract to ~1 mL. Perform a solid-phase extraction (SPE) cleanup.
-
Expertise & Experience: A silica gel or Florisil cartridge is effective for this purpose.[8] Condition the cartridge with hexane. Load the sample and elute with a solvent of increasing polarity (e.g., starting with hexane and moving to a hexane:DCM mixture). This step removes highly polar and non-polar interferences. The exact solvent scheme should be optimized for the specific MeO-DFs of interest.
-
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen. The final solvent should be hexane or a similar non-polar solvent compatible with the GC inlet.
GC-MS/MS Instrumentation and Parameters
Causality: The parameters below are selected to provide excellent separation of aromatic isomers and high sensitivity for trace-level detection. A non-polar DB-5ms type column is robust and provides good separation based on boiling points.[5][9] A slow oven ramp ensures that closely eluting isomers are resolved chromatographically.[9] Splitless injection is used to transfer the maximum amount of analyte to the column, which is essential for trace analysis.[9]
| Parameter | Value / Setting | Justification |
| Gas Chromatograph | Agilent 7890B GC or equivalent | A reliable and widely used platform. |
| GC Column | DB-5ms UI (30 m x 0.25 mm, 0.25 µm) | Industry standard for robust, inert separation of semi-volatile organic compounds.[9][10] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Inert gas providing good chromatographic efficiency. |
| Inlet | Split/Splitless | Allows for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of analytes without thermal degradation.[9] |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Injection Mode | Splitless (0.75 min purge time) | Maximizes analyte transfer to the column for best sensitivity.[9] |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | Provides separation of analytes from solvent front and resolves isomers effectively.[5] |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole or equivalent | Provides high sensitivity and selectivity through MS/MS.[9][10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable fragmentation patterns.[5] |
| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination.[4][5] |
| Quadrupole Temp. | 150 °C | Standard operating temperature for stable performance.[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Maximizes sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[2] |
Calibration and Quantification
-
Stock Solutions: Prepare a 100 µg/mL stock solution of each target MeO-DF and the internal standard in a suitable solvent.
-
Calibration Standards: Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected sample concentrations.
-
Spiking: Fortify each calibration standard with the internal standard at the same concentration used for the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS/MS method as the samples.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. A linear regression with a coefficient of determination (R²) ≥ 0.995 is considered acceptable.[11]
Method Validation & Quality Control
Trustworthiness: A protocol is only as reliable as its validation data. A self-validating system requires ongoing checks to ensure the data produced is defensible.
Performance Characteristics
The method should be validated to determine its key performance metrics. The following table provides typical acceptance criteria based on established analytical standards.
| Parameter | Definition | Acceptance Criteria |
| Linearity (R²) | The correlation of the calibration curve. | ≥ 0.995[11] |
| Instrument Detection Limit (IDL) | Lowest concentration the instrument can reliably detect. | Signal-to-Noise (S/N) ≥ 3 |
| Method Detection Limit (MDL) | Lowest concentration detectable in a sample matrix after preparation. | Determined by analyzing 7 replicate low-level spikes. |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; typically 3x MDL. |
| Precision (%RSD) | Agreement among replicate measurements. | ≤ 15-20% for replicate spikes.[2][12] |
| Accuracy (% Recovery) | Agreement between measured and true value. | 70-130% for matrix spikes. |
Quality Control (QC) Samples
To ensure the validity of each analytical batch, the following QC samples must be included:
-
Method Blank: A clean matrix sample processed identically to the field samples. It is used to check for contamination during the sample preparation and analysis process.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes. It measures the accuracy of the entire analytical process.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of field samples spiked with a known concentration of analytes. They are used to assess matrix effects on both accuracy and precision.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS/MS protocol for the analysis of methoxylated dibenzofurans. By integrating a robust sample preparation scheme with optimized instrumental parameters and a rigorous quality control framework, this method delivers the sensitivity, selectivity, and reliability required for research, regulatory, and development applications. The emphasis on explaining the rationale behind procedural choices empowers scientists to not only follow the protocol but also to adapt and troubleshoot it effectively for their specific analytical needs.
References
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Agilent Technologies. (2019, October 15). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]
-
Agilent Technologies. Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]
-
Le, T. H., et al. (2025). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2016, January 19). Validation of a Confirmatory GC/MS/MS Method for Dioxins and Dioxin-like PCBS to Meet the Requirements of EU Regulation 709/2014. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of polychlorinated dibenzo-p-dioxins and dibenzofurans by direct injection of sample extract into the comprehensive multidimensional gas chromatograph/high-resolution time-of-flight mass spectrometer. Retrieved from [Link]
-
ResearchGate. (2025, August 9). GC-MS Characterization of the Compounds in Some Essential Oils. Retrieved from [Link]
-
Agilent Technologies. (2019, February 20). Tetra- through Octa-chlorinated Dioxins and Furans Analysis in Water by Isotope Dilution GC/MS/MS. Retrieved from [Link]
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ResearchGate. (2025, August 5). Validation of a gas chromatography–triple quadrupole mass spectrometry method for confirmatory analysis of dioxins and dioxin-like polychlorobiphenyls in feed following new EU Regulation 709/2014. Retrieved from [Link]
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MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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SCION Instruments. (n.d.). Analysis of dioxins by GC-TQMS. Retrieved from [Link]
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Office of Scientific and Technical Information (OSTI.GOV). (2004, May 11). ANALYSIS OF POLYCHLORINATED DIBENZO-P-DIOXINS AND DIBENZOFURANS USING SIMULTANEOUS DUAL GAS CHROMATOGRAPHY-HIGH RESOLUTION MASS. Retrieved from [Link]
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Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 2,3,7,8-Tetramethoxydibenzofuran in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The following document addresses the request for detailed application notes on 2,3,7,8-tetramethoxydibenzofuran. An extensive review of the scientific literature reveals a significant scarcity of data for this specific methoxylated compound. The vast majority of published research focuses on its halogenated analog, 2,3,7,8-tetrachlorodibenzofuran (TCDF), a potent environmental toxin. Due to the profound differences in physicochemical properties and expected biological activity between methoxy- and chloro- substituted aromatic compounds, it is scientifically unsound to directly extrapolate protocols from TCDF to the methoxylated form.
Therefore, this guide has been developed to provide a robust framework for the initial characterization and cell-based assay development for a novel or poorly characterized dibenzofuran compound, such as this compound. This document will equip researchers with the foundational principles and methodologies to systematically evaluate its biological effects in vitro.
Part 1: Foundational Characterization of a Novel Dibenzofuran Compound
Before initiating any cell-based assays, a thorough characterization of the test compound is paramount. This ensures the reliability and reproducibility of subsequent experiments.
Purity and Identity Confirmation
It is essential to confirm the purity and chemical identity of the this compound sample. This can be achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Solubility Determination
The solubility of the compound in various solvents will dictate how it can be prepared for cell-based assays. A common solvent for in vitro studies is dimethyl sulfoxide (DMSO).
Protocol for Solubility Testing:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Serially dilute the stock solution in cell culture medium to the desired final concentrations.
-
Visually inspect for any precipitation.
-
It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
Part 2: Initial Cytotoxicity Screening
A primary step in evaluating a novel compound is to determine its cytotoxic potential. This information is crucial for selecting appropriate concentration ranges for subsequent functional assays.
Principle of Tetrazolium-Based Viability Assays
Colorimetric assays using tetrazolium salts like MTT and XTT are widely used to assess cell viability.[2] These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[2]
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of a novel compound.
Detailed Protocol for XTT Cytotoxicity Assay
Materials:
-
Cells of interest (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
XTT Cell Viability Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Part 3: Investigating Potential Bioactivities
Based on the known activities of other benzofuran derivatives, promising areas to investigate for this compound include anti-inflammatory and neuroprotective effects.[3]
Assessment of Anti-Inflammatory Potential
Principle: Inflammation is often mediated by signaling pathways like NF-κB and MAPK, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] The ability of a compound to suppress the production of these cytokines in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) indicates anti-inflammatory potential.
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory effects of a novel compound.
Protocol for Measuring Cytokine Production:
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
Evaluation of Neuroprotective Effects
Principle: Neuroprotection can be assessed by the ability of a compound to protect neuronal cells from a toxic insult.[5][6] A common in vitro model involves inducing excitotoxicity with glutamate or NMDA, which leads to an overproduction of reactive oxygen species (ROS) and subsequent cell death.[7]
Hypothetical Signaling Pathway for Neuroprotection:
Caption: Hypothetical neuroprotective mechanism via the Nrf2 antioxidant pathway.
Protocol for Assessing Neuroprotection Against Oxidative Stress:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as glutamate (e.g., 5 mM) or H₂O₂ (e.g., 100 µM) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the XTT assay as described in section 2.3. An increase in viability in the compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
-
(Optional) Measurement of Reactive Oxygen Species (ROS):
-
After treatment, incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in the compound-treated groups suggests antioxidant activity.[4]
-
Part 4: Data Interpretation and Next Steps
The initial characterization and bioactivity screening will provide valuable insights into the potential of this compound.
| Assay | Endpoint | Interpretation of a Positive Result |
| Cytotoxicity | IC50 value | A high IC50 value suggests low cytotoxicity. |
| Anti-inflammatory | Reduced TNF-α/IL-6 | Indicates potential to mitigate inflammatory responses. |
| Neuroprotection | Increased cell viability after insult | Suggests the ability to protect neurons from damage. |
| ROS Measurement | Decreased fluorescence | Implies antioxidant properties. |
Positive results from these initial screens would warrant further investigation into the mechanism of action, such as exploring the modulation of specific signaling pathways (e.g., NF-κB, Nrf2, MAPK) through techniques like Western blotting or reporter gene assays.
References
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Yuan, P., Dong, M., Lei, H., et al. (2020). Targeted metabolomics reveals that 2,3,7,8-tetrachlorodibenzofuran exposure induces hepatic steatosis in male mice. Environmental Pollution, 265, 114886. [Link]
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Fling, R. R., & Zacharewski, T. R. (2021). Aryl hydrocarbon receptor (AhR) activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) dose-dependently shifts the gut microbiome consistent with the progression of non-alcoholic fatty liver disease. bioRxiv. [Link]
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Xu, G., Li, Y., Yoshimoto, K., Chen, G., Wan, C., Iwata, T., ... & Jiang, J. (2013). 2, 3, 7, 8-Tetrachlorodibenzo-p-dioxin-induced inflammatory activation is mediated by intracellular free calcium in microglial cells. Toxicology, 308, 10-18. [Link]
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Safe, S. H. (1993). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. Chemosphere, 26(11), 2003-2007. [Link]
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Singh, P., & Whalen, M. M. (2017). Aryl hydrocarbon receptor activation by 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin impairs human B lymphopoiesis. Toxicology letters, 274, 41-49. [Link]
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Silva, J. P., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. [Link]
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Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27510-27540. [Link]
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Wikipedia contributors. (2024, January 15). 2,3,7,8-Tetrachlorodibenzodioxin. In Wikipedia, The Free Encyclopedia. [Link]
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Han, Y., & Li, X. (2022). Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6296. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. PubChem. [Link]
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Girres, J. F., et al. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 803. [Link]
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Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12795-12810. [Link]
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Office of Environmental Health Hazard Assessment. (2011). 2,3,7,8-Tetrachlorodibenzofuran. [Link]
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Fling, R. R., & Zacharewski, T. R. (2021). Aryl hydrocarbon receptor (AhR) activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) dose-dependently shifts the gut microbiome consistent with the progression of steatosis to steatohepatitis with fibrosis. bioRxiv. [Link]
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Li, H., et al. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. International Journal of Molecular Sciences, 23(23), 14995. [Link]
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Xia, M., & Inglese, J. (2013). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. In High-Throughput Screening for Food Safety Assessment (pp. 147-157). Humana Press. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. PubChem. [Link]
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Funatake, C. J., et al. (2005). Cutting edge: activation of the aryl hydrocarbon receptor by 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin generates a population of CD4+ CD25+ cells with characteristics of regulatory T cells. The Journal of Immunology, 175(7), 4184-4188. [Link]
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Chen, C. Y., et al. (2021). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. Aging (Albany NY), 13(16), 20593–20610. [Link]
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Weber, H., et al. (1981). Teratogenicity of 2,3,7,8-tetrachlorodibenzofuran in the mouse. Toxicology letters, 9(2), 159-162. [Link]
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Fling, R. R., & Zacharewski, T. R. (2021). Aryl Hydrocarbon Receptor (AhR) Activation by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) Dose-Dependently Shifts the Gut Microbiome Consistent with the Progression of Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(22), 12433. [Link]
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"experimental protocol for testing the cytotoxicity of 2,3,7,8-tetramethoxydibenzofuran"
Application Note & Protocol
A Multi-Assay Strategy for Determining the In Vitro Cytotoxicity of 2,3,7,8-Tetramethoxydibenzofuran
Introduction and Scientific Rationale
Dibenzofurans are a class of heterocyclic organic compounds that, depending on their substitution patterns, can exhibit a wide range of biological activities.[1] While the parent dibenzofuran structure has low toxicity, halogenated derivatives, particularly those with substitutions at the 2, 3, 7, and 8 positions, are known as persistent organic pollutants with significant toxic potential.[2][3] The most studied of these are the polychlorinated dibenzofurans (PCDFs), such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), which are structurally similar to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][5]
This document outlines a comprehensive experimental protocol to evaluate the cytotoxicity of a methoxy-substituted analogue, This compound . While less is known about this specific compound, its structural similarity to TCDF and TCDD warrants a thorough investigation of its potential toxic effects. The core mechanism of toxicity for many dioxin-like compounds is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Activation of the AhR pathway can lead to a variety of adverse cellular outcomes, including oxidative stress, cell cycle disruption, and apoptosis.[8]
Therefore, a robust assessment of cytotoxicity cannot rely on a single endpoint. This protocol employs a tripartite approach to build a comprehensive toxicity profile:
-
Metabolic Viability Assessment: Using the MTT assay to measure mitochondrial reductase activity, a proxy for overall cell health and metabolic function.[9]
-
Cell Membrane Integrity Assessment: Using the Lactate Dehydrogenase (LDH) release assay to quantify plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10]
-
Apoptosis Induction Assessment: Using a specific Caspase-3/7 activity assay to detect the activation of key executioner caspases in the apoptotic cascade.[11][12]
By integrating data from these three distinct assays, researchers can not only quantify the cytotoxic potential of this compound but also gain critical insights into the primary mechanism of cell death.
Potential Mechanism of Action: The AhR Signaling Pathway
The structural backbone of this compound suggests a potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a mechanism well-established for dioxin-like compounds.[6] Upon entering the cell, the ligand binds to the cytosolic AhR complex, causing it to translocate into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs) in the DNA, inducing the expression of target genes, most notably cytochrome P450 enzymes like CYP1A1.[7] While this is an adaptive metabolic response, sustained or excessive activation can lead to cellular stress, production of reactive oxygen species (ROS), and ultimately trigger apoptotic pathways.
Caption: Simplified diagram of the potential Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Design and Workflow
The overall workflow is designed for a 96-well plate format to allow for multiple concentrations and replicates, ensuring statistical validity. The process involves parallel plate setups for each of the three core assays.
Caption: High-level experimental workflow for cytotoxicity assessment.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | HepG2 (human hepatoma) or H4IIE (rat hepatoma). Justification: Liver cell lines are metabolically active and express AhR, making them highly relevant for studying dioxin-like compounds.[13][14] |
| Test Compound | This compound, >98% purity |
| Vehicle | Dimethyl sulfoxide (DMSO), cell culture grade |
| Positive Control | Staurosporine or Doxorubicin (for apoptosis); Triton™ X-100 (for LDH max lysis) |
| Culture Medium | Eagle’s Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| MTT Assay Kit | e.g., Abcam (ab211091), Thermo Fisher (V13154) or equivalent |
| LDH Assay Kit | e.g., Thermo Fisher (C20300), Promega (G1780) or equivalent |
| Caspase-3/7 Assay Kit | e.g., Promega Caspase-Glo® 3/7 (G8090), Thermo Fisher (C10740) or equivalent |
| Equipment | 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader (absorbance and luminescence/fluorescence) |
Detailed Experimental Protocols
Cell Culture and Seeding
-
Maintain Cells: Culture the chosen cell line (e.g., HepG2) in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect experimental results.
-
Seeding for Assay: a. Harvest cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter). b. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete medium. c. Seed 100 µL of the cell suspension into each well of three separate 96-well plates (10,000 cells/well). d. Incubate the plates for 24 hours to allow cells to attach and resume normal growth.
Preparation of Test Compound and Controls
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the test wells.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine for apoptosis assays).
-
Maximum Lysis Control (for LDH assay): Cells to be treated with the kit's lysis buffer just before the measurement step.
-
Medium Background Control: Wells with medium but no cells.
-
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.
-
Treatment: After the 24-hour attachment period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add MTT Reagent: Add 10 µL of the MTT stock solution (typically 5 mg/mL) to each well.[15]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilize Formazan: Add 100 µL of the solubilization solution (e.g., SDS-HCl or acidic isopropanol) to each well.[16] Mix gently by pipetting up and down to ensure all crystals are dissolved.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[10][17]
-
Treatment & Incubation: Prepare and treat a 96-well plate as described in steps 5.3.1 and 5.3.2.
-
Prepare Controls: 30 minutes before the end of the incubation, add 10 µL of the 10X Lysis Buffer provided in the kit to the "Maximum Lysis Control" wells.
-
Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well of the new plate.[18]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 490 nm and 680 nm (background) within one hour.[18]
Protocol 3: Caspase-3/7 Assay for Apoptosis
This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a "glow-type" luminescent signal.[11] This directly measures the activity of key executioner caspases.
-
Treatment & Incubation: Prepare and treat a 96-well plate (preferably a white-walled plate for luminescence assays) as described in steps 5.3.1 and 5.3.2.
-
Equilibrate Plate: At the end of the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[11]
-
Incubate: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Read Luminescence: Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
For each assay, raw data should be corrected by subtracting the average value of the medium background control.
MTT Assay Analysis
Calculation:
-
% Viability = [(Absorbance_Sample - Absorbance_Background) / (Absorbance_Vehicle_Control - Absorbance_Background)] * 100
LDH Assay Analysis
Calculation:
-
Corrected Absorbance = (A490nm - A680nm)
-
% Cytotoxicity = [(Corrected Abs_Sample - Corrected Abs_Spontaneous_Release) / (Corrected Abs_Maximum_Release - Corrected Abs_Spontaneous_Release)] * 100 (Spontaneous Release = Untreated or Vehicle Control)
Caspase-3/7 Assay Analysis
Calculation:
-
Fold Change in Activity = (Luminescence_Sample / Luminescence_Vehicle_Control)
Data Presentation and IC50 Determination
The results should be plotted in a dose-response curve with the compound concentration on the x-axis (log scale) and the calculated endpoint (% Viability, % Cytotoxicity, or Fold Change) on the y-axis. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC50).
Summary of Expected Results:
| Assay | Endpoint Measured | Interpretation of High Signal | Expected IC50 Trend |
| MTT | Mitochondrial Reductase Activity | High cell viability/metabolic activity | IC50 represents concentration for 50% viability loss. |
| LDH | LDH Release (Membrane Damage) | High cytotoxicity/necrosis | EC50 represents concentration for 50% max LDH release. |
| Caspase-3/7 | Executioner Caspase Activity | High level of apoptosis induction | EC50 represents concentration for 50% max caspase activity. |
Integrated Interpretation:
-
Low MTT, Low LDH, High Caspase: Suggests apoptosis is the primary mechanism of cell death.
-
Low MTT, High LDH, Low Caspase: Suggests necrosis or membrane-disruptive cytotoxicity.
-
Low MTT, High LDH, High Caspase: Suggests late-stage apoptosis where secondary necrosis has occurred.
References
-
Biointerface Research in Applied Chemistry. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
Molecules. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]
-
Wikipedia. (n.d.). Dibenzofuran. [Link]
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PubMed. (n.d.). 2,3,7,8-Tetrachlorodibenzo-p-dioxin mechanistic data and risk assessment: gene regulation, cytotoxicity, enhanced cell proliferation, and tumor promotion. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. [Link]
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PubMed. (2001). Method for evaluation of immunotoxicity of dioxin compounds using human T-lymphoblastic cell line, L-MAT. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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PubMed. (n.d.). The effects of acute exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin on glioma-specific cytotoxic T-cell activity in Fischer 344 rats. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Dibenzofuran | C12H8O | CID 568 - PubChem. [Link]
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PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]
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PubMed. (n.d.). A toxic equivalency factor scale for polychlorinated dibenzofurans. [Link]
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PubMed. (2025). 2,3,7,8-tetrachlorodibenzofuran modulates intestinal microbiota and tryptophan metabolism in mice. [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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PubMed. (2017). Synthesis and cytotoxic activity of novel tetrahydrobenzodifuran-imidazolium salt derivatives. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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PubMed. (n.d.). Teratogenicity of 2,3,7,8-tetrachlorodibenzofuran in the mouse. [Link]
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PubMed. (2019). Mechanistic studies on the dibenzofuran and dibenzo‑p‑dioxin formation reactions from anthracene. [Link]
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"2,3,7,8-tetramethoxydibenzofuran as a molecular probe in receptor binding studies"
Application Notes & Protocols
Topic: 2,3,7,8-Tetramethoxydibenzofuran as a Molecular Probe in Receptor Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Aryl Hydrocarbon Receptor Dynamics
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating cellular responses to a wide array of environmental chemicals and endogenous molecules.[1][2][3] Initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a key regulator in diverse physiological and pathophysiological processes, including immune modulation, cell differentiation, and tumorigenesis.[1][4] This makes the AhR an attractive target for therapeutic intervention and a crucial component of toxicological screening.
Molecular probes are indispensable tools for elucidating the function and pharmacology of such receptors.[5] An ideal probe offers high affinity and specificity, enabling researchers to quantify receptor density, determine the binding affinity of novel compounds, and probe the structure-activity relationships of receptor-ligand interactions. This guide details the application of this compound, a structural analog of potent dioxin-like compounds, as a molecular probe for investigating the Aryl Hydrocarbon Receptor. While less toxic than its halogenated counterparts like TCDD or 2,3,7,8-tetrachlorodibenzofuran (TCDF), its core dibenzofuran structure allows it to interact with the AhR ligand-binding pocket, making it a valuable tool for competitive binding assays and functional studies.[6][7]
Scientific Rationale: The AhR Canonical Signaling Pathway
The utility of this compound as a probe is grounded in its ability to activate the canonical AhR signaling pathway. Understanding this mechanism is fundamental to designing and interpreting receptor binding experiments.
In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as Heat Shock Protein 90 (HSP90) and co-chaperone p23.[3] The binding of a ligand, such as this compound, induces a conformational change in the AhR. This change triggers the dissociation of the chaperone proteins and exposes a nuclear localization signal.[8] The activated AhR then translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[9] This AhR/ARNT complex functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[8] This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[10]
The activation of this pathway forms the basis of both direct binding assays and functional reporter gene assays.
Application: Competitive Radioligand Binding Assay
Competitive binding assays are a cornerstone of pharmacology, used to determine the relative binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from its receptor.[11][12] This protocol outlines the use of this compound as a "cold" competitor against a high-affinity radiolabeled AhR ligand, such as [³H]TCDD.
Principle of the Assay
A fixed concentration of receptor preparation (e.g., cytosolic extract) and a fixed concentration of a radiolabeled ligand ([³H]TCDD) are incubated with varying concentrations of the unlabeled test compound (the competitor).[13] The test compound competes with the radioligand for the same binding site on the AhR. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC50 (half-maximal inhibitory concentration).[14]
Experimental Workflow Diagram
Detailed Protocol
Materials:
-
Receptor Source: Cytosolic extract from a suitable cell line (e.g., Hepa-1c1c7) or tissue known to express AhR.
-
Radioligand: [³H]TCDD (or other suitable high-affinity radiolabeled AhR agonist).
-
Competitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., TGEK Buffer (25 mM Tris-HCl, 1 mM EDTA, 10% v/v glycerol, 50 mM KCl, pH 7.5).
-
Method for Separation: Hydroxylapatite (HAP) slurry or size-exclusion chromatography columns.
-
Wash Buffer: Buffer used to wash away unbound ligand.
-
Scintillation Cocktail.
-
96-well microplates, scintillation vials.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical range might be from 10⁻¹² M to 10⁻⁵ M. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.
-
Dilute the [³H]TCDD stock in assay buffer to a final working concentration, typically at or below its Kd value to ensure assay sensitivity.[15]
-
Dilute the cytosolic receptor preparation in assay buffer to a concentration that results in less than 10% of the total radioligand being bound, to avoid ligand depletion artifacts.[15]
-
-
Assay Plate Setup (in triplicate):
-
Total Binding Wells: Add receptor preparation, [³H]TCDD, and an equal volume of vehicle (solvent).
-
Non-Specific Binding (NSB) Wells: Add receptor preparation, [³H]TCDD, and a saturating concentration of a known unlabeled AhR ligand (e.g., 200-fold excess of unlabeled TCDD). This determines the amount of radioligand that binds to non-receptor components.
-
Competitor Wells: Add receptor preparation, [³H]TCDD, and each dilution of this compound.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding reaction to reach equilibrium (typically 2-4 hours, but should be determined empirically). Shaking may be required for some assay formats but should be gentle to avoid protein denaturation.[5]
-
-
Separation of Bound and Free Ligand:
-
This is a critical step. A common method is hydroxylapatite (HAP) binding. Add a pre-determined volume of HAP slurry to each well and incubate for 15-30 minutes. The HAP binds the receptor-ligand complexes.
-
Pellet the HAP by centrifugation. Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet multiple times with ice-cold wash buffer to remove any remaining free radioligand.
-
-
Detection:
-
Resuspend the final HAP pellet in a small volume of buffer or directly in scintillation cocktail.
-
Transfer the suspension to scintillation vials.
-
Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each competitor concentration, the specific binding is calculated as: CPM_competitor - CPM_NSB.
-
-
Generate Dose-Response Curve:
-
Plot the specific binding (as a percentage of the maximum specific binding without a competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal curve.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (like GraphPad Prism), calculate the IC50 value. The IC50 is the concentration of this compound that reduces the specific binding of [³H]TCDD by 50%.[14]
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki is a more absolute measure of affinity that is independent of the radioligand concentration used in the assay.[16] It is calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).[11]
-
-
Example Data Presentation
The results of a competitive binding study can be summarized in a table for easy comparison of different compounds.
| Compound | IC50 (nM) | Ki (nM) | Notes |
| 2,3,7,8-TCDD (Control) | 0.5 ± 0.1 | 0.2 ± 0.05 | High-affinity reference agonist. |
| This compound | 85 ± 12 | 34 ± 5 | Moderate affinity probe. |
| Benzo[a]pyrene | 250 ± 30 | 100 ± 12 | Lower affinity ligand. |
| Compound X (Negative Control) | > 10,000 | > 4,000 | No significant binding observed. |
| Note: Data are hypothetical and for illustrative purposes only. |
Alternative Application: Cell-Based Reporter Gene Assay
To validate the functional consequences of binding, a cell-based reporter assay is an excellent complementary technique.[17] These assays measure the transcriptional activity of the AhR in response to a ligand.
Principle: A cell line (e.g., HepG2 or H4IIE) is engineered to contain a reporter gene (commonly firefly luciferase) under the control of a promoter with multiple XREs.[18][19] When an AhR agonist like this compound is added to the cells, it activates the AhR pathway, leading to the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of AhR activation.[20] This allows for the quantification of a compound's agonist or antagonist activity.
Protocol Outline:
-
Cell Culture: Plate the reporter cell line in a 96-well, clear-bottom, white plate and grow to confluency.
-
Dosing: Treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control (e.g., TCDD).
-
Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6-24 hours).
-
Lysis and Detection: Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Analysis: Plot luminescence versus log[concentration] to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Best Practices and Troubleshooting
-
Solubility: Ensure the test compound is fully dissolved in the assay buffer. Poor solubility can lead to artificially low potency estimates. Consider using a Dixon plot to check for solubility artifacts.[16]
-
Non-Specific Binding (NSB): High NSB (ideally <50% of total binding) can obscure the specific binding signal.[15] To reduce NSB, consider lowering the radioligand concentration, using a different separation method, or adding detergents like CHAPS to the buffer.
-
Equilibrium: Ensure the incubation time is sufficient to reach equilibrium, especially for lower concentrations of ligands which take longer.[15] This should be determined empirically with a time-course experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of variability. Use calibrated pipettes and consider automated liquid handlers where possible.[21]
-
Data Reproducibility: All experiments should be performed with adequate replication (n≥3) and repeated independently to ensure the results are robust.[16]
Conclusion
This compound serves as a valuable molecular probe for the Aryl Hydrocarbon Receptor. Its ability to competitively bind to the AhR allows for the robust determination of the binding affinities of unknown compounds through well-established radioligand binding assays. When paired with functional cell-based reporter assays, it provides a powerful and comprehensive toolset for researchers in toxicology, pharmacology, and drug development to screen for and characterize new modulators of AhR signaling.
References
-
Title: A powerful tool for drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]
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Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]
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Title: IC 50 Values Determined in Competitive Binding Assay Source: ResearchGate URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Characterization of 2,3,7,8-tetrachlorodibenzofuran-dependent suppression and AH receptor pathway gene expression in the developing mouse mammary gland Source: PubMed URL: [Link]
-
Title: Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway Source: PMC - PubMed Central URL: [Link]
-
Title: 2,3,7,8-Tetrachlorodibenzofuran Source: Wikipedia URL: [Link]
-
Title: Aryl hydrocarbon receptor (AhR) activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) dose-dependently shifts the gut microbi Source: bioRxiv URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Receptor Binding Assays Source: MilliporeSigma URL: [Link]
-
Title: Aryl hydrocarbon receptor Source: Wikipedia URL: [Link]
-
Title: Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System Source: Indigo Biosciences URL: [Link]
-
Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
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Title: Total synthesis of natural products containing benzofuran rings Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls Source: Fluidic Sciences URL: [Link]
-
Title: Aryl Hydrocarbon Receptor (AhR) Activation by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) Dose-Dependently Shifts the Gut Microbiome Consistent with the Progression of Non-Alcoholic Fatty Liver Disease Source: MDPI URL: [Link]
-
Title: IC50 Source: Wikipedia URL: [Link]
-
Title: Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases Source: Frontiers URL: [Link]
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Title: Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness Source: NIH URL: [Link]
-
Title: Radioligand binding assays and their analysis Source: PubMed URL: [Link]
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Title: 2,3,7,8-Tetrachlorodibenzofuran Source: PubChem URL: [Link]
-
Title: How to determine the IC50 value with a competitive binding kinetic test? Source: ResearchGate URL: [Link]
-
Title: 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced degradation of aryl hydrocarbon receptor (AhR) by the ubiquitin-proteasome pathway. Role of the transcription activaton and DNA binding of AhR Source: PubMed URL: [Link]
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Title: Aryl Hydrocarbon Receptor Signaling Source: QIAGEN GeneGlobe URL: [Link]
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Title: Radioligand Binding Assay | In Vitro Biology Source: Oncodesign Services URL: [Link]
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Title: Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review) Source: Spandidos Publications URL: [Link]
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Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: NIH URL: [Link]
-
Title: Exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin increases the activation of aryl hydrocarbon receptor and is associated with the aggressiveness of osteosarcoma MG-63 osteoblast-like cells Source: PubMed URL: [Link]
-
Title: XRE Luciferase Reporter Lentivirus (AhR Signaling) Source: BPS Bioscience URL: [Link]
-
Title: Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds Source: ResearchGate URL: [Link]
-
Title: Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay Source: NIH URL: [Link]
-
Title: Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat Source: PubMed URL: [Link]
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Title: Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways Source: YouTube URL: [Link]
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Application Notes & Protocols: Investigating the Neuroprotective Potential of 2,3,7,8-Tetramethoxydibenzofuran
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive guide for the investigation of 2,3,7,8-tetramethoxydibenzofuran, a novel synthetic compound, as a potential neuroprotective agent. While direct studies on this specific molecule are not yet prevalent in published literature, its dibenzofuran core, substituted with electron-donating methoxy groups, presents a compelling rationale for exploring its efficacy in models of neurodegenerative disease. This guide is structured to lead researchers from initial compound characterization through detailed in-vitro and in-vivo experimental protocols, grounded in established methodologies for neuroprotective drug discovery. We will detail the causality behind experimental choices, provide self-validating protocols, and propose a hypothetical mechanism of action to be tested.
Introduction and Scientific Rationale
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A confluence of factors, including oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation, contributes to neuronal cell death in these conditions.[1][2] The development of therapeutic agents that can mitigate these pathological processes is a critical goal in modern neuroscience.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antioxidant and neuroprotective effects.[3][4] The addition of methoxy groups to aromatic rings is known to enhance antioxidant potential by increasing electron density and facilitating the donation of hydrogen atoms to scavenge free radicals. Therefore, we hypothesize that This compound , by combining the dibenzofuran core with four methoxy substituents, may represent a potent neuroprotective agent.
This document outlines a systematic approach to validate this hypothesis, providing the necessary protocols to assess its efficacy and elucidate its mechanism of action.
Physicochemical Characterization and Compound Handling
Prior to biological evaluation, a thorough characterization of the test compound is essential for reproducible results.
2.1. Solubility and Stability Assessment
-
Rationale: The solubility of a compound dictates its formulation for in-vitro and in-vivo studies, while its stability ensures that the active form is being tested. Given its poly-aromatic structure, this compound is predicted to have low aqueous solubility.
-
Protocol:
-
Attempt to dissolve the compound in a range of solvents, starting with DMSO, followed by ethanol and methanol.
-
Determine the maximum stock concentration achievable in the chosen solvent (e.g., 10-50 mM in DMSO).
-
Assess the stability of the stock solution at various storage conditions (-20°C, 4°C, room temperature) over time using HPLC or LC-MS to detect degradation products.
-
Evaluate the solubility and stability of the compound in cell culture media, with and without serum, at final working concentrations. Note any precipitation.
-
| Parameter | Recommended Solvent | Storage | Notes |
| Solubility | DMSO (primary), Ethanol | -20°C in small aliquots | Avoid repeated freeze-thaw cycles. Ensure final DMSO concentration in assays is non-toxic to cells (typically <0.5%). |
| Stability | Assess via HPLC/LC-MS | Protect from light | Methoxy groups can be susceptible to oxidative degradation. |
Proposed Mechanism of Action: A Multi-Target Hypothesis
We propose that this compound exerts neuroprotection through a combination of antioxidant, anti-apoptotic, and anti-inflammatory actions. This hypothesis is based on the known effects of similar polyphenolic and benzofuran-containing compounds.[4]
Key Hypothesized Pathways:
-
Direct Radical Scavenging: The methoxy groups can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5]
-
Nrf2 Pathway Activation: The compound may activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases.[6]
-
Inhibition of Apoptotic Cascades: By reducing oxidative stress, the compound can prevent the activation of intrinsic apoptosis pathways, modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[6][7]
Caption: A generalized workflow for in-vivo neuroprotective studies.
Protocol 5.1: Scopolamine-Induced Amnesia Model and Behavioral Assessment
-
Rationale: This protocol assesses the compound's ability to prevent or reverse cognitive deficits, a key endpoint for anti-Alzheimer's drug candidates. The Morris Water Maze (MWM) is a standard test for spatial learning and memory. [8]
-
Procedure:
-
Animals: Use adult male Wistar rats (250-300g).
-
Groups (n=8-12 per group):
-
Vehicle Control
-
Scopolamine Only (1 mg/kg, i.p.)
-
Compound (e.g., 10, 30, 60 mg/kg, p.o.) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Dosing: Administer the test compound or vehicle orally for 14-21 consecutive days.
-
Morris Water Maze (Training - Days 15-18): a. 30 minutes after compound administration, inject scopolamine (or saline for control). b. 30 minutes later, begin MWM training (4 trials/day). Record the time taken to find a hidden platform (escape latency).
-
Probe Trial (Day 19): a. Remove the platform and allow the animal to swim for 60 seconds. b. Record the time spent in the target quadrant where the platform was previously located.
-
Tissue Analysis: After behavioral testing, euthanize the animals and collect brain tissue for analysis of neurotransmitter levels (AChE activity) and markers of oxidative stress.
-
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a potential neuroprotective agent. Positive results in the described in-vitro and in-vivo assays would warrant further investigation, including more complex disease models (e.g., transgenic Alzheimer's mice), pharmacokinetic studies, and detailed mechanistic analyses using techniques such as Western blotting to probe specific signaling pathways (e.g., phosphorylation of Akt, expression of Bcl-2 and Bax). [7]The ultimate goal is to build a comprehensive data package to support the advancement of this, or similar, novel compounds toward clinical development.
References
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MDPI. (2022). Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. Retrieved from [Link]
-
Jiang, T., et al. (2022). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. Aging, 14(6), 2536–2557. Retrieved from [Link]
-
Grokipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]
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Hossain, M. K., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biological & Pharmaceutical Bulletin, 38(5), 736-744. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]
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Toh, D. C. C., et al. (2021). Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases. Evidence-Based Complementary and Alternative Medicine, 2021, 5542253. Retrieved from [Link]
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MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved from [Link]
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Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Retrieved from [Link]
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Langley, M. R., et al. (2020). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 13, 103. Retrieved from [Link]
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Abdel-Kader, M. S., et al. (2021). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Molecules, 26(15), 4467. Retrieved from [Link]
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Li, Y., et al. (2022). 7,8-Dihydroxyflavone protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway. PeerJ, 10, e12918. Retrieved from [Link]
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Park, S. K., et al. (2005). Neurotoxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin in cerebellar granule cells. Toxicology, 214(1-2), 146-155. Retrieved from [Link]
-
ZEISS. (n.d.). Correlative Microscopy Protocols. Retrieved from [Link]
-
Tsolaki, M., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(6), 725-741. Retrieved from [Link]
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MDPI. (2024). Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. Retrieved from [Link]
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Zhang, Z. J., et al. (2018). Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy. Cellular and Molecular Neurobiology, 38(4), 929-943. Retrieved from [Link]
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PubMed. (2022). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. Retrieved from [Link]
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Colkesen, F. I., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1339891. Retrieved from [Link]
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Valdmanis, P. N., et al. (2012). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Journal of Biomolecular Screening, 17(5), 624-634. Retrieved from [Link]
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ResearchGate. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Retrieved from [Link]
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PubMed Central. (2019). Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications. Retrieved from [Link]
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NIH. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]
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Aging. (2022). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. Retrieved from [Link]
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PubMed Central. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Retrieved from [Link]
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MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Retrieved from [Link]
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"protocol for assessing the anti-inflammatory effects of 2,3,7,8-tetramethoxydibenzofuran"
An Application Guide for the Comprehensive In Vitro Assessment of the Anti-Inflammatory Properties of 2,3,7,8-tetramethoxydibenzofuran
Authored by: A Senior Application Scientist
Abstract
The search for novel anti-inflammatory agents is a cornerstone of therapeutic development. Dibenzofurans, a class of heterocyclic compounds, have garnered interest for their diverse pharmacological potential. This document provides a detailed, field-proven protocol for the comprehensive in vitro evaluation of this compound, a specific derivative, for its anti-inflammatory effects. We present a systematic workflow using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. This guide moves beyond a simple checklist of steps, delving into the scientific rationale behind each experimental choice to ensure robust, reproducible, and mechanistically insightful results. The protocols herein cover the essential assays for quantifying key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), and for elucidating the underlying molecular mechanisms by examining the expression of inflammatory enzymes (iNOS, COX-2) and the activation of critical signaling cascades, namely the NF-κB and MAPK pathways.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process orchestrated by the immune system to combat infection and injury.[1] However, when dysregulated, chronic inflammation can contribute to a multitude of diseases. The inflammatory response is characterized by the production of a host of signaling molecules and mediators. Upon stimulation by pathogens or damage signals, immune cells like macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO) and prostaglandins, produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[1][2]
The expression of these inflammatory genes is tightly controlled by intracellular signaling pathways. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These cascades are activated by inflammatory stimuli and serve as central hubs for transducing extracellular signals into a cellular inflammatory response, making them prime targets for anti-inflammatory drug discovery.
While the specific biological activities of this compound are not extensively documented, its parent structure, dibenzofuran, is found in various natural products and synthetic compounds with demonstrated pharmacological properties. This protocol, therefore, establishes a rigorous framework to systematically characterize its potential as a novel anti-inflammatory agent.
Overall Experimental Strategy & Workflow
Our approach is to first establish a non-toxic concentration range for the test compound and then to systematically evaluate its ability to suppress the inflammatory response in LPS-stimulated macrophages. The workflow is designed to provide a multi-faceted view of the compound's activity, from its effect on inflammatory mediators to its influence on the upstream signaling pathways that control them.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: The MAPK signaling pathways involved in inflammatory responses.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between treatment groups. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on NO and Cytokine Production
| Treatment Group | Concentration (µM) | Nitrite (NO) Conc. (µM) | TNF-α Conc. (pg/mL) | IL-6 Conc. (pg/mL) |
|---|---|---|---|---|
| Control (Untreated) | - | 1.2 ± 0.3 | 25.5 ± 5.1 | 15.3 ± 4.2 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 3500.7 ± 210.2 | 1850.4 ± 150.6 |
| LPS + Compound | 1 | 35.2 ± 3.5* | 2890.1 ± 180.5* | 1520.8 ± 130.1* |
| LPS + Compound | 5 | 22.1 ± 2.8** | 1750.6 ± 150.3** | 980.2 ± 95.7** |
| LPS + Compound | 10 | 10.5 ± 1.9*** | 850.4 ± 90.8*** | 450.6 ± 55.3*** |
| Compound Only | 10 | 1.5 ± 0.4 | 28.1 ± 6.3 | 18.9 ± 5.1 |
*Values are illustrative (mean ± SD, n=3). Statistical significance vs. LPS group: *p<0.05, **p<0.01, ***p<0.001.
Table 2: Effect of this compound on Protein Expression
| Treatment Group | Concentration (µM) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) | Relative p-IκBα Expression (Normalized to total IκBα) |
|---|---|---|---|---|
| Control (Untreated) | - | 0.05 ± 0.01 | 0.03 ± 0.01 | 0.11 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + Compound | 10 | 0.35 ± 0.05*** | 0.41 ± 0.06*** | 0.45 ± 0.07*** |
*Values are illustrative (mean ± SD, n=3). Expression is relative to the LPS control group, set to 1. Statistical significance vs. LPS group: ***p<0.001.
Interpretation: A dose-dependent decrease in NO, TNF-α, and IL-6 production, as shown in Table 1, would provide strong evidence for the anti-inflammatory activity of the compound. If this is accompanied by a significant reduction in iNOS and COX-2 protein levels (Table 2), it suggests the compound acts at the level of protein synthesis. A corresponding decrease in the phosphorylation of IκBα and/or MAPKs would pinpoint the inhibition of the NF-κB and/or MAPK signaling pathways as the upstream mechanism of action.
References
- Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polariz
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- Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI.
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MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
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Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
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Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. [Link]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
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human interleukin-6 elisa. BioVendor. [Link]
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Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
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Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... ResearchGate. [Link]
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Phosphorylation of IκBα. Bio-protocol. [Link]
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Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. [Link]
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Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases. PubMed Central. [Link]
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Time course of p38 MAPk phosphorylation and activation. (A) A... ResearchGate. [Link]
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MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
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The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Antioxidant Activity Assay of 2,3,7,8-tetramethoxydibenzofuran
Introduction: The Rationale for Antioxidant Profiling
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative damage.[3] The exploration of novel antioxidant compounds is a cornerstone of drug development and nutritional science.
This guide focuses on 2,3,7,8-tetramethoxydibenzofuran, a derivative of the dibenzofuran heterocyclic system. While some polychlorinated dibenzofurans are known for their toxicity, the functionalization of the dibenzofuran scaffold with electron-donating groups, such as methoxy (-OCH₃) groups, presents a compelling hypothesis for potential antioxidant activity.[4][5] These groups can stabilize the molecule after donating a hydrogen atom or an electron to neutralize a free radical.
Evaluating the antioxidant potential of a novel compound requires a multi-assay approach, as no single method can fully capture the complexity of antioxidant mechanisms.[6] This document provides a detailed framework for researchers to comprehensively profile the in vitro antioxidant capacity of this compound using a panel of four widely accepted assays: DPPH, ABTS, FRAP, and ORAC. Each assay offers a unique perspective on the compound's mechanism of action.
Overall Experimental Workflow
The comprehensive evaluation of a novel compound's antioxidant activity follows a logical progression from sample preparation to multi-assay screening and data synthesis. This workflow ensures a thorough and comparative analysis.
Caption: Overall workflow for antioxidant activity screening.
Part 1: Foundational Principles of Antioxidant Mechanisms
In vitro antioxidant assays can be broadly categorized based on the chemical reactions they employ. The two predominant mechanisms are Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce an oxidant, which is often a radical or a metal ion. This reduction leads to a measurable change in color (absorbance).[3] The FRAP assay is a classic example of a pure SET mechanism.
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches a free radical by donating a hydrogen atom. These assays are typically based on competitive reaction kinetics.[1] The ORAC assay is a prime example of a HAT-based method.
Some assays, like DPPH and ABTS, can operate through a combination of SET and HAT mechanisms, depending on the antioxidant's structure and the solvent used.[7] Understanding these principles is crucial for interpreting the results and deducing the likely mode of action of this compound.
Part 2: Detailed Assay Methodologies and Protocols
This section provides the theoretical basis and step-by-step protocols for four key antioxidant assays. For a lipophilic compound like this compound, initial solubilization in a minimal amount of a solvent like dimethyl sulfoxide (DMSO) or ethanol is recommended before further dilution in the assay-specific buffer or solvent.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle and Mechanism: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[8] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[9] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.[10] This decolorization is stoichiometric and can be easily quantified.[9]
Caption: Mechanism of the DPPH radical scavenging assay.
-
Strengths and Limitations: The DPPH assay is simple, rapid, and sensitive.[6] However, the bulky nature of the DPPH radical can cause steric hindrance with some large antioxidant molecules. Additionally, the absorption wavelength may interfere with colored samples.[10]
-
Application Note: Given the aromatic structure of this compound, it is well-suited for evaluation with the DPPH assay. The methoxy groups are expected to facilitate hydrogen or electron donation.
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound (Test Compound)
-
Trolox or Ascorbic Acid (Standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
-
DMSO (for initial compound solubilization)
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, adjust the absorbance of the working solution with methanol to ~1.0 at 517 nm.
-
Test Compound Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in DMSO.
-
Test Compound Working Solutions: Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using methanol.
-
Standard Stock Solution (1 mM Trolox): Prepare a 1 mM stock solution of Trolox in methanol. Prepare working dilutions similarly to the test compound.
Assay Protocol (96-Well Plate):
-
Add 100 µL of the prepared DPPH working solution to each well of the 96-well plate.
-
Add 100 µL of the various concentrations of the test compound or standard to their respective wells.
-
For the control well (maximum absorbance), add 100 µL of methanol instead of the test sample.
-
For the blank well, add 200 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control well and A_sample is the absorbance of the well with the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the curve. A lower IC₅₀ indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle and Mechanism: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical, which has a characteristic blue-green color with maximum absorbance at 734 nm.[11] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant concentration.
-
Strengths and Limitations: The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[12] The reaction is rapid, and the long wavelength of absorbance minimizes interference from colored compounds.[11] The generation of the radical requires a 12-16 hour incubation period.[12]
-
Application Note: This assay is an excellent complementary method to DPPH for this compound, as it is less prone to steric hindrance effects and can confirm the radical scavenging activity in a slightly different chemical environment.
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test Compound and Standard (as in DPPH protocol)
-
96-well microplate and reader (734 nm)
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.
-
ABTS•⁺ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13] This generates the radical cation.
-
ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay Protocol (96-Well Plate):
-
Add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the various concentrations of the test compound or standard to their respective wells.
-
For the control well, add 10 µL of the solvent (e.g., methanol or water) instead of the sample.
-
Shake the plate and incubate at room temperature for 5-7 minutes.
-
Measure the absorbance at 734 nm.
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle and Mechanism: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[3] It is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants at low pH. The change in absorbance is measured at 593 nm. The reaction is non-specific, and any compound with a redox potential lower than the Fe³⁺/Fe²⁺ couple will drive the reaction.
-
Strengths and Limitations: The assay is simple, fast, and reproducible.[2] However, it must be performed at an acidic pH (3.6), which is not a physiological condition. Furthermore, the FRAP assay does not react with antioxidants that act by H-atom transfer (like thiols) and may give false positives for compounds that can chelate iron.[6]
-
Application Note: This assay will specifically probe the ability of this compound to act via an electron transfer mechanism. A positive result would strongly suggest SET as a key mode of its antioxidant action.
Reagents and Materials:
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
Test Compound
-
96-well microplate and reader (593 nm)
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently if needed to dissolve.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Working Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate this reagent at 37°C before use.
-
Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in water.
Assay Protocol (96-Well Plate):
-
Add 20 µL of the test compound, standard, or water (for blank) to appropriate wells.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Mix and incubate the plate at 37°C for 10-30 minutes.[2][14]
-
Measure the absorbance at 593 nm.
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the test compound from the standard curve.
-
Results are expressed as µM of Fe(II) equivalents or µM of Trolox equivalents (TE) if a Trolox standard curve is used.
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle and Mechanism: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by a peroxyl radical source, such as AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride].[15] AAPH thermally decomposes to generate peroxyl radicals, which quench the fluorescein signal.[16] An antioxidant protects the probe by scavenging these radicals, thus preserving the fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[17]
-
Strengths and Limitations: This assay uses a biologically relevant radical source (peroxyl radical) and is considered a HAT-based method.[1] It measures both the inhibition time and the degree of inhibition. The main limitation is the requirement for a fluorescence plate reader with kinetic reading capability.
-
Application Note: The ORAC assay will provide critical information on the ability of this compound to scavenge peroxyl radicals via hydrogen atom donation, a key mechanism for protecting against lipid peroxidation.
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (Standard)
-
Phosphate Buffer (75 mM, pH 7.4)
-
Test Compound
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with kinetic capability (Excitation: 485 nm, Emission: 520 nm)
Reagent Preparation:
-
Fluorescein Stock Solution (4 µM): Prepare a stock solution in 75 mM phosphate buffer. Store wrapped in foil at 4°C.[16]
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution 1:500 with the phosphate buffer.[16]
-
AAPH Solution (75 mM): Prepare fresh daily by dissolving AAPH in 75 mM phosphate buffer.[16]
-
Trolox Standard Solutions: Prepare a series of Trolox dilutions (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
Assay Protocol (96-Well Plate):
-
Add 25 µL of the test compound, standard, or phosphate buffer (for blank) to the appropriate wells.
-
Add 150 µL of the fluorescein working solution to all wells.[17]
-
Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[1]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well using the reader's injectors.[17]
-
Immediately begin monitoring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >90%.
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank:
-
Net AUC = AUC_sample - AUC_blank
-
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Calculate the ORAC value of the test compound from the standard curve. Results are expressed as µM of Trolox Equivalents (TE) .
Part 3: Data Synthesis and Interpretation
A comprehensive antioxidant profile is achieved by comparing the results from all four assays. The data should be summarized in a clear, tabular format.
Table 1: Summary of In Vitro Antioxidant Activity
| Assay Method | Primary Mechanism | Metric | This compound | Trolox (Standard) |
| DPPH Assay | Mixed SET/HAT | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| ABTS Assay | Mixed SET/HAT | IC₅₀ (µg/mL) | Experimental Value | Experimental Value |
| FRAP Assay | SET | FRAP Value (µM Fe(II) Eq.) | Experimental Value | Experimental Value |
| ORAC Assay | HAT | ORAC Value (µM TE) | Experimental Value | Experimental Value |
Interpreting the Profile:
-
Strong performance in DPPH and ABTS (low IC₅₀ values) indicates potent radical scavenging ability.
-
A high FRAP value confirms a strong capacity for electron donation (SET mechanism).
-
A high ORAC value demonstrates an effective ability to quench peroxyl radicals via hydrogen donation (HAT mechanism).
-
By comparing the relative strengths across the assays, a researcher can infer the dominant antioxidant mechanism of this compound. For instance, strong results in FRAP and ORAC would suggest the compound is a versatile antioxidant acting through both SET and HAT pathways.
Conclusion
This guide provides a robust, multi-faceted framework for the in vitro evaluation of the antioxidant activity of this compound. By meticulously following these protocols and understanding the underlying chemical principles, researchers can generate reliable and comprehensive data. This information is critical for elucidating the compound's mechanism of action and determining its potential for further development as a therapeutic agent or nutraceutical. The use of a panel of assays, rather than a single method, ensures a scientifically rigorous and trustworthy characterization of its antioxidant profile.
References
- Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Apak, R., et al. (2016). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4.
- Zen-Bio. (2020). FRAP Antioxidant Assay Kit.
- Dr. S. S. S. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube.
- BMG Labtech. (n.d.). Antioxidant potential using ORAC assay.
- Platzer, M., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH.
- Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI.
- Kumara, S., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Natural Products Chemistry & Research.
- Kurahashi, T., et al. (2007). Protective Effects of Tea Melanin Against 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced Toxicity: Antioxidant Activity and Aryl Hydrocarbon Receptor Suppressive Effect. PubMed.
- Mishra, K., et al. (2012). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
- Cayman Chemical. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran.
- Ilyasov, I. R., et al. (2020). In radical scavenging studies, the antioxidant effects of phenolic compounds (Ar–OH) generally occur by two mechanisms, including hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). Encyclopedia.pub.
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The Utility of 2,3,7,8-Tetramethoxydibenzofuran as a Reference Standard in Analytical Chemistry: An Application and Protocol Guide
A Note on the Scarcity of Direct Data: Scientific literature and commercial availability of 2,3,7,8-tetramethoxydibenzofuran as a certified reference standard are limited. Consequently, this document provides a detailed application and protocol guide based on the established principles of using structurally related compounds as internal and surrogate standards in trace analysis. The protocols and rationale are largely derived from the well-documented analysis of analogous compounds, such as the polychlorinated dibenzofurans.
Introduction: The Critical Role of Reference Standards in Analytical Integrity
In the realm of analytical chemistry, particularly in the analysis of trace-level contaminants, the accuracy and reliability of results are paramount. Reference standards, materials of known purity and concentration, are the bedrock of quantitative analysis. They serve as a benchmark against which unknown sample concentrations are measured, ensuring the validity of the data generated. This is especially critical in fields such as environmental monitoring, food safety, and pharmaceutical development, where analytical results inform significant public health and commercial decisions.
This guide explores the potential application of this compound as a reference standard, specifically as a surrogate or internal standard, in the context of analyzing complex environmental matrices for structurally related compounds. While direct applications of this specific methoxylated congener are not widely documented, its structural similarity to highly toxic and regulated compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) makes it a theoretically ideal candidate for use in isotope dilution mass spectrometry and other quantitative methods.
Scientific Rationale: Why a Methoxylated Analog?
The use of a methoxylated analog like this compound as a reference standard for its halogenated counterparts is rooted in sound analytical principles. The ideal internal standard should mimic the chemical and physical behavior of the analyte of interest throughout the entire analytical process—from extraction and cleanup to chromatographic separation and detection—without being naturally present in the sample.
Key Advantages of a Methoxylated Surrogate:
-
Similar Chemical Structure: The dibenzofuran backbone is identical to that of the target analytes (e.g., TCDFs), ensuring similar behavior during sample preparation and chromatography.
-
Distinct Mass-to-Charge Ratio (m/z): The presence of methoxy groups instead of chlorine or bromine atoms provides a distinct molecular weight and mass spectral fragmentation pattern. This is crucial for mass spectrometry-based detection, allowing for the simultaneous and unambiguous identification of both the analyte and the standard.
-
Chemical Stability: The ether linkages of the methoxy groups are generally stable under the conditions used for the extraction and analysis of persistent organic pollutants.
-
Low Natural Abundance: Methoxylated dibenzofurans are not typically found as widespread environmental contaminants, reducing the risk of background interference.
The overarching goal is to have a compound that experiences the same losses and variations as the analyte during sample processing. By adding a known amount of the methoxylated standard at the beginning of the workflow, the ratio of the analyte to the standard can be used to calculate the initial concentration of the analyte, thereby correcting for any losses and ensuring a more accurate quantification.
Physicochemical Properties
| Property | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | This compound (Hypothetical) |
| Molecular Formula | C₁₂H₄Cl₄O[1] | C₁₆H₁₆O₅ |
| Molar Mass | 305.97 g/mol [2] | 288.30 g/mol (calculated) |
| Appearance | Colorless Crystals[2] | Likely a crystalline solid |
| Solubility in Water | 6.92 x 10⁻⁷ mg/mL at 26°C[2] | Expected to be low |
| Boiling Point | Not readily available | Expected to be high |
| Melting Point | 227°C[2] | Expected to be a defined melting point |
Experimental Protocols
The following protocols are generalized for the use of a methoxylated dibenzofuran as an internal standard for the analysis of halogenated dibenzofurans in a complex matrix, such as soil or sediment, using Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are based on established EPA methodologies for dioxin and furan analysis, such as EPA Method 1613 and 8280B.[3]
Preparation of Standard Solutions
Objective: To prepare accurate stock and working solutions of the this compound reference standard.
Materials:
-
This compound (certified reference material)
-
Nonane (or other suitable high-purity solvent)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Gas-tight syringes
Protocol:
-
Stock Solution (e.g., 10 µg/mL):
-
Accurately weigh approximately 1.0 mg of the neat this compound standard.
-
Quantitatively transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of nonane and then dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Store the stock solution in an amber vial at 4°C.
-
-
Working Standard Solution (e.g., 100 ng/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.
-
For a 100 ng/mL solution, transfer 1 mL of the 10 µg/mL stock solution to a 100 mL volumetric flask and dilute to the mark with nonane.
-
Store the working solution under the same conditions as the stock solution.
-
Sample Preparation and Extraction
Objective: To extract the target analytes and the internal standard from a solid matrix.
Materials:
-
Soil/sediment sample
-
Anhydrous sodium sulfate
-
Toluene
-
Soxhlet extraction apparatus
-
Working standard solution of this compound
Protocol:
-
Homogenize the soil/sediment sample.
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of the this compound working standard solution (e.g., 100 µL of a 100 ng/mL solution to yield a 1 ng/g concentration in the sample).
-
Allow the spiking solvent to evaporate.
-
Mix the spiked sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract the sample with toluene for 16-24 hours in a Soxhlet apparatus.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Extract Cleanup
Objective: To remove interfering co-extracted compounds from the sample extract.
Materials:
-
Silica gel
-
Alumina
-
Hexane
-
Dichloromethane
-
Chromatography column
Protocol:
-
Prepare a multi-layer silica/alumina chromatography column.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a series of solvents of increasing polarity (e.g., hexane followed by a hexane/dichloromethane mixture). The exact solvent scheme will need to be optimized to ensure co-elution of the target analytes and the methoxylated internal standard.
-
Collect the fraction containing the dibenzofurans.
-
Concentrate the final fraction to a final volume of 100 µL.
GC-MS Analysis
Objective: To separate, identify, and quantify the target analytes and the internal standard.
Instrumentation:
-
Gas chromatograph with a high-resolution capillary column (e.g., DB-5ms)
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Typical GC-MS Parameters:
-
Injector Temperature: 280°C
-
Oven Program: 150°C (hold 1 min), ramp to 320°C at 10°C/min, hold 10 min
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Data Analysis:
-
Monitor for the characteristic ions of both the target analyte (e.g., TCDF) and the internal standard (this compound).
-
Calculate the response factor (RF) for the analyte relative to the internal standard using a calibration curve.
-
Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the analysis of dibenzofurans using an internal standard.
Logical Relationship in Quantification
Caption: The role of the internal standard in quantitative analysis.
Conclusion
While this compound is not a commonly documented reference standard, its chemical properties make it a strong theoretical candidate for use as an internal or surrogate standard in the analysis of its halogenated analogs. The principles and protocols outlined in this guide provide a robust framework for its potential application. The use of such structurally similar, yet mass-differentiated, standards is fundamental to achieving the high levels of accuracy and precision required in modern analytical chemistry, particularly in the challenging field of environmental and toxicological analysis. Further research into the synthesis and certification of this and other methoxylated dibenzofurans could provide valuable tools for the analytical community.
References
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National Institute of Standards and Technology. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,7,8-Tetrabromodibenzofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1985). Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices - Literature Review and Preliminary Recommendations. Retrieved from [Link]
-
Ghosh, R., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26655-26693. [Link]
-
Focant, J. F., & De Pauw, E. (2005). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Chromatography A, 1086(1-2), 2-16. [Link]
-
Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]
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Revolutionizing Isomer Analysis: A-Focused HPLC Method for the Separation of Dibenzofuran Isomers
Introduction
Dibenzofurans are a class of heterocyclic aromatic compounds that are of significant interest in environmental science, toxicology, and pharmaceutical development. Depending on the substitution pattern on the dibenzofuran core, a multitude of positional isomers can exist. These isomers often exhibit vastly different biological activities and toxicities. Therefore, the ability to accurately separate and quantify individual dibenzofuran isomers is of paramount importance. This application note presents a detailed, step-by-step guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the challenging separation of dibenzofuran isomers.
The primary challenge in separating positional isomers lies in their subtle differences in physicochemical properties.[1][2][3] This guide will delve into the rationale behind the selection of stationary phases, mobile phase optimization, and detection parameters to achieve baseline resolution of these closely related compounds.
The Foundational Choice: HPLC vs. GC
While Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, HPLC is often the preferred method for dibenzofuran analysis, especially for hydroxylated or other polar derivatives that may be thermally labile.[4][5][6][7] HPLC offers greater flexibility in stationary phase selection and mobile phase composition, allowing for fine-tuning of the separation selectivity.[5]
Method Development Strategy: A Logic-Driven Approach
The successful separation of dibenzofuran isomers is not a matter of chance, but rather a systematic process of optimizing chromatographic parameters. The following sections will guide you through this process, explaining the "why" behind each decision.
Part 1: Stationary Phase Selection - The Heart of the Separation
The choice of the stationary phase is the most critical factor in achieving the desired selectivity for isomer separation. Due to the aromatic nature of dibenzofurans, stationary phases that can engage in π-π interactions are often the most effective.
-
Phenyl Phases: Phenyl-based stationary phases are an excellent starting point for the separation of aromatic isomers.[2][8][9] The phenyl groups on the silica support provide unique selectivity through π-π interactions with the aromatic rings of the dibenzofuran isomers.[2][8]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer alternative selectivity to traditional phenyl columns due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2] The electron-withdrawing fluorine atoms on the phenyl ring can enhance the separation of isomers with differing electron densities.
-
Biphenyl Phases: For particularly challenging separations, biphenyl columns can provide enhanced π-π interactions, leading to improved resolution of closely eluting isomers.[2]
-
Chiral Stationary Phases (CSPs): In cases where chiral dibenzofuran isomers (enantiomers) are present, a chiral stationary phase is essential.[9][10][11] Common CSPs include those based on cyclodextrins, proteins, or polysaccharide derivatives.[9][10] The separation on a CSP is based on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers.[12]
The following diagram illustrates the logical flow for selecting an appropriate stationary phase:
Caption: Stationary phase selection workflow for dibenzofuran isomers.
Part 2: Mobile Phase Optimization - Fine-Tuning the Selectivity
Once a suitable stationary phase has been chosen, the mobile phase composition must be optimized to achieve the desired retention and resolution. For reversed-phase HPLC, which is the most common mode for this application, the mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH).
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower viscosity. The initial scouting gradient should run from a low to a high percentage of the organic modifier to determine the elution window of the isomers.
-
Additives: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility, especially for hydroxylated dibenzofurans.[13] For mass spectrometry (MS) detection, volatile additives like formic acid are necessary.[13]
-
Isocratic vs. Gradient Elution: For a mixture of isomers with similar polarities, an isocratic method (constant mobile phase composition) may be sufficient. However, for more complex mixtures or when isomers have significantly different retention times, a gradient elution (gradually increasing the organic modifier concentration) will be necessary to achieve a reasonable analysis time and good resolution for all components.
Table 1: Starting Conditions for Mobile Phase Scouting
| Parameter | Condition A | Condition B | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Organic modifier. Acetonitrile and methanol offer different selectivities. |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes | A wide gradient to determine the elution range of the isomers. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Temperature can affect selectivity; starting at a controlled room temperature is recommended. |
Part 3: Detection - Seeing Your Analytes
The choice of detector depends on the concentration levels of the isomers and the required sensitivity and selectivity.
-
UV-Vis/Diode Array Detector (DAD/PDA): Most dibenzofurans have strong UV absorbance, making UV detection a robust and widely accessible option. A DAD/PDA detector provides the additional benefit of acquiring the full UV spectrum of each peak, which can aid in peak identification and purity assessment.
-
Fluorescence Detector (FLD): For trace-level analysis, a fluorescence detector can offer significantly higher sensitivity and selectivity for fluorescent dibenzofuran isomers.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides the highest level of selectivity and sensitivity.[14][15][16] MS detection is particularly valuable for the analysis of complex matrices and for the unambiguous identification of isomers based on their mass-to-charge ratio and fragmentation patterns.[14][15]
Experimental Protocols
Protocol 1: HPLC Method Development for Positional Dibenzofuran Isomers
This protocol outlines a systematic approach to developing a separation method for a mixture of non-chiral dibenzofuran isomers.
1. Initial Column and Mobile Phase Screening: a. Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: 40% B to 80% B over 15 minutes. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 35 °C. g. Detection: DAD at 254 nm. h. Injection Volume: 5 µL.
2. Evaluation of Initial Results: a. Assess the chromatogram for the number of peaks, peak shape, and resolution. b. If co-elution occurs, proceed to the next step.
3. Mobile Phase Optimization: a. Organic Modifier: Replace acetonitrile with methanol and repeat the initial screening run. Methanol can offer different selectivity due to its different solvent properties. b. Gradient Slope: If peaks are clustered together, decrease the gradient slope (e.g., 40% to 60% B over 20 minutes) to improve separation. c. Temperature: Vary the column temperature between 25 °C and 45 °C. Higher temperatures can sometimes improve efficiency and alter selectivity.
4. Stationary Phase Optimization (if necessary): a. If adequate separation is not achieved with the phenyl column, switch to a PFP or Biphenyl column and repeat the mobile phase optimization steps.
The following diagram illustrates the iterative process of method optimization:
Caption: Iterative workflow for HPLC method optimization.
Protocol 2: Chiral Separation of Dibenzofuran Enantiomers
This protocol provides a starting point for the separation of chiral dibenzofuran isomers.
1. Column Selection: a. Choose a chiral stationary phase known for separating aromatic compounds, such as a cellulose or amylose-based CSP.
2. Mobile Phase Screening (Normal Phase): a. Chiral separations are often more successful in normal-phase mode. b. Mobile Phase: A mixture of hexane and a polar modifier like isopropanol (IPA) or ethanol. Start with a composition of 90:10 (hexane:IPA). c. Flow Rate: 1.0 mL/min. d. Detection: DAD at 254 nm.
3. Mobile Phase Optimization: a. Modifier Percentage: Gradually increase the percentage of the polar modifier to decrease retention time. Conversely, decrease the modifier percentage to increase retention and potentially improve resolution. b. Modifier Type: If separation is not achieved with IPA, try ethanol or other alcohol modifiers.
4. Mobile Phase Screening (Reversed Phase): a. Some CSPs can also be used in reversed-phase mode. b. Mobile Phase: A mixture of water and acetonitrile or methanol. c. Follow the optimization steps outlined in Protocol 1.
Data Presentation
Table 2: Example Optimized HPLC Conditions for the Separation of Three Hypothetical Dibenzofuran Isomers
| Parameter | Optimized Condition |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B for 2 min, 50-70% B in 10 min, hold at 70% B for 3 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detector | DAD at 254 nm |
| Injection Volume | 5 µL |
Conclusion
The successful HPLC separation of dibenzofuran isomers is an achievable goal with a systematic and logical approach to method development. By carefully selecting the stationary phase to exploit the unique chemical properties of these aromatic compounds and by systematically optimizing the mobile phase composition, baseline resolution of even closely related isomers can be achieved. This application note provides a comprehensive framework and practical protocols to guide researchers in developing robust and reliable HPLC methods for the analysis of dibenzofuran isomers in various scientific disciplines.
References
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SIELC Technologies. Separation of Dibenzofuran on Newcrom R1 HPLC column. Available from: [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. Available from: [Link]
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Pharma Tutors. (2022). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. Available from: [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Available from: [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Available from: [Link]
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Behbahani, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of the Iranian Chemical Society, 18(10), 2533-2555. Available from: [Link]
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Chromatography Forum. separation of positional isomers. Available from: [Link]
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The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link]
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Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]
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Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available from: [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
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Van de Wiele, T., Vanhaecke, L., Boeckaert, C., Peru, K., Headley, J., Verstraete, W., & Van Bocxlaer, J. (2008). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of Chromatography B, 861(1), 89-96. Available from: [Link]
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Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
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Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Available from: [Link]
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ResearchGate. Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Available from: [Link]
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Taylor & Francis Online. Analysis of Polychlorinated Biphenyls, Dibenzodioxins and Dibenzofurans by On-Line Coupled Microcolumn HPLC Capillary GC-MS. Available from: [Link]
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Springer. UPLC–MS–QTOF analysis and antifungal activity of Cumaru (Amburana cearensis). Available from: [Link]
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Waters Corporation. Targeted UPLC-MS/MS Analysis of Oxylipins. Available from: [Link]
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Chromatography Today. HPLC vs GC - A Beginner's Guide. Available from: [Link]
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PubMed. LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress. Available from: [Link]
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Freie Universität Berlin. SFC‐MS/MS for orthogonal separation of hydroxylated 17α‐methyltestosterone isomers. Available from: [Link]
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Application Notes & Protocols: Studying the Effects of 2,3,7,8-Tetramethoxydibenzofuran (TMDF) in Cell Culture
Introduction: Unveiling the Biological Impact of a Dioxin-Like Compound
2,3,7,8-Tetramethoxydibenzofuran (TMDF) belongs to the family of dibenzofurans, which are structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[1][2][3] These compounds are persistent environmental pollutants and are of significant toxicological interest. The most studied compound in this class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is classified as a human carcinogen and is known to cause a wide range of toxic effects, including immunotoxicity, reproductive and developmental defects, and metabolic disruption.[4][5][6]
The primary mechanism of action for many dioxin-like compounds is mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor present in the cytoplasm of cells.[7][8][9] Upon binding to a ligand like TCDD, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs).[9][10] This complex then initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[9][10]
While TMDF is a methoxylated analog, its structural similarity to TCDD suggests a potential to interact with the AHR signaling pathway. In vitro cell culture models provide a powerful, controlled environment to dissect the specific cellular and molecular effects of TMDF, assess its relative potency, and elucidate its mechanisms of toxicity. This guide provides a comprehensive framework for researchers to design and execute robust cell-based assays to investigate the biological activities of TMDF.
Part 1: Model System Selection & Essential Preparations
The choice of cell line is the most critical decision in designing an in vitro study. The ideal cell line should express a functional AHR pathway and be relevant to the toxicological endpoint of interest (e.g., hepatotoxicity, neurotoxicity).
Recommended Cell Lines
| Cell Line | Origin | Key Characteristics | Rationale for Use |
| Hepa-1c1c7 | Mouse Hepatoma | High AHR expression; robust and highly inducible CYP1A1 activity.[11] Widely used gold standard for AHR activation studies.[11] | Excellent for mechanistic studies of AHR activation, CYP1A1 induction, and screening for dioxin-like activity.[11][12] |
| H4IIE | Rat Hepatoma | Expresses a functional AHR pathway; used extensively in EROD and reporter gene assays.[13][14][15] Shows a clear "switch-like" induction response.[16] | Ideal for quantitative potency assessment (e.g., EROD assay) and reporter gene assays like DR-CALUX.[13][14][17] |
| HepG2 | Human Hepatoma | Human origin; expresses AHR and metabolizing enzymes, though induction levels can be lower than rodent lines. | Provides human-relevant context for toxicity, but may require more sensitive endpoints. Useful for general cytotoxicity and mechanistic studies.[18] |
| Primary Hepatocytes | Human, Rat, Mouse | Considered the "gold standard" for metabolic and toxicity studies due to their physiological relevance.[18] | Best for predicting in vivo metabolic outcomes and liver toxicity, but limited by availability, cost, and short lifespan in culture.[18] |
Expert Insight: For initial screening and mechanistic studies focused purely on AHR activation, the Hepa-1c1c7 or H4IIE lines are highly recommended due to their robust and well-characterized responses.[11][16] If human relevance is the primary goal, HepG2 or, ideally, cryopreserved primary human hepatocytes should be employed.[18][19]
Essential Preparations & Handling
-
Compound Preparation: TMDF is a hydrophobic compound. A stock solution should be prepared in a high-purity solvent such as dimethyl sulfoxide (DMSO).
-
Causality: DMSO is an effective solvent for lipophilic molecules, allowing them to be introduced into aqueous cell culture media.
-
Trustworthiness: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the final solvent concentration in the culture. The final DMSO concentration in the media should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target effects.[20] Always include a "vehicle control" group in every experiment, which consists of cells treated with the same final concentration of DMSO used in the highest TMDF dose group.
-
-
Biosafety: While the specific toxicity of TMDF is under investigation, it should be handled with care as a potentially toxic chemical. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling of the pure compound and concentrated stock solutions should be performed in a chemical fume hood.
Part 2: Core Experimental Protocols
This section details step-by-step protocols to assess the key cellular effects of TMDF. A logical experimental workflow is essential for generating reliable data.
Protocol 1: Assessing AHR Activation via CYP1A1 Induction
The induction of the CYP1A1 gene is a hallmark of AHR activation.[13] This can be measured at the mRNA level (qPCR) or the enzyme activity level (EROD assay).
A. Quantitative PCR (qPCR) for CYP1A1 mRNA Expression
This protocol quantifies the transcriptional upregulation of the primary AHR target gene.
-
Methodology:
-
Cell Seeding: Seed H4IIE or Hepa-1c1c7 cells in 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing various concentrations of TMDF (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO, <0.1%). Include a positive control, such as 1 nM TCDD.
-
Incubation: Incubate cells for a predetermined time. For mRNA expression, 24 hours is often sufficient.[21]
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., spin-column based).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with validated primers for CYP1A1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
B. EROD (Ethoxyresorufin-O-Deethylase) Assay for CYP1A1/1A2 Activity
This is a functional, fluorescence-based assay that measures the enzymatic activity of induced CYP1A1/1A2.[13]
-
Principle: CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin, which can be quantified.[13]
-
Methodology:
-
Cell Seeding: Seed H4IIE cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with TMDF as described for qPCR. A 72-hour incubation is often used for maximal protein expression and activity.[14]
-
Assay Procedure: a. Remove treatment media and wash cells gently with PBS. b. Add reaction buffer containing 7-ethoxyresorufin to each well. c. Incubate at 37°C for a set period (e.g., 15-60 minutes). d. Stop the reaction by adding a stop solution (e.g., fluorescamine in acetonitrile). e. Read the fluorescence on a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Data Normalization: After reading fluorescence, perform a cell viability assay (e.g., Crystal Violet) in the same plate to normalize the EROD activity to the number of viable cells.
-
Trustworthiness Insight: Running a full dose-response curve for the standard AHR agonist TCDD on the same plate is crucial.[13] This allows for the calculation of a Relative Potency (REP) factor for TMDF, providing a quantitative comparison of its AHR-activating potential relative to the most potent dioxin-like compound.
Protocol 2: Cytotoxicity Assessment
It is essential to determine if TMDF causes cell death and to distinguish specific mechanistic effects from general toxicity.
-
Methodology (MTT Assay):
-
Seeding & Treatment: Seed cells in a 96-well plate and treat with a wide range of TMDF concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
Analysis: Plot absorbance against TMDF concentration to determine the EC50 (the concentration that causes a 50% reduction in viability).
-
Protocol 3: Oxidative Stress Detection
AHR activation and subsequent metabolic activity can lead to the production of Reactive Oxygen Species (ROS), causing oxidative stress.[4]
-
Methodology (DCFH-DA Assay):
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe.[22] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[23] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]
-
Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with TMDF for a relevant time period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂ or menadione).
-
Probe Loading: Remove treatment media, wash with PBS, and incubate cells with DCFH-DA solution (e.g., 10 µM) in serum-free media for 30-60 minutes at 37°C.
-
Readout: Wash away excess probe and measure fluorescence immediately using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).[23]
-
Analysis: Compare the fluorescence intensity of TMDF-treated cells to vehicle-treated controls.
-
Part 3: Mechanistic Insights & Data Interpretation
Connecting the data from these assays provides a powerful narrative of TMDF's cellular effects.
-
AHR Agonism: A dose-dependent increase in CYP1A1 mRNA and EROD activity strongly indicates that TMDF is an AHR agonist. The potency can be compared to TCDD.
-
Connecting AHR to Toxicity: If cytotoxicity is observed at concentrations that also induce CYP1A1, it suggests the toxicity may be AHR-mediated. This link is strengthened if ROS production is also observed in the same concentration range.
-
AHR-Independent Effects: If TMDF causes cytotoxicity at concentrations far below those required for AHR activation, or in cell lines lacking a functional AHR, it would point to an alternative, AHR-independent mechanism of toxicity.
By systematically applying these validated cell culture techniques, researchers can effectively characterize the toxicological profile of this compound, determine its potency as an AHR agonist, and elucidate the downstream pathways leading to cellular dysfunction.
References
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National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 2,3,7,8-Tetrachlorodibenzo-p-dioxin. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual review of pharmacology and toxicology, 43, 309-334. [Link]
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Farmahin, R., Williams, A., Kuo, B., Jones, G., & Yauk, C. L. (2013). Induction of Cyp1a1 and related AHR-regulated genes by TCDD and other AHR agonists in the rat liver. Toxicology and applied pharmacology, 273(3), 549-559. [Link]
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Beischlag, T. V., Luis, M., & Perdew, G. H. (2008). The aryl hydrocarbon receptor complex and the control of gene expression. Critical reviews in eukaryotic gene expression, 18(3). [Link]
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Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative contributions of affinity and intrinsic efficacy to AHR agonist potency. Toxicological sciences, 57(2), 294-306. [Link]
-
Klimova, T., Kirloueva, I., & Smutna, M. (2014). Use of in vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review. Environment international, 69, 119-131. [Link]
-
Garrison, P. M., Tullis, K., Aarts, J. M., Brouwer, A., Giesy, J. P., & Denison, M. S. (1996). Species-specific recombinant cell lines as bioassay systems for the detection of 2,3,7,8-tetrachlorodibenzo-p-dioxin-like chemicals. Fundamental and applied toxicology, 30(2), 194-203. [Link]
-
BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. [Link]
-
European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2018). Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. [Link]
-
Public Health England. (n.d.). Hepa-1c1c7. Culture Collections. [Link]
-
Ercal, N., Gurer-Orhan, H., & Aykin-Burns, N. (2001). Toxic metals and oxidative stress part I: mechanisms involved in metal-induced oxidative damage. Current topics in medicinal chemistry, 1(6), 529-539. [Link]
-
Zhang, X., Wang, G., & Wang, T. (2015). Use of Liver-Derived Cell Lines for the Study of Drug-Induced Liver Injury. In Drug-Induced Liver Injury (pp. 151-167). Humana Press, New York, NY. [Link]
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Application Note & Protocol: Preparation of High-Purity Stock Solutions of 2,3,7,8-Tetramethoxydibenzofuran for In Vitro and In Vivo Studies
Introduction
2,3,7,8-tetramethoxydibenzofuran is a polycyclic aromatic ether of significant interest in toxicological and pharmacological research. As a member of the dibenzofuran family, understanding its biological activity is crucial. Accurate and precise preparation of stock solutions is the foundational step for any robust experimental design, ensuring reproducibility and validity of results. This document provides a comprehensive guide for the safe handling, preparation, and quality control of this compound stock solutions, tailored for researchers in drug development and life sciences. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of the researcher, drawing upon established best practices for handling potentially hazardous aromatic compounds.
While specific toxicological data for this compound is not widely available, its structural similarity to halogenated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), necessitates a cautious approach. TCDF is a known potent toxin, exhibiting effects such as endocrine disruption, immunotoxicity, and carcinogenicity, primarily through interaction with the aryl hydrocarbon receptor (AhR)[1]. Therefore, the safety precautions outlined in this guide are based on a conservative assessment of potential risks.
PART 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable, accurate stock solutions.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) - for comparison |
| Molecular Formula | C₁₆H₁₆O₅ | C₁₂H₄Cl₄O |
| Molecular Weight | 288.29 g/mol | 306.0 g/mol |
| Appearance | Likely a crystalline solid | Colorless Crystalline Solid[2] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Poorly soluble in water. | Slightly soluble in DMSO and methanol with heating.[3] Very low water solubility (6.92×10⁻⁷ mg/mL at 26 °C).[2] |
| Stability | Expected to be stable when stored properly. Avoid strong oxidizing agents. | Stable for ≥ 4 years when stored at -20°C.[3] |
Expert Insight: The four methoxy groups in this compound, compared to the chloro groups in TCDF, will increase its polarity and likely its solubility in polar organic solvents. However, the core dibenzofuran structure remains highly non-polar, dictating poor aqueous solubility.
PART 2: Safety and Handling Precautions
Given the potential toxicity of dibenzofuran compounds, stringent safety protocols must be followed at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.[4][5]
-
Ventilation: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Weighing: Use a precision balance within a containment enclosure or a fume hood to prevent contamination of the surrounding area.
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal.[4] Powdered spills should be carefully collected to avoid generating dust.[4]
-
Waste Disposal: All waste materials, including contaminated PPE, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
PART 3: Protocol for Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound. The choice of solvent is critical and should be determined based on the specific requirements of the downstream application. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies due to its high solvating power and compatibility with many cell-based assays at low final concentrations.
Materials and Reagents:
-
This compound (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Experimental Workflow Diagram:
Caption: Workflow for the preparation of this compound stock solution.
Step-by-Step Protocol:
-
Calculations:
-
To prepare a 10 mM (0.010 mol/L) stock solution, calculate the required mass of this compound (MW = 288.29 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 288.29 g/mol = 0.00288 g = 2.88 mg.
-
-
-
Weighing the Compound:
-
Tare a clean, empty amber glass vial on the analytical balance.
-
Carefully add approximately 2.88 mg of this compound to the vial. Record the exact mass.
-
-
Dissolution:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (288.29 g/mol * 0.010 mol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial using a calibrated micropipette.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Quality Control (Self-Validating System):
-
Concentration Verification: The concentration of the stock solution should be verified using an appropriate analytical method. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended.[8][9] A standard curve should be generated using accurately weighed standards to quantify the concentration of the prepared stock solution.
-
Purity Assessment: The purity of the stock solution can also be assessed by HPLC, examining the chromatogram for the presence of any impurity peaks.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3] When properly stored, the solution is expected to be stable for at least several months.
-
PART 4: Trustworthiness and Causality in Experimental Choices
-
Choice of Solvent: DMSO is chosen for its broad solvency and compatibility with many biological assays. However, researchers must be aware that DMSO can have biological effects and should always include a vehicle control in their experiments. The final concentration of DMSO in the experimental medium should typically be kept below 0.5%.
-
Use of Amber Vials: this compound, like many aromatic compounds, may be light-sensitive. The use of amber vials protects the compound from photodegradation.
-
Anhydrous Solvent: Using an anhydrous solvent minimizes the introduction of water, which could potentially lead to hydrolysis or affect the solubility of the hydrophobic compound over time.
-
Aliquoting: This is a critical step to ensure the long-term stability and integrity of the stock solution by preventing degradation from repeated changes in temperature.
References
-
New Jersey Department of Health. (n.d.). Dibenzofuran Hazard Summary. Retrieved from [Link]
-
Pohjanvirta, R. (1998). The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity. Archives of Toxicology, 72(8), 453-472. Retrieved from [Link]
-
Wikipedia. (2023). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Compendium Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
Nguyen, K. M., et al. (2022). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. Retrieved from [Link]
-
OpenStax. (2023). 18.2 Preparing Ethers. Retrieved from [Link]
-
Online Chemistry Notes. (2020). Ether - Isomers, Preparation, Properties and Uses. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc. Retrieved from [Link]
-
ResearchGate. (2025). Toxicity Analysis of Polychlorinated Dibenzofurans Through Global and Local Electrophilicities. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Guidance on analysis of polychlorinated dibenzodioxins and dibenzofurans in technical active constituents. Retrieved from [Link]
-
Diva-Portal.org. (2019). Solvents and solvent blends for the polymers TQ1 and N2200. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Validation of methods for measuring polychlorinated dibenzo- p -dioxins and furans, and dioxin-like polychlorinated biphenyls in flue gas. Retrieved from [Link]
-
Agilent. (2024). Safety Data Sheet. Retrieved from [Link]
-
PubMed. (n.d.). Polychlorinated dibenzodioxins and polychlorinated dibenzofurans. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2,3,7,8-Tetrachlorodibenzo-p-dioxin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,7,8-Tetramethoxydibenzofuran
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,7,8-tetramethoxydibenzofuran. While a specific, optimized protocol for this exact molecule is not widely published, this guide offers a robust, proposed synthetic strategy based on well-established Ullmann-type diaryl ether formations and subsequent cyclization reactions. The principles and troubleshooting steps outlined herein are derived from extensive literature on the synthesis of related poly-methoxylated dibenzofurans and are designed to empower you to overcome common synthetic challenges.
Troubleshooting Guide: Navigating the Synthesis of this compound
The synthesis of this compound presents unique challenges, primarily due to the electron-rich nature of the precursors, which can affect reactivity and lead to side product formation. This guide addresses potential issues in a question-and-answer format.
Issue 1: Low or No Yield of the Diaryl Ether Intermediate
Question: I am attempting an Ullmann diaryl ether synthesis between an ortho-dihalo-dimethoxybenzene and a dimethoxyphenol, but I am observing very low to no conversion to the desired diaryl ether. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Ullmann-type couplings of electron-rich systems are a common challenge. The primary reasons often revolve around catalyst deactivation, inappropriate reaction conditions, or issues with starting material purity.
-
Causality: The classical Ullmann reaction requires high temperatures (often exceeding 200 °C) and stoichiometric copper, which can be detrimental to sensitive functional groups like methoxy ethers. Modern modifications utilize copper catalysts with ligands to facilitate the reaction under milder conditions. However, electron-rich aryl halides can be less reactive in the oxidative addition step of the catalytic cycle. Furthermore, electron-rich phenols can coordinate strongly to the copper center, potentially inhibiting catalyst turnover.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Copper Source: While copper(I) iodide (CuI) is commonly used, copper(I) bromide (CuBr) or copper(I) oxide (Cu₂O) can also be effective. Ensure the copper salt is of high purity and stored under inert conditions to prevent oxidation to the less active Cu(II) state.
-
Ligand Choice: For electron-rich substrates, the choice of ligand is critical. N,N'-donating ligands such as 1,10-phenanthroline or N,N-dimethylglycine have proven effective in facilitating Ullmann couplings at lower temperatures (around 90-110 °C). The ligand can enhance the solubility of the copper catalyst and promote the reductive elimination step.
-
-
Solvent and Base Optimization:
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are typically used to ensure the reactants remain in solution at the required temperature. For sensitive substrates, a less coordinating solvent like toluene or dioxane might be beneficial, although this may require higher temperatures.
-
Base: A non-nucleophilic, strong base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is more soluble and can be more effective in some cases.
-
-
Reaction Temperature and Time:
-
While classical Ullmann reactions require very high temperatures, modern ligand-assisted protocols often proceed at lower temperatures (90-150 °C). It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing decomposition of the starting materials or product. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Purity of Starting Materials:
-
Ensure that both the aryl halide and the phenol are free of impurities, especially water, which can deactivate the catalyst and quench the base. Dry the reactants and solvent thoroughly before use.
-
-
| Parameter | Recommendation for Electron-Rich Ullmann Coupling | Rationale |
| Copper Source | High-purity CuI or CuBr | Ensures a high concentration of the active Cu(I) species. |
| Ligand | 1,10-Phenanthroline or N,N-Dimethylglycine | Enhances catalyst solubility and promotes key catalytic steps. |
| Solvent | Anhydrous DMF or Pyridine | High boiling point and good solvating power for the reactants and catalyst. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Effectively deprotonates the phenol without competing nucleophilic side reactions. |
| Temperature | 90 - 150 °C (optimize) | Balances reaction rate with potential for thermal decomposition. |
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I am observing a significant amount of side products, making purification difficult and lowering the yield of the desired this compound. What are these side products and how can I minimize their formation?
Answer:
Side product formation in Ullmann couplings often involves homocoupling of the aryl halide and de-halogenation.
-
Causality:
-
Homocoupling: The Ullmann reaction was originally developed for the homocoupling of aryl halides to form biaryls. This can compete with the desired diaryl ether formation, especially at high temperatures and with high catalyst loading.
-
De-halogenation: Reduction of the aryl halide to the corresponding arene is another common side reaction, particularly if there are sources of protons (e.g., residual water) and a reducing environment.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the phenol component (e.g., 1.1 to 1.2 equivalents) to favor the cross-coupling reaction over the homocoupling of the aryl halide.
-
Lower Reaction Temperature: As mentioned previously, operating at the lowest effective temperature can significantly reduce the rate of side reactions.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions and decomposition.
-
Ligand Effects: The use of appropriate ligands can not only accelerate the desired reaction but also suppress side reactions by stabilizing the catalytic intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A promising and scientifically sound approach involves a two-step process:
-
Ullmann Diaryl Ether Synthesis: A copper-catalyzed coupling of a suitably substituted o-halophenol with an o-haloanisole. For example, the reaction of 1-bromo-2-iodo-4,5-dimethoxybenzene with 3,4-dimethoxyphenol.
-
Intramolecular Cyclization: The resulting diaryl ether can then be cyclized to form the dibenzofuran ring. This is often achieved through a palladium-catalyzed C-H activation/C-O cyclization.
Q2: How can I purify the final this compound product?
The purification of poly-methoxylated aromatic compounds can be challenging due to their similar polarities. A combination of techniques is often necessary:
-
Column Chromatography: This is the primary method for purification. Silica gel is a common stationary phase. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate) is recommended to separate the product from less polar side products and starting materials.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to obtain a highly pure product. Solvents to consider include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially on a smaller scale, reverse-phase prep-HPLC can be very effective.
Q3: What are some alternative synthetic strategies if the Ullmann coupling fails?
If the Ullmann approach proves to be low-yielding, consider these alternatives:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming C-O bonds and can sometimes be more efficient than copper-catalyzed methods, especially for challenging substrates.
-
Synthesis from a Biphenyl Precursor: An alternative route involves the synthesis of a 2,2'-dihydroxy-3,3',4,4'-tetramethoxybiphenyl followed by a dehydrative cyclization to form the furan ring.
Experimental Protocols (Proposed)
Protocol 1: Proposed Synthesis of a Diaryl Ether Intermediate via Ullmann Coupling
This is a proposed protocol based on established methodologies for similar compounds.
-
To a dry Schlenk flask under an argon atmosphere, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and anhydrous K₂CO₃ (2 equivalents).
-
Add 1-bromo-2-iodo-4,5-dimethoxybenzene (1 equivalent) and 3,4-dimethoxyphenol (1.2 equivalents).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Proposed Intramolecular Cyclization to this compound
This is a proposed protocol based on established methodologies for similar compounds.
-
To a dry Schlenk flask under an argon atmosphere, add the purified diaryl ether from Protocol 1 (1 equivalent), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a bulky phosphine ligand).
-
Add a high-boiling solvent such as toluene or xylene.
-
Add a base, such as K₂CO₃ (2 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography followed by recrystallization.
Visualizations
Diagram 1: Proposed Ullmann Diaryl Ether Synthesis Workflow
Caption: Workflow for the proposed Ullmann diaryl ether synthesis.
Diagram 2: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in Ullmann synthesis.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. [Link]
-
MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]
-
MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Link]
-
RSC Publishing. Total synthesis of natural products containing benzofuran rings. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
PubMed. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography. [Link]
-
National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
MDPI. Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. [Link]
- RSC Publishing. stereochemistry of the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate of Hantzsch cyclization. X-Ray molecular structure of diastereoisomers of 5-(2-cyanoethyl) 3-methyl 2-dimethoxymethyl-2-hydroxy-6
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,3,7,8-tetramethoxydibenzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,3,7,8-tetramethoxydibenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you successfully formulate your experiments.
Part 1: Understanding the Core Challenge (FAQs)
This section addresses the fundamental reasons behind the solubility issues and the key properties to consider.
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: The poor aqueous solubility of this compound stems directly from its molecular structure. The core of the molecule is a dibenzofuran ring system, which is a large, rigid, and non-polar aromatic structure. Such structures are inherently hydrophobic, meaning they do not favorably interact with polar water molecules. While the four methoxy (-OCH₃) groups add some polarity, their effect is insufficient to overcome the dominant hydrophobicity of the large aromatic core. This leads to a molecule that prefers to interact with itself (crystallize or precipitate) rather than with water, resulting in very low solubility. This behavior is common among polycyclic aromatic compounds.[1][2][3]
Q2: What are the critical physicochemical properties of this compound that I should be aware of?
A2: While specific experimental data for this compound is scarce, we can infer its properties from structurally similar compounds like 2,3,7,8-TCDF (tetrachlorodibenzofuran) and 2,3,7,8-TBDF (tetrabromodibenzofuran).
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High LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity (oil-loving nature).[4] The calculated XLogP3 for the tetrabromo analog is 6.8, which indicates extreme hydrophobicity.[5] We can confidently predict that the tetramethoxy version also has a high LogP value, confirming its preference for non-polar environments over water.
-
Lack of Ionizable Groups (pKa): The molecule does not possess any acidic or basic functional groups that can be protonated or deprotonated within a typical aqueous pH range (e.g., pH 1-12). The ether linkages of the methoxy groups and the central furan ring are chemically stable and not readily ionizable. This is a critical point because it means that pH adjustment, a common technique for improving solubility, will be ineffective for this compound .[6][][8]
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Planar Structure and High Melting Point: Like other dibenzofurans, this molecule is likely a solid with a high melting point.[9] Strong intermolecular forces (pi-stacking) in the solid crystal lattice require significant energy to break, further contributing to poor solubility.
Part 2: A Systematic Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple to more complex solubilization strategies.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Part 3: Detailed Solubilization Guides & Protocols
This section provides practical, step-by-step guidance on the most effective methods.
Section A: The Co-Solvent Approach
Q: How can I use co-solvents to dissolve my compound, and which one should I choose?
A: The co-solvent approach is often the first and most direct method. It involves dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[10][11] The key is to use the absolute minimum amount of co-solvent necessary, as high concentrations can interfere with biological assays.
Causality: Co-solvents work by reducing the overall polarity of the solvent system (the water-organic mixture), making it a more favorable environment for the hydrophobic compound to dissolve.[10] Solvents like Dimethyl Sulfoxide (DMSO) are particularly effective due to their high solubilizing power for a wide range of organic molecules.
-
Preparation: Weigh out 1 mg of this compound into several separate, small glass vials.
-
Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, DMF, PEG 400) dropwise while vortexing. Start with 50 µL.
-
Dissolution: Continue adding solvent in small increments (10-20 µL) and vortexing until the compound is fully dissolved visually. Use sonication or gentle warming (40-50°C) if necessary to aid dissolution, but allow the solution to return to room temperature to check for precipitation.
-
Stock Concentration Calculation: Record the final volume of co-solvent used to dissolve the 1 mg of compound. This will be your maximum stock concentration. For example, if 100 µL was required, the stock concentration is 10 mg/mL.
-
Aqueous Compatibility Test: Perform a serial dilution of your concentrated stock into your final aqueous buffer (e.g., PBS, cell culture media). A common test is to add 2 µL of the stock to 98 µL of buffer. Observe immediately for any signs of precipitation (a "crash out"). If it remains clear, the compound is soluble at that final concentration.
| Co-Solvent | Dielectric Constant (20°C) | Polarity Index | Notes for Use |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 7.2 | Excellent solubilizing power; can be toxic to cells at >0.5% v/v. |
| Ethanol (EtOH) | 24.6 | 5.2 | Less toxic than DMSO; may be less effective for highly hydrophobic compounds. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 6.1 | A good option for in vivo studies due to lower toxicity. More viscous. |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Strong solvent; use with caution due to higher toxicity. |
Section B: The Surfactant Approach
Q: When should I consider using surfactants, and how do they work?
A: Surfactants are the preferred method when co-solvents are incompatible with your assay or when higher final concentrations are needed without using organic solvents. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[12]
Causality: Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13] The hydrophobic tails form an inner core, creating a microenvironment that can encapsulate the non-polar this compound, while the hydrophilic heads face outward, allowing the entire micelle structure to be soluble in water. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polyoxyethylene castor oil derivatives (Kolliphor® EL, formerly Cremophor® EL) are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[13]
Caption: Micellar solubilization of a hydrophobic compound by surfactants.
-
Surfactant Solution Prep: Prepare a 10% (w/v) stock solution of a non-ionic surfactant (e.g., Polysorbate 80) in your desired aqueous buffer.
-
Compound Addition: Weigh 1 mg of this compound into a glass vial.
-
Initial Dispersion: Add a small volume of the buffer (without surfactant) to the compound to create a slurry (e.g., 500 µL).
-
Solubilization: Add the 10% surfactant solution dropwise to the slurry while vortexing or sonicating.
-
Equilibration: Continue adding the surfactant solution until the mixture becomes clear. It may be necessary to leave the mixture on a shaker at room temperature for several hours to allow for full micellar encapsulation and equilibration.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining undissolved particulates or aggregates. This step is crucial for ensuring a true solution.
-
Quantification: Determine the final concentration of the dissolved compound using an analytical method like HPLC-UV (see Part 4).
Section C: The Cyclodextrin Approach
Q: How do cyclodextrins work, and which one should I choose?
A: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] This structure allows them to act as molecular containers.
Causality: The hydrophobic this compound molecule can fit, in whole or in part, into the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex".[16][17] The hydrophilic exterior of the cyclodextrin then makes the entire complex water-soluble. For molecules of this size, beta-cyclodextrins, particularly chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are recommended as they have significantly higher aqueous solubility and lower toxicity than the parent β-cyclodextrin.[14][18]
Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution in separate sealed vials. Ensure there is visible solid compound at the bottom of each vial.
-
Equilibrate: Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Sample and Filter: After equilibration, let the vials stand to allow the excess solid to settle. Carefully take a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in each filtered sample using a validated analytical method (see Part 4).
-
Plot and Analyze: Plot the concentration of dissolved this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this "phase-solubility diagram" will indicate the effectiveness of the cyclodextrin at solubilizing your compound. This plot will allow you to determine the required cyclodextrin concentration to achieve your target compound concentration.
Part 4: Analytical Validation
Q: How do I confirm that my compound is truly dissolved and determine its exact concentration?
A: Visual clarity can be misleading. It is essential to analytically validate the concentration of your final stock solution. This prevents inaccurate dosing in downstream experiments. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this.
-
Prepare Standards: Create a set of calibration standards of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) where it is freely soluble. The concentration range should bracket your expected concentration in the solubilized sample.
-
Develop Method: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of acetonitrile and water.[1] The UV detector should be set to a wavelength where the compound has maximum absorbance (determine this by running a UV-Vis scan first).
-
Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve.
-
Analyze Sample: Dilute your filtered, solubilized stock solution with the mobile phase solvent to fall within the range of your calibration curve. Inject the diluted sample and measure its peak area.
-
Calculate Concentration: Use the peak area of your sample and the equation from your calibration curve to calculate the precise concentration of this compound in your stock solution.
Part 5: Summary and Recommendations
Choosing the right solubilization strategy depends on the specific requirements of your experiment.
| Method | Pros | Cons | Best For |
| Co-solvents | Simple, fast, effective for creating high-concentration stocks. | Organic solvent may interfere with biological assays; risk of precipitation upon dilution. | Initial in vitro screening where low final solvent concentrations (<0.5%) are tolerable. |
| Surfactants | High solubilization capacity; creates stable aqueous formulations. | Can interfere with some assays (e.g., membrane-based); may have cellular toxicity. | Cell-based assays and formulations where co-solvents are not an option. |
| Cyclodextrins | Low toxicity (especially derivatives); forms true solutions; often used in pharmaceutical formulations. | More complex to prepare; may not be as effective as other methods for all compounds. | In vivo studies and sensitive in vitro assays where minimizing excipient interference is critical. |
As a Senior Application Scientist, my primary recommendation is to follow the systematic workflow outlined in Part 2. Always start with the simplest method (co-solvents) and only move to more complex systems (surfactants, cyclodextrins) if necessary. Most importantly, always validate your final stock concentration analytically. This self-validating step is crucial for ensuring the reproducibility and accuracy of your research.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49973, 2,3,7,8-Tetrabromodibenzofuran. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
- Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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Dahan, A., & Miller, J. M. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(40), 9375-9383. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
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MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
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Halden, R. U., & Dwivedi, P. (1999). Removal of Dibenzofuran, Dibenzo-p-Dioxin, and 2-Chlorodibenzo-p-Dioxin from Soils Inoculated with Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 65(5), 2290-2293. Retrieved from [Link]
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Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]
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MDPI. (n.d.). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
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Pittelkow, M. (2009). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 7(11), 2334-2341. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]
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PubMed. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Retrieved from [Link]
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SciSpace. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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APTwater, Inc. (n.d.). REMOVAL OF DIOXINS FROM SURFACE WATER AND GROUNDWATER GENERATED DURING WETLAND SEDIMENT REMOVAL USING HiPOx ADVANCED OXIDATION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PMC. Retrieved from [Link]
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Journal of Pharmaceutical and Medicinal Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]
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Taylor & Francis Online. (2009, December 19). Partition of polychlorinated dibenzo-p-dioxins and dibenzofurans distribution in water in both suspended solid and dissolved phases. Retrieved from [Link]
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ACS Publications. (2026, January 16). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]
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ACS Publications. (n.d.). The Solubility of Aromatic Hydrocarbons in Water 1. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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Argonne National Laboratory. (n.d.). Polychlorodibenzo-p-dioxin and Polychlorodibenzo-furan Removal and Destruction. Retrieved from [Link]
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Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. PMC. Retrieved from [Link]
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Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromat. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Dibenzofurans
Welcome to the technical support center for the synthesis of dibenzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Dibenzofurans are a cornerstone in medicinal chemistry and materials science, making their efficient synthesis a critical goal.[1][2] However, achieving high yields and purity can be challenging, often requiring careful optimization of reaction conditions.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your synthetic strategy. We will explore the causal relationships behind experimental choices to empower you with a robust, self-validating system for your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the core components of common dibenzofuran synthesis reactions, particularly those involving transition-metal catalysis.
Q1: What are the most common catalytic systems for modern dibenzofuran synthesis, and why are they preferred?
The most prevalent and versatile methods for dibenzofuran synthesis rely on palladium catalysis.[2] Systems based on Palladium(II) acetate (Pd(OAc)₂) are frequently used for intramolecular C-H activation and C-O bond formation.[1][3][4] This approach is favored for its efficiency and tolerance of a wide range of functional groups.[4] The catalytic cycle typically involves a phenol-directed C-H activation on one aromatic ring, followed by reductive elimination to form the C-O bond of the furan ring.[5] Reusable catalysts like Palladium on carbon (Pd/C) are also effective, especially for the cyclization of o-iododiaryl ethers, offering a more sustainable and cost-effective option under ligand-free conditions.[1][3][4]
Q2: How critical is the choice of base, and what are the guiding principles for selection?
The choice of base is often crucial and can be the difference between a low-yielding reaction and a highly efficient one.[6] The base's primary role is typically to facilitate the deprotonation of a phenol or to neutralize acidic byproducts generated during the catalytic cycle.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases suitable for a variety of coupling reactions. K₂CO₃ has been shown to be effective where other bases like Na₂CO₃ might fail or lead to undesired side reactions.[6]
-
Cesium Fluoride (CsF): This is particularly effective in reactions involving silyl-functionalized starting materials, such as the coupling of o-iodophenols with silylaryl triflates.[3][4]
-
Phosphates (K₂HPO₄, K₃PO₄): These are often used in photoredox or other sensitive catalytic systems where a milder, non-nucleophilic base is required.[7]
-
Base-Free Conditions: Some protocols, particularly the cyclization of ortho-diazonium salts of diaryl ethers with Pd(OAc)₂, can proceed efficiently without any base.[3][4]
The optimal base depends heavily on the specific substrates and the reaction mechanism. It is always a critical parameter to screen during optimization.
Q3: Which solvent should I choose for my reaction optimization?
Solvent choice impacts reactant solubility, reaction temperature, and the stability of catalytic intermediates. There is no single "best" solvent, but here are some common choices and their rationales:
| Solvent | Typical Temperature | Rationale & Considerations |
| Pivalic Acid (PivOH) | 110-120 °C | Often used as both a solvent and an additive in Pd-catalyzed C-H activations. It can lead to greater reproducibility and higher yields compared to other acids like acetic acid.[1][4] |
| Toluene / Xylenes | 110 °C to reflux | High-boiling, non-polar solvents suitable for many cross-coupling reactions. Good for ensuring reactants remain in solution at elevated temperatures. |
| DMF / DMSO | 80-150 °C | Polar aprotic solvents that can stabilize charged intermediates and catalysts. DMSO is often optimal for photoredox-catalyzed reactions.[7] |
| Acetonitrile (ACN) | Reflux (~82 °C) | A polar aprotic solvent that is considered a "greener" alternative to chlorinated solvents and can provide an excellent balance between reactant conversion and reaction selectivity.[8] |
| Ethanol (EtOH) | Reflux (~78 °C) | Used in specific protocols, such as the base-free cyclization of diazonium salts, providing a protic environment.[4] |
Q4: How does temperature affect the synthesis of dibenzofurans?
Temperature is a critical lever for controlling both reaction rate and selectivity. Most C-H activation and cross-coupling reactions require elevated temperatures (typically 80-140 °C) to overcome the activation energy barrier for key steps like C-H cleavage or reductive elimination.[1]
-
Too Low: Insufficient temperature will result in a sluggish or incomplete reaction.
-
Too High: Excessively high temperatures or prolonged reaction times can lead to the formation of side products or degradation of starting materials and the desired product.[6]
Optimization should involve screening a range of temperatures to find the sweet spot that maximizes the yield of the desired dibenzofuran while minimizing impurity formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My reaction yield is consistently low. What are the first parameters I should investigate?
A: Low yield is the most common issue. Before making drastic changes, systematically verify the following:
-
Reagent Purity and Integrity: Confirm the purity of your starting materials. Ensure your catalyst has not been deactivated by improper storage or handling. Palladium catalysts, in particular, can be sensitive. Verify that your solvent is anhydrous if the reaction is moisture-sensitive.
-
Base Strength and Stoichiometry: The base may be too weak to deprotonate the key intermediate, or you may be using insufficient equivalents. Consider screening a stronger base (e.g., switching from K₂CO₃ to Cs₂CO₃) or increasing the equivalents.
-
Temperature Optimization: Your reaction may simply be running too cool. Incrementally increase the temperature (e.g., in 10-15 °C steps) and monitor the reaction progress by TLC or LC-MS to see if conversion improves without significant side product formation.
-
Reaction Atmosphere: Many palladium-catalyzed reactions require an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst. However, some C-H activation cycles explicitly use air as the terminal oxidant.[1][5] Ensure you are using the correct atmosphere as specified by the protocol.
Q: I am observing no product formation at all. What is the likely cause?
A: A complete lack of reactivity points to a fundamental failure in a critical reaction component.
-
Catalyst Inactivity: This is a primary suspect. The catalyst may be "dead." Test the catalyst in a separate, reliable reaction that is known to work. For Pd-catalyzed reactions, ensure you are using the correct oxidation state (e.g., Pd(0) vs. Pd(II)) as required by the specific mechanism.
-
Essential Component Missing: A series of control experiments is invaluable here. Run the reaction while omitting each key component one at a time (catalyst, base, ligand, etc.). This will confirm that each is necessary for the transformation, as expected.[7]
-
Incorrect Starting Material: Double-check the structure of your starting material. For example, in a C-H activation/C-O cyclization, the required C-H bond might be sterically inaccessible or electronically deactivated.
Q: My reaction is messy, with many side products. How can I improve selectivity?
A: Poor selectivity is often a result of the reaction conditions being too harsh or a competitive reaction pathway being favored.
-
Lower the Temperature: This is the most effective first step. Side reactions often have a higher activation energy, and reducing the temperature can favor the desired kinetic product.
-
Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction immediately. Prolonged heating can cause the desired product to decompose or isomerize.[6]
-
Change the Catalyst/Ligand: If available, a different ligand on the metal center can alter the steric and electronic environment, potentially shutting down an undesired reaction pathway. For instance, specific quinoline ligands have been shown to improve the direct C-H functionalization of diaryl ethers.[5]
-
Re-evaluate the Solvent: The solvent can influence selectivity by stabilizing certain intermediates over others. Screening a different solvent class (e.g., moving from a non-polar solvent like toluene to a polar aprotic one like DMF) can have a significant impact.
Q: The reaction fails with my electron-deficient substrate. What can I do?
A: Electron-withdrawing groups on the aromatic rings can significantly slow down or inhibit reactions that rely on C-H activation or other steps involving nucleophilic character of the arene.
-
Increase Reaction Temperature: More thermal energy is required to activate an electron-poor C-H bond.
-
Use a More Active Catalyst System: This may involve using a more electron-rich ligand on the palladium center to promote oxidative addition or C-H activation.
-
Switch Synthetic Strategy: If optimization fails, a different synthetic route may be necessary. For example, instead of a C-H activation approach, a cross-coupling strategy starting with a halogenated precursor (e.g., an o-iododiaryl ether) might be more successful, as these reactions are often less sensitive to substrate electronics.[4]
Visualized Workflows and Mechanisms
Visual aids can clarify complex processes. Below are diagrams representing a general troubleshooting workflow and a simplified catalytic cycle for dibenzofuran synthesis.
Caption: A general troubleshooting workflow for optimizing dibenzofuran synthesis.
Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H/C-O cyclization.
Experimental Protocol: Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization
This protocol is a representative example for the synthesis of a substituted dibenzofuran from a 2-hydroxybiphenyl derivative, adapted from principles described in the literature.[5]
Materials:
-
Substituted 2-hydroxybiphenyl (1.0 mmol, 1.0 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Pivalic Acid or DMF, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the substituted 2-hydroxybiphenyl, Pd(OAc)₂, and the base.
-
Inert Atmosphere (if required): Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Note: If using air as the oxidant, this step is omitted, and the reaction is run open to the air or under an air balloon.
-
Solvent Addition: Add the degassed solvent via syringe under the inert atmosphere.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure dibenzofuran product.
References
- Total synthesis of natural products containing benzofuran rings. RSC Advances.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Preprints.org.
- Dibenzofuran | C12H8O | CID 568.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- Benzofuran synthesis. Organic Chemistry Portal.
- Synthesis of Dibenzofurans. Organic Chemistry Portal.
- Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes.
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dibenzofuran synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
"overcoming challenges in the purification of 2,3,7,8-tetramethoxydibenzofuran"
Welcome to the technical support center for the purification of 2,3,7,8-tetramethoxydibenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of this electron-rich heterocyclic compound. The methodologies and advice provided herein are grounded in established chemical principles and best practices for the purification of complex organic molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.
1. What are the most common impurities I should expect when synthesizing this compound?
The impurity profile largely depends on the synthetic route employed. Common methods for synthesizing dibenzofuran cores include Ullmann-type condensations and palladium-catalyzed C-H activation/C-O cyclization.[1] Potential impurities may include:
-
Unreacted Starting Materials: Such as substituted catechols and guaiacols.
-
Partially Reacted Intermediates: For instance, mono-arylated phenols in an Ullmann condensation.
-
Oxidative Byproducts: Electron-rich methoxy-substituted aromatic rings can be susceptible to oxidation, leading to colored impurities.
-
Positional Isomers: Depending on the selectivity of the cyclization reaction, other methoxy-substituted dibenzofuran isomers may form.
2. My purified this compound is colored (e.g., yellow or brown), but I expect a white solid. What could be the cause?
The presence of color often indicates trace impurities, particularly oxidation byproducts. Methoxy-substituted phenols and their derivatives can be sensitive to air and light, forming highly colored quinone-type structures. It is also possible that residual transition metal catalysts (e.g., palladium or copper) from the synthesis are present.
3. What are the recommended storage conditions for purified this compound?
To minimize degradation, the purified compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures (-20°C) in the dark is also recommended to prevent slow decomposition over time.
4. Which analytical techniques are best suited for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the presence of volatile impurities.[2]
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific challenges you may encounter during the purification of this compound.
A. Crystallization Challenges
Crystallization is a powerful technique for purifying solid compounds. However, electron-rich and planar molecules like this compound can present unique challenges.
Issue 1: The compound "oils out" of solution and does not form crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[3]
-
Causality: This is often due to the solution being too supersaturated or the cooling process being too rapid. The presence of impurities can also inhibit crystal lattice formation.
-
Troubleshooting Protocol:
-
Re-dissolution: Gently warm the solution to re-dissolve the oil.
-
Solvent Addition: Add a small amount of the solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
-
Seed Crystals: If available, add a few seed crystals of pure this compound to induce crystallization.
-
Solvent System Re-evaluation: If oiling out persists, a different crystallization solvent or a co-solvent system may be necessary.
-
Issue 2: The resulting crystals are very small or needle-like, making them difficult to handle and potentially trapping impurities.
-
Causality: Rapid crystal growth, often from a highly supersaturated solution, leads to the formation of many small crystals.
-
Troubleshooting Protocol:
-
Slower Crystallization: Employ techniques that slow down the crystallization process, such as vapor diffusion or slow evaporation.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility at room temperature and is sparingly soluble at lower temperatures.
-
Minimize Nucleation Sites: Ensure that the crystallization vessel is scrupulously clean to avoid unwanted nucleation.[3]
-
Table 1: Suggested Solvents for Crystallization of Methoxy-Substituted Aromatic Compounds
| Solvent System | Rationale |
| Toluene/Heptane | Toluene is a good solvent for aromatic compounds, and the slow addition of heptane as an anti-solvent can induce crystallization. |
| Dichloromethane/Methanol | Dichloromethane can dissolve the compound, and the addition of methanol can decrease the solubility to promote crystal growth. |
| Ethyl Acetate/Hexane | A common solvent system where ethyl acetate provides polarity for dissolution and hexane acts as the anti-solvent. |
B. Column Chromatography Challenges
Flash column chromatography is a standard method for purifying organic compounds. However, the properties of this compound can lead to specific issues.
Issue 1: The compound streaks on the TLC plate and elutes as a broad band from the column.
-
Causality: Methoxy groups are electron-donating, making the aromatic system electron-rich. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation. The compound may even decompose on the silica.[4]
-
Troubleshooting Protocol:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in the chosen eluent and add 0.5-1% triethylamine or ammonia in methanol to neutralize the acidic sites.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina.
-
Reversed-Phase Chromatography: For highly problematic separations, reversed-phase chromatography using a C18-functionalized silica gel may be effective.
-
Issue 2: Poor separation of the desired product from a similarly polar impurity.
-
Causality: Co-elution occurs when the compound of interest and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: Systematically vary the polarity of the eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve resolution.
-
Change Solvent Selectivity: If adjusting the polarity of a hexane/ethyl acetate system is ineffective, switch to a solvent system with different chemical properties, such as dichloromethane/methanol or toluene/ethyl acetate.[5]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.
-
Experimental Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography of this compound.
III. Purity Assessment Workflow
A logical workflow is crucial for the efficient and accurate determination of the purity of your final product.
Caption: A systematic workflow for assessing the purity of this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 39929, 2,3,7,8-Tetrachlorodibenzofuran. [Link]
-
Re-evaluation of the Toxicity Equivalency Factors for Dioxins and Dioxin-like Compounds. World Health Organization. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Zhang, D. P., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C–H activation/C–O cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]
-
A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 568, Dibenzofuran. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. ResearchGate. [Link]
-
One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. PubMed. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Intramolecular oxidative coupling: I2/TBHP/NaN3-mediated synthesis of benzofuran derivatives. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49973, 2,3,7,8-Tetrabromodibenzofuran. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]
-
Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. [Link]
-
Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. National Institutes of Health. [Link]
-
Stacking of six-membered aromatic rings in crystals. ScienceDirect. [Link]
-
Contents. The Royal Society of Chemistry. [Link]
-
Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
2,3,4,8-TETRACHLORODIBENZOFURAN. RCSB PDB. [Link]
-
Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol. National Institutes of Health. [Link]
-
2,3,7,8-Tetrachlorodibenzofuran. Grokipedia. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]
-
Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. [Link]
-
Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. PubMed. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Synthesis of novel benzofuran hybrid derivatives. ResearchGate. [Link]
-
Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3)C6H4-SO2NH-C6H4(I-X). ResearchGate. [Link]
-
C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for ... Doc Brown's Chemistry. [Link]
Sources
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
"stability issues and degradation of 2,3,7,8-tetramethoxydibenzofuran in storage"
A Guide to Safe Handling, Storage, and Stability Assessment
Disclaimer: The following guide is intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical stability and handling, with specific cautions derived from data on structurally related but distinct compounds. As of January 2026, detailed stability and degradation studies specifically for 2,3,7,8-tetramethoxydibenzofuran are not widely available in published literature. Users are strongly advised to conduct their own risk assessments and stability trials before commencing experiments.
Introduction: A Note on Chemical Analogs
Initial literature searches for "this compound" yield extensive information on its chlorinated analogs, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). It is crucial to recognize that these chlorinated compounds are highly toxic, persistent organic pollutants with stringent handling and disposal protocols.[1][2][3] While this compound does not have the same level of documented toxicity, the shared dibenzofuran core structure necessitates a cautious approach to its handling and storage.
This guide provides a framework for addressing potential stability issues and degradation of this compound, based on established principles of organic chemistry and best practices for handling research chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could cause degradation of this compound during storage?
A1: While specific data is unavailable, based on the structure, the primary degradation pathways are likely to be:
-
Oxidation: The methoxy groups and the electron-rich aromatic rings are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal contaminants.
-
Photodegradation: Aromatic compounds, including dibenzofurans, can be sensitive to UV and visible light.[4] Energy from light can promote reactions with oxygen or other reactive species, leading to decomposition.
-
Hydrolysis: Although generally stable, under strongly acidic or basic conditions, the ether linkages of the methoxy groups could be susceptible to hydrolysis.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to break chemical bonds, leading to degradation. The exact decomposition temperature for this specific compound is not documented.
Q2: I've observed a change in the color of my solid this compound sample. What could this indicate?
A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This is often due to the formation of oxidized byproducts or polymeric materials. It is recommended to re-analyze the purity of the sample using an appropriate analytical technique (see Troubleshooting Guide) before use.
Q3: Can I store solutions of this compound? If so, what are the best practices?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased potential for solvent-mediated degradation. If short-term storage is necessary:
-
Use a high-purity, anhydrous, and aprotic solvent.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Store at low temperatures (-20°C or -80°C) and protect from light.
-
Be aware that the solubility in common solvents like DMSO and methanol may be limited, and heating might be required, which could also contribute to degradation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Check the purity of the stored compound using HPLC, LC-MS, or GC-MS.2. If degradation is confirmed, use a fresh, unopened sample or repurify the existing stock.3. Review storage conditions and handling procedures to identify potential causes of degradation. |
| Appearance of new peaks in chromatogram | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry.2. Consider potential degradation pathways (e.g., demethylation, ring-opening) to hypothesize the identity of the new peaks.3. This information can help in optimizing storage conditions to prevent the formation of these specific byproducts. |
| Reduced solubility of the compound | Formation of insoluble polymeric byproducts due to degradation. | 1. Confirm the identity of the solid material.2. If it is the desired compound that has crashed out of solution, gentle warming and sonication may redissolve it. However, be aware that this may also accelerate degradation.3. If the solid is an insoluble degradation product, the sample should be discarded. |
Protocols for Storage and Stability Assessment
Recommended Storage Protocol
-
Solid Compound:
-
Store in a tightly sealed, amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C in a desiccator to protect from moisture.
-
For long-term storage, consider storage at -80°C.
-
-
Solutions:
-
Prepare solutions fresh for each experiment.
-
If short-term storage is unavoidable, use an anhydrous, aprotic solvent and store under an inert atmosphere at -80°C, protected from light.
-
Experimental Protocol for Stability Assessment
This protocol outlines a basic approach to assess the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare several identical, accurately weighed samples of the compound in amber glass vials.
-
Prepare solutions of the compound in the intended experimental solvent.
-
-
Stress Conditions:
-
Light Exposure: Expose a set of solid and solution samples to ambient laboratory light and a set to direct sunlight for a defined period (e.g., 24, 48, 72 hours). Keep a control set in the dark.
-
Elevated Temperature: Place a set of solid and solution samples in an oven at a moderately elevated temperature (e.g., 40°C). Keep a control set at the recommended storage temperature.
-
Air Exposure: Leave a set of solid and solution samples open to the air (in a fume hood). Keep a control set under an inert atmosphere.
-
-
Analysis:
-
At specified time points, analyze the purity of each sample using a validated HPLC or GC method.
-
Quantify the remaining parent compound and any new peaks that appear.
-
-
Data Interpretation:
-
Compare the results from the stressed samples to the control samples to determine the rate and extent of degradation under each condition.
-
Visualizing Potential Degradation and Workflows
Hypothetical Degradation Pathways
A simplified diagram of hypothetical degradation pathways for this compound.
Stability Assessment Workflow
Sources
Technical Support Center: Minimizing By-product Formation in Dibenzofuran Synthesis
Welcome to the technical support center for dibenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of dibenzofuran and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable advice to minimize by-product formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide a deeper understanding of the underlying chemistry.
Section 1: Palladium-Catalyzed Intramolecular C-H Arylation/C-O Cyclization of Diaryl Ethers
This modern and widely used method offers a direct route to dibenzofurans from readily available diaryl ethers. However, like any catalytic reaction, it is not without its potential pitfalls. Understanding the factors that influence catalyst activity and selectivity is key to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pd-catalyzed C-H activation/C-O cyclization to form dibenzofurans?
A1: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, often in the Pd(II) state, coordinates to the oxygen atom of the diaryl ether. This directs the C-H activation at one of the ortho positions of the adjacent aryl ring. Subsequent reductive elimination forms the C-O bond of the dibenzofuran and regenerates the active palladium catalyst. An oxidant is required to facilitate the catalytic cycle.[1]
Q2: Why is an oxidant necessary in this reaction?
A2: An oxidant is crucial to regenerate the active Pd(II) catalyst. After the reductive elimination step that forms the dibenzofuran, the palladium is in the Pd(0) oxidation state. The oxidant re-oxidizes Pd(0) to Pd(II), allowing it to re-enter the catalytic cycle. Common oxidants include Cu(OAc)₂, Ag₂CO₃, and even molecular oxygen (air).[2][3] The choice of oxidant can significantly impact the reaction efficiency and by-product profile.
Q3: What are the most common palladium catalysts and ligands used for this transformation?
A3: Palladium(II) acetate (Pd(OAc)₂) is the most commonly used palladium precursor.[2][4] The reaction is often performed without an external ligand, as the diaryl ether substrate itself can act as a ligand. However, in some cases, the addition of ligands like phosphines or N-heterocyclic carbenes (NHCs) can improve catalyst stability and turnover number, though this can also introduce complexity and potential side reactions.
Troubleshooting Guide
Issue 1: Low yield of the desired dibenzofuran product.
-
Potential Cause A: Inefficient C-H activation.
-
Explanation: The C-H bond cleavage is often the rate-determining step. If the electronic properties of the substrate are not favorable (e.g., strongly electron-withdrawing groups), this step can be slow.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for C-H cleavage. Monitor for potential decomposition of starting material or product.
-
Solvent Choice: The choice of solvent can influence the C-H activation step. More polar, coordinating solvents can sometimes stabilize the transition state. However, nonpolar aromatic solvents like toluene have also been shown to be effective.[3] Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Additive Effects: The addition of a catalytic amount of a Brønsted acid or a Lewis acid can sometimes facilitate the C-H activation step.
-
-
-
Potential Cause B: Catalyst deactivation.
-
Explanation: The palladium catalyst can precipitate as palladium black (Pd(0)) if the re-oxidation step is not efficient, leading to a loss of catalytic activity.
-
Troubleshooting Steps:
-
Choice and Amount of Oxidant: Ensure the oxidant is fresh and used in the correct stoichiometric amount. Silver salts are often effective but can be costly. Air/oxygen is an economical choice but may require higher temperatures and longer reaction times.[2]
-
Ligand Addition: While often ligandless, the addition of a suitable ligand can sometimes stabilize the catalytic species and prevent aggregation and precipitation.
-
-
Issue 2: Formation of significant amounts of homocoupled biaryl by-products.
-
Potential Cause: Competing intermolecular C-H/C-H coupling.
-
Explanation: Before the desired intramolecular cyclization can occur, two molecules of the diaryl ether substrate can undergo intermolecular C-H activation and coupling to form a biaryl dimer. This is more likely at higher concentrations of the starting material.
-
Troubleshooting Steps:
-
Dilution: Perform the reaction at a lower concentration to favor the intramolecular pathway over the intermolecular one.
-
Slow Addition: If dilution is not practical, consider the slow addition of the diaryl ether substrate to the reaction mixture to maintain a low instantaneous concentration.
-
-
Issue 3: Presence of unreacted starting material and decomposition products.
-
Potential Cause: Reaction conditions are too harsh or too mild.
-
Explanation: A delicate balance of reaction conditions is often required. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Conversely, if the temperature is too high or the reaction is run for too long, the starting material or the desired product may decompose.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Temperature Screening: Perform small-scale experiments at a range of temperatures to identify the sweet spot that provides good conversion without significant decomposition.
-
-
Section 2: Ullmann Condensation for Dibenzofuran Synthesis
The Ullmann condensation is a classical method for the formation of C-O bonds, and its intramolecular variant is a viable route to dibenzofurans, typically starting from a 2-halo-2'-hydroxydiaryl ether. While robust, this method often requires high temperatures and can be plagued by side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Ullmann condensation for dibenzofuran synthesis?
A1: The intramolecular Ullmann condensation for dibenzofuran synthesis involves the copper-catalyzed cyclization of a 2-halo-2'-hydroxydiaryl ether. A base is used to deprotonate the hydroxyl group, forming an alkoxide that then displaces the halide on the adjacent aryl ring in an intramolecular nucleophilic aromatic substitution reaction.[5]
Q2: What are the typical catalysts and bases used in this reaction?
A2: Copper(I) salts, such as CuI or CuBr, are the most common catalysts. Copper powder can also be used, though it often requires higher temperatures. The choice of base is critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various alkoxides. The base's strength and solubility can significantly affect the reaction rate and yield.[5]
Troubleshooting Guide
Issue 1: Formation of a significant amount of diaryl ether by-product.
-
Potential Cause: Intermolecular Ullmann etherification.
-
Explanation: Instead of the desired intramolecular cyclization, the alkoxide of one molecule can react with the aryl halide of another molecule, leading to the formation of a dimeric diaryl ether. This is a common side reaction, especially at high concentrations.
-
Troubleshooting Steps:
-
High Dilution: Running the reaction at high dilution is the most effective way to favor the intramolecular cyclization.
-
Choice of Base and Solvent: The combination of a less soluble base and a non-polar, high-boiling solvent can sometimes suppress the intermolecular reaction by keeping the concentration of the reactive alkoxide low. Experiment with different base/solvent combinations. For instance, using a weaker base might slow down the deprotonation, thereby reducing the concentration of the nucleophile available for intermolecular reactions.[6]
-
-
Issue 2: Dehalogenation of the starting material.
-
Potential Cause: Reductive dehalogenation by the copper catalyst.
-
Explanation: The copper catalyst, particularly in its lower oxidation states, can mediate the reductive removal of the halogen atom from the starting material, leading to the formation of the corresponding dehalogenated diaryl ether.
-
Troubleshooting Steps:
-
Catalyst Loading: Use the minimum effective amount of the copper catalyst. Excess catalyst can increase the likelihood of side reactions.
-
Additives: The addition of certain ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can sometimes stabilize the copper catalyst and suppress reductive dehalogenation.
-
Reaction Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can help to minimize this side reaction.
-
-
Section 3: Pschorr Cyclization for Dibenzofuran Synthesis
The Pschorr cyclization is a powerful method for the synthesis of various polycyclic aromatic compounds, including dibenzofurans. It involves the intramolecular cyclization of a diazonium salt derived from a 2-amino-2'-oxydiaryl ether. While effective, the reaction can suffer from low yields and lack of regioselectivity in some cases.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pschorr cyclization for dibenzofuran synthesis?
A1: The reaction begins with the diazotization of a 2-amino-2'-oxydiaryl ether using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt then undergoes intramolecular cyclization, which can proceed through either a radical or a cationic pathway, depending on the reaction conditions. The cyclization is often promoted by a copper catalyst (e.g., copper powder or Cu(I) salts), which facilitates the decomposition of the diazonium salt and the subsequent ring closure.[7][8]
Q2: What are the key reaction parameters to control in a Pschorr cyclization?
A2: The key parameters include the temperature, the nature and concentration of the acid used for diazotization, and the choice of catalyst. The temperature needs to be carefully controlled during the diazotization step (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. The subsequent cyclization step may require heating.
Troubleshooting Guide
Issue 1: Low yield of the desired dibenzofuran and formation of multiple by-products.
-
Potential Cause A: Incomplete diazotization or decomposition of the diazonium salt.
-
Explanation: The diazonium salt intermediate can be unstable and may decompose before the desired cyclization can occur. Incomplete diazotization will result in unreacted starting material.
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain a low temperature (0-5 °C) during the diazotization step.
-
Acid Concentration: Use a sufficient excess of a strong, non-nucleophilic acid (e.g., sulfuric acid) to ensure complete diazotization and stabilize the diazonium salt.
-
-
-
Potential Cause B: Competing side reactions of the diazonium salt.
-
Explanation: The diazonium group can be replaced by other nucleophiles present in the reaction mixture (e.g., water, halide ions from the acid), leading to the formation of phenols or aryl halides as by-products.
-
Troubleshooting Steps:
-
Choice of Acid: Use a non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid to minimize the formation of aryl halide by-products.
-
Anhydrous Conditions: While often run in aqueous media, performing the reaction under anhydrous conditions (if possible for your substrate) can reduce the formation of phenolic by-products.
-
-
Issue 2: Formation of regioisomeric dibenzofuran by-products.
-
Potential Cause: Lack of regioselectivity in the cyclization step.
-
Explanation: If the diaryl ether substrate is unsymmetrically substituted, the cyclization can occur at more than one position, leading to a mixture of regioisomeric dibenzofurans. The regioselectivity is influenced by the electronic and steric effects of the substituents.
-
Troubleshooting Steps:
-
Substrate Design: If possible, design the synthesis with starting materials that have strong directing groups to favor cyclization at the desired position.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can sometimes influence the regioselectivity. Experiment with different copper salts and solvents to see if the ratio of isomers can be improved.[9]
-
-
Data Presentation
Table 1: Troubleshooting Summary for Dibenzofuran Synthesis
| Synthetic Method | Common Issue | Potential Cause | Troubleshooting Strategies |
| Pd-Catalyzed Cyclization | Low Yield | Inefficient C-H activation / Catalyst deactivation | Increase temperature, optimize solvent, use appropriate oxidant and loading. |
| Homocoupled By-products | Intermolecular C-H/C-H coupling | Use high dilution, slow addition of substrate. | |
| Ullmann Condensation | Diaryl Ether By-products | Intermolecular etherification | Employ high dilution, optimize base and solvent. |
| Dehalogenation | Reductive dehalogenation by copper | Minimize catalyst loading, use ligands, lower reaction temperature. | |
| Pschorr Cyclization | Low Yield / Multiple By-products | Diazonium salt instability / Side reactions | Strict temperature control, use non-nucleophilic acids. |
| Regioisomeric Products | Lack of regioselectivity | Substrate design with directing groups, screen catalysts and solvents. |
Experimental Protocols & Visualization
Experimental Workflow: General Procedure for Pd-Catalyzed Dibenzofuran Synthesis
Caption: A generalized experimental workflow for the palladium-catalyzed synthesis of dibenzofurans.
Reaction Mechanism: By-product Formation in Ullmann Condensation
Caption: Competing intramolecular and intermolecular pathways in the Ullmann synthesis of dibenzofuran.
References
-
Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28025-28086. [Link]
-
Moustafa, G. O., Shalaby, A., Naglah, A. M., Mounier, M. M., El-Sayed, H., Anwar, M. M., & Nossier, E. S. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egypt. J. Chem., 63(6), 2355-2370. [Link]
-
Moustafa, G. O., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
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Ye, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26094-26119. [Link]
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Yadav, M., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 32-40. [Link]
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Wang, L., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14351-14358. [Link]
-
Hassan, A. S., et al. (2018). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2947. [Link]
-
Chen, C.-Y., et al. (2017). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 82(21), 11533-11541. [Link]
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Li, S., & Zhang, Q. (2015). Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. International Journal of Molecular Sciences, 16(3), 5271-5284. [Link]
-
Kumar, S., & Kumar, V. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]
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Bakac, A. (2010). Influence of solvent, Lewis acid–base complex, and nanoparticles on the morphology and gas separation properties of polysulfone membranes. Journal of Applied Polymer Science, 117(6), 3466-3475. [Link]
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Zhang, Q., et al. (2019). Mechanistic studies on the dibenzofuran and dibenzo-p-dioxin formation reactions from anthracene. Science of The Total Environment, 669, 533-540. [Link]
-
Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. [Link]
-
Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(8), 2824-2829. [Link]
-
Pschorr Synthesis. (n.d.). In Name Reaction Monographs. [Link]
-
Li, S., & Zhang, Q. (2015). Mechanistic studies on the dibenzofuran formation from phenanthrene, fluorene and 9-fluorenone. PubMed. [Link]
-
Pschorr cyclization. (n.d.). In Wikipedia. [Link]
-
Chen, Y., et al. (2023). Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloaddition. Organic Letters, 25(1), 116-120. [Link]
-
Zhang, Q., et al. (2022). Formation of PAHs, Phenol, Benzofuran, and Dibenzofuran in a Flow Reactor from the Oxidation of Ethylene, Toluene, and n-Decane. OSTI.GOV. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 176-181. [Link]
-
Breslow, R., & Rideout, D. (1980). Control of regioselectivity in the Diels–Alder reactions of alkyl-substituted 1,4-benzoquinones by β-cyclodextrin and its derivatives. Journal of the American Chemical Society, 102(26), 7816-7817. [Link]
-
Pschorr Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 9. Control of regioselectivity in the Diels–Alder reactions of alkyl-substituted 1,4-benzoquinones by β-cyclodextrin and its derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
"how to avoid interference in the mass spectrometry of methoxylated compounds"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for mass spectrometry analysis of methoxylated compounds. As a Senior Application Scientist, I've designed this guide to provide not just "what to do" but "why you're doing it," blending foundational scientific principles with practical, field-tested solutions. Methoxylated compounds, while common in pharmaceuticals and natural products, present unique challenges due to their chemical properties. This resource addresses the most frequent interference issues in a direct question-and-answer format, offering detailed troubleshooting protocols to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs) on Interference
This section tackles the most common issues encountered during the LC-MS analysis of compounds containing methoxy groups.
Q1: My signal intensity is low and inconsistent, especially in complex matrices. What's the likely cause and how can I fix it?
A1: This classic problem points to ion suppression , a phenomenon where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's source, reducing its signal.[1] Electrospray ionization (ESI) is particularly susceptible because it involves a competition for ionization efficiency.[1][2]
Causality: The methoxy group imparts a moderate degree of polarity. In complex matrices like plasma or tissue extracts, numerous endogenous compounds (lipids, salts, etc.) can co-elute and compete for the limited surface area of the ESI droplets or for available charge, thereby suppressing the ionization of your target analyte.
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the bulk of the matrix components.
-
Action: Extend your LC gradient or switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or a biphenyl column) to alter selectivity and move your analyte away from the suppression zone.[3]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of all matrix components, often decreasing suppression effects significantly. The trade-off is a potential decrease in analyte signal, so this must be balanced against instrument sensitivity.
-
Optimize Sample Preparation: Implement more rigorous sample cleanup. Techniques like solid-phase extraction (SPE) are excellent for removing interfering salts and lipids before injection.
-
Switch Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI utilizes a gas-phase ionization mechanism that is generally less prone to ion suppression from non-volatile matrix components.[1][2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte to the SIL-IS, the variability caused by suppression can be accurately compensated for.[3]
Q2: I'm analyzing positional isomers of a methoxylated drug, but I can't distinguish them. They have the same mass and seem to fragment identically. What's happening?
A2: You are encountering isobaric interference from isomers. Standard mass spectrometry cannot differentiate between compounds with the same mass-to-charge ratio (m/z).[4][5] For methoxylated isomers, the position of the methoxy group may only subtly influence fragmentation, leading to nearly identical MS/MS spectra, especially with low-resolution instruments.[6]
Causality: Positional isomers have the same elemental composition and thus the same exact mass.[6] Unless the fragmentation pathway is uniquely dependent on the methoxy group's position, the resulting product ions will be indistinguishable by a mass analyzer.
Solutions and Advanced Techniques:
-
High-Efficiency Chromatography: This is your first and most powerful tool.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate isomers, it provides highly accurate mass measurements that can confirm elemental composition and rule out other isobaric interferences that are not true isomers.[9]
-
Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge.[10][11] Positional isomers often have different three-dimensional structures, resulting in different drift times through the ion mobility cell, allowing for their separation before they enter the mass analyzer.[10] Techniques like Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), are particularly effective for this.[4][10][12]
-
Chemical Derivatization: Introduce a chemical tag to the molecule at a position that is influenced by the methoxy group's location. This can create unique fragmentation patterns or alter chromatographic retention for the different isomers, enabling their differentiation.[6]
Q3: I see a significant peak at an m/z corresponding to the loss of a methyl group or a methoxy group, even when I'm not performing MS/MS. Is my compound degrading?
A3: This is a classic case of in-source fragmentation (ISF) , also known as in-source collision-induced dissociation (CID).[13][14] The methoxy group, particularly when attached to an aromatic ring or a sterically hindered position, can be labile. During the ionization process, the molecule can gain excess energy and fragment before it ever reaches the mass analyzer.[14][15]
Causality: The electrospray process is not perfectly "soft." The voltages and temperatures used in the ion source to desolvate and ionize the analyte can be high enough to induce fragmentation of weaker bonds.[13][16] This results in the mass spectrometer detecting both the intended precursor ion and its fragments simultaneously.
Mitigation Strategies:
-
Tune Ion Source Parameters: This is the most critical step.
-
Action: Methodically reduce the fragmentor voltage (also called cone voltage or declustering potential). This is the voltage applied in the intermediate pressure region of the source that accelerates ions. Lowering it reduces the energy of collisions with gas molecules, minimizing ISF.[13]
-
Action: Lower the ion source temperature and nebulizing gas flow to the minimum required for efficient desolvation.
-
-
Optimize Mobile Phase: The composition of the mobile phase can influence ionization efficiency and ion stability.
-
Action: Sometimes, adding a small amount of a modifier like ammonium formate can promote the formation of more stable adducts ([M+NH4]+) instead of protonated molecules ([M+H]+), which may be less prone to fragmentation.
-
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow: Diagnosing and Resolving Interference
This workflow provides a logical decision tree for tackling common interference problems.
Caption: Troubleshooting decision tree for MS interference.
Protocol 1: Systematic Optimization of Fragmentor Voltage to Minimize In-Source Fragmentation (ISF)
Objective: To find the optimal fragmentor/cone voltage that maximizes precursor ion signal while minimizing unwanted in-source fragmentation.
Methodology:
-
Prepare a Standard: Create a pure solution of your methoxylated analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a strong signal (~1 µg/mL).
-
Set Up Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min). This eliminates chromatographic variability.
-
Acquire Data in Full Scan Mode: Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range that includes your precursor ion and expected fragments.
-
Ramp the Fragmentor Voltage:
-
Begin with a very low fragmentor voltage (e.g., 50 V).
-
Acquire data for 1-2 minutes to establish a stable signal.
-
Increase the voltage in discrete steps (e.g., 20 V increments) up to a high value (e.g., 250 V). Allow the signal to stabilize at each step before recording.
-
-
Analyze the Data:
-
Create an extracted ion chromatogram (or ion signal plot) for the precursor ion ([M+H]+) and the primary in-source fragment ion (e.g., [M+H-CH3]+ or [M+H-CH3OH]+).
-
Plot the intensity of each ion as a function of the fragmentor voltage.
-
-
Determine the Optimum: The optimal voltage is typically the value that provides the highest intensity for the precursor ion just before the intensity of the fragment ion begins to increase significantly. This balances efficient ion sampling with minimal fragmentation.
Data Presentation: Example Fragmentor Voltage Ramp
| Fragmentor Voltage (V) | Precursor Ion [M+H]+ Intensity | In-Source Fragment Ion Intensity |
| 60 | 5.0e5 | 1.0e3 |
| 80 | 8.0e5 | 1.5e3 |
| 100 | 1.2e6 | 2.5e3 |
| 120 | 1.5e6 | 5.0e3 |
| 140 | 1.4e6 | 5.0e4 |
| 160 | 1.1e6 | 2.0e5 |
| 180 | 7.0e5 | 5.5e5 |
In this example, 120 V would be chosen as the optimal fragmentor voltage.
Protocol 2: Chemical Derivatization to Differentiate Positional Isomers
Objective: To chemically modify isobaric methoxylated compounds to induce unique fragmentation patterns or chromatographic shifts, enabling their distinction. This protocol describes a conceptual workflow using a generic derivatizing agent.
Background: Derivatization works by attaching a chemical tag to a reactive functional group on the analyte.[17] For this to be effective with isomers, the reactivity of this functional group must be influenced by the position of the methoxy group, or the tag itself must direct fragmentation in a unique way.
Example Workflow (using a hypothetical derivatizing agent DR):
-
Reaction: Incubate the isomer mixture with the derivatizing agent DR under optimized conditions (e.g., specific pH, temperature, and time). The goal is to have DR react with another functional group on the molecule (e.g., a hydroxyl or amine).
-
LC-MS/MS Analysis: Analyze the derivatized sample.
-
Chromatographic Shift: The bulky DR tag will alter the polarity and size of the isomers, potentially leading to baseline chromatographic separation which was not achievable before.
-
Unique Fragmentation: The derivatizing agent is chosen because it creates a new, dominant fragmentation pathway. If the proximity of the methoxy group to the derivatization site affects the stability of certain bonds, each isomer will produce a unique set of product ions upon CID. For example:
-
Isomer 1-DR might fragment to lose a characteristic piece of the DR tag.
-
Isomer 2-DR might undergo a rearrangement involving the methoxy group and the DR tag, leading to a different product ion.
-
-
-
Method Development: A new MS/MS method is developed using these unique product ions for quantification (Multiple Reaction Monitoring, MRM).
Caption: Workflow for using derivatization to resolve isomers.
Part 3: References
-
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Chemistry. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]
-
Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]
-
Common Interferences in Drug Testing. PubMed. [Link]
-
Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. PubMed. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
Chromatographic Separation and Mass Spectrometric Identification of Positional Isomers of Polyethylene Glycol-Modified Growth Hormone-Releasing Factor (1-29). PubMed. [Link]
-
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. ResearchGate. [Link]
-
High Molecular Weight Spectral Interferences in Mass Spectra of Dissolved Organic Matter. ACS Publications. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Common Interferences in Drug Testing. Bluth Bio Industries. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PubMed Central. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
separation of two isomers. Chromatography Forum. [Link]
-
A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate. [Link]
-
Differential Ion Mobility Separations/Mass Spectrometry with High Resolution in Both Dimensions. ACS Publications. [Link]
-
The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. UWSpace - University of Waterloo. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. [Link]
-
The Working Principle of High Resolution Mass Spectrometry HRMS. YouTube. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. ResearchGate. [Link]
-
Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry. National Institutes of Health. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. MDPI. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]
-
The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. PubMed Central. [Link]
-
Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]
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Technical Support Center: Optimizing Cell Viability in High-Concentration 2,3,7,8-Tetramethoxydibenzofuran Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,3,7,8-tetramethoxydibenzofuran (TMD) in high-concentration cell-based assays. Our goal is to equip you with the expertise to overcome common experimental hurdles, ensuring the integrity and reproducibility of your data.
Section 1: Foundational Knowledge: Understanding this compound (TMD) in Cell-Based Assays
A thorough understanding of your compound's physicochemical properties and expected biological interactions is the bedrock of a successful experiment.
What are the key properties of TMD?
This compound is a synthetic, polycyclic aromatic hydrocarbon. Its core dibenzofuran structure is planar, and the addition of four methoxy groups increases its molecular weight and can alter its metabolic stability and receptor binding affinity compared to unsubstituted or halogenated dibenzofurans.[1][2] The most critical property for in vitro assays is its significant hydrophobicity , which dictates its poor solubility in aqueous solutions like cell culture media. This characteristic is a primary source of experimental artifacts.[3]
What is the likely mechanism of action?
While specific data on the 2,3,7,8-methoxy form is limited, the dibenzofuran scaffold is structurally similar to notorious compounds like 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These compounds are well-known agonists of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[4] Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, inducing a battery of metabolic enzymes (e.g., CYP1A1) and other cellular responses.[4][5] It is plausible that TMD interacts with this pathway, though its methoxy groups may alter its binding affinity and downstream effects compared to its chlorinated analogs.[6]
Why are high-concentration assays with TMD challenging?
Using TMD at high concentrations magnifies several potential issues that can compromise cell health and data quality. Understanding these challenges is the first step toward mitigating them.
| Challenge | Causality and Impact on Cell Viability |
| Poor Aqueous Solubility | At high concentrations, TMD can precipitate out of the solution in the cell culture medium. These precipitates can be directly toxic to cells, cause physical stress, and interfere with assay readouts (e.g., light scattering in absorbance assays). |
| Compound Aggregation | Even if not visibly precipitated, hydrophobic molecules can form aggregates in aqueous environments. These aggregates can have different biological activities than the monomeric form and can lead to non-specific, off-target effects.[7] |
| Solvent Toxicity | High concentrations of TMD require higher starting stock concentrations, which can lead to elevated final concentrations of the solvent (typically DMSO) in the culture wells. DMSO is toxic to most cell lines at concentrations above 0.5-1.0%. |
| Off-Target Effects | At high concentrations, compounds are more likely to interact with unintended biological targets, leading to cytotoxicity or other effects that are not related to the primary mechanism of action being investigated.[8][9] |
| Serum Protein Binding | TMD, being hydrophobic, will readily bind to proteins like albumin present in fetal bovine serum (FBS).[10][11] This sequesters the compound, reducing its free, bioavailable concentration and potentially leading to an underestimation of its potency. |
Section 2: Troubleshooting Guide: Diagnosing and Solving Cell Viability Issues
This section is formatted as a series of common problems and diagnostic questions to help you pinpoint and resolve issues in your experiments.
Q1: I'm observing widespread cell death, even in my vehicle controls. What should I investigate first?
Answer: This pattern almost always points to a systemic issue rather than compound-specific toxicity. The primary suspect is your vehicle control, typically DMSO.
Causality: Most cell lines exhibit significant cytotoxicity when the final DMSO concentration exceeds 0.5%.[12] If you are testing TMD up to 100 µM, and your stock solution is 10 mM, your final DMSO concentration would be 1%, which may be too high for your specific cell line or assay duration.
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Double-check your dilution scheme to confirm the final percentage of DMSO in all wells, especially the highest concentration wells.
-
Run a DMSO Tolerance Assay: Before proceeding with your compound, you must determine the maximum DMSO concentration your cells can tolerate for the intended duration of your experiment without a significant loss in viability.
-
Check Cell Culture Health: Ensure your cells are healthy, in a logarithmic growth phase, and are not overgrown or stressed before seeding them for the assay. A healthy culture should have high viability (typically >95%) before you even begin the experiment.[13]
Q2: My results show a sharp "cliff-like" drop in viability only at the highest TMD concentrations. Is this true cytotoxicity or an artifact?
Answer: This is a classic sign of an experimental artifact related to the compound's solubility limit being exceeded. While it could be true cytotoxicity, it's crucial to rule out precipitation first.
Causality: When the TMD concentration surpasses its solubility limit in the culture medium, it crashes out of solution. These precipitates can cause physical damage to cells or interfere with the assay chemistry. For example, compound crystals can refract or block light in colorimetric and fluorescent assays, leading to a false reading of low viability.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for suspected compound precipitation.
Q3: How can I differentiate between cytotoxic and cytostatic effects?
Answer: This is a critical distinction. Cytotoxicity means the compound is killing the cells, while a cytostatic effect means it's inhibiting their proliferation without necessarily killing them.
Causality: Many common viability assays, such as those based on metabolic activity (e.g., MTT, MTS, resazurin) or ATP content, measure the overall health and number of cells.[14] A decrease in signal can mean either fewer cells (cytostatic) or unhealthy/dead cells (cytotoxic).
Troubleshooting Strategy:
-
Use Orthogonal Assays: Compare the results from a metabolic or ATP-based assay with a cytotoxicity assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[13][15]
-
If you see a low signal in the ATP assay but a low signal in the LDH assay, it suggests a cytostatic effect (fewer cells, but the ones present are not leaky).
-
If you see a low signal in the ATP assay and a high signal in the LDH assay, it indicates a cytotoxic effect (cells are dying and releasing their contents).[15][16]
-
-
Direct Cell Counting: Use imaging-based methods or automated cell counters with a viability dye (like Trypan Blue) to directly count live and dead cells after treatment.
Q4: My dose-response curves are inconsistent between plates/experiments. What are common causes of poor reproducibility?
Answer: Poor reproducibility often stems from minor, compounding variations in protocol execution.
Causality & Solutions:
-
Inconsistent Cell Seeding: Use a calibrated multichannel pipette, ensure the cell suspension is homogenous by mixing between plates, and avoid letting cells settle in the reservoir. Optimize your seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.[17]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Compound Dilution Errors: Prepare a master dilution plate ("mother plate") and then transfer to the final assay plates ("daughter plates"). This minimizes pipetting errors.
-
Inconsistent Incubation Times: Ensure that the time between adding the compound and adding the assay reagent is consistent for all plates.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method to solubilize and dilute hydrophobic compounds like TMD?
Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your serial dilutions, it is often better to dilute in 100% DMSO first before the final dilution into the aqueous culture medium. When adding the DMSO-solubilized compound to your wells, ensure rapid and thorough mixing to prevent the compound from immediately precipitating.
Q2: Which cell viability assay is most reliable for high-concentration TMD screening?
There is no single "best" assay, and the ideal choice depends on your specific question. However, for compounds that might precipitate or have color, some assays are more robust than others.
| Assay Type | Principle | Pros | Cons for High-Concentration TMD |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP levels via a luciferase reaction; ATP is a marker of metabolically active cells.[18][19] | Highly sensitive, simple "add-mix-read" protocol.[19] | Less susceptible to compound interference than colorimetric assays. Considered a gold standard. |
| Tetrazolium Dyes (MTT, MTS, XTT) | Measures metabolic activity via the reduction of a dye to a colored formazan product by cellular dehydrogenases.[14] | Inexpensive and well-established. | Highly susceptible to interference from colored compounds or precipitates that can absorb light. Requires a solubilization step for MTT. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead cells).[15][16] | Directly measures cytotoxicity. The supernatant is used, so intracellular compound interference is minimal.[20] | Does not detect cytostatic effects. Serum in the medium can contain LDH, leading to high background.[21] |
| Calcein-AM | A non-fluorescent dye that enters live cells and is cleaved by intracellular esterases into a fluorescent product, which is retained by cells with intact membranes.[13][22] | Measures membrane integrity and enzymatic activity in live cells. Good for microscopy and flow cytometry. | Can have interference from fluorescent compounds. |
Recommendation: An ATP-based luminescence assay is often the most reliable starting point for high-concentration screening of novel compounds due to its high sensitivity and lower susceptibility to artifacts.[18] Always confirm hits with an orthogonal assay, such as LDH release, to gain a more complete picture.[23]
Q3: How does serum in the culture medium affect my experiment?
Serum contains a high concentration of proteins, most notably albumin, which can bind to hydrophobic compounds like TMD.[10][24] This binding effectively reduces the free concentration of TMD available to interact with the cells. This can cause the compound to appear less potent than it actually is. For screening purposes, it is critical to keep the serum percentage consistent across all experiments to ensure reproducibility. If you need to determine the true cellular potency, you may need to perform experiments in low-serum or serum-free media, but be aware this can also stress the cells.
Q4: Could TMD be inducing oxidative stress? How would I test for that?
Yes, this is a plausible mechanism. Many compounds that interact with the AhR pathway can lead to the production of Reactive Oxygen Species (ROS).[25] You can measure this using specific fluorescent probes.
-
DCFDA/H2DCFDA: A general probe for cellular ROS.
-
MitoSOX™ Red: A probe that specifically detects superoxide in the mitochondria.[26] These assays can be run in a plate reader or analyzed via fluorescence microscopy or flow cytometry to quantify the level of oxidative stress induced by TMD.[27]
Q5: What are potential off-target effects of a methoxy-substituted dibenzofuran at high concentrations?
At high concentrations, the specificity of a compound for its primary target decreases. Methoxy groups can influence a molecule's electronic properties and steric profile, potentially enabling it to bind to other receptors or enzymes.[6] Potential off-target effects could include intercalation with DNA, inhibition of key metabolic enzymes, or disruption of membrane potential. Identifying these requires extensive secondary screening and is a key part of the hit-to-lead process in drug discovery.[28]
Section 4: Key Experimental Protocols
Protocol: Establishing Maximum Tolerated Vehicle (DMSO) Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment. Include a "no cells" control with media only.
-
Prepare DMSO Dilutions: Prepare a range of DMSO concentrations in your culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%, and a 0% media-only control).
-
Treatment: Remove the seeding medium from the cells and add the different DMSO-containing media to the wells. Use at least 3-6 replicates for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).
-
Assay: Measure cell viability using your chosen assay (e.g., an ATP-based assay).
-
Analysis: Subtract the "no cells" background from all readings. Normalize the data to the 0% DMSO control (set to 100% viability). Plot viability (%) vs. DMSO concentration (%). The highest concentration of DMSO that results in ≥90% cell viability is typically considered safe to use for your compound screening.
Protocol: Visual Assessment of TMD Solubility in Culture Medium
-
Prepare your highest desired concentration of TMD in culture medium (with the same percentage of serum and DMSO as your experiment).
-
Add this solution to a well of a clear-bottom 96-well plate.
-
Incubate the plate under standard culture conditions (37°C, 5% CO2) for 1-2 hours.
-
Using an inverted microscope, carefully examine the well at 10x and 20x magnification.
-
Look for any signs of compound precipitation, which may appear as distinct crystals, amorphous aggregates, or an oily film. Compare this to a vehicle-only control well, which should be clear. If precipitation is observed, that concentration is too high for a reliable experiment.
Protocol: General Workflow for High-Concentration Cell Viability Assay using an ATP-Based Readout
This protocol assumes a 96-well plate format.
-
Day 1: Cell Seeding
-
Trypsinize and count your cells. Ensure viability is >95%.
-
Dilute cells to the optimized seeding density in culture medium.
-
Seed 100 µL of cell suspension per well. Leave perimeter wells filled with 100 µL of sterile PBS to reduce edge effects.
-
Incubate overnight (37°C, 5% CO2).
-
-
Day 2: Compound Treatment
-
Prepare serial dilutions of TMD in 100% DMSO at 200x the final desired concentration.
-
Dilute the 200x DMSO stocks 1:100 into culture medium to create a 2x working stock (this intermediate step helps prevent precipitation).
-
Remove 100 µL of medium from the cells and add 100 µL of the 2x compound working stocks to the appropriate wells. This results in a 1x final concentration and a final DMSO concentration of 0.5%.
-
Include "vehicle control" wells (0.5% DMSO) and "untreated" wells (media only).
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
Day 4: Viability Measurement (ATP Assay)
-
Equilibrate the plate and the ATP assay reagent to room temperature for 30 minutes.
-
Add the ATP reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume, e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix.
-
Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis
-
Calculate the average of your replicates.
-
Subtract any background signal (from "no cell" wells if included).
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot normalized viability (%) versus log [TMD concentration] to generate a dose-response curve.
-
Section 5: Visualizations and Data Presentation
Experimental Workflow Diagram
Figure 2: General experimental workflow for optimizing and executing high-concentration TMD assays.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]
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Gasiewicz, T. A., & Rucci, G. (1991). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonists: characterization of 6-[125I]methyl-8-iodo-1,3-dichlorodibenzofuran-Ah receptor complexes . Molecular Pharmacology. [Link]
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Wikipedia. 2,3,7,8-Tetrachlorodibenzodioxin . Wikipedia. [Link]
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National Center for Biotechnology Information. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL . NCBI. [Link]
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ACS Publications. (2024). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata . Journal of Natural Products. [Link]
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National Center for Biotechnology Information. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies . SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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National Center for Biotechnology Information. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis . Organic & Biomolecular Chemistry. [Link]
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Lakshman, M., Chauthaiwale, J., Ekar, S., & D'Silva, C. (1991). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin on intermediary metabolism in the rat . Molecular Pharmacology. [Link]
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Bio-Rad. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) . Bio-Rad. [Link]
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Poland, A., Palen, D., & Glover, E. (1994). Relative toxicity and tumor-promoting ability of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 2,3,4,7,8-pentachlorodibenzofuran (PCDF), and 1,2,3,4,7,8-hexachlorodibenzofuran (HCDF) in hairless mice . Cancer Research. [Link]
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MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study . International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits . Antioxidants. [Link]
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de Leite, F. M., & Püntener, C. A. (2019). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists . Bioorganic & Medicinal Chemistry Letters. [Link]
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Labtoo. Oxidative stress & ROS detection - In vitro assays . Labtoo. [Link]
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National Center for Biotechnology Information. (2019). Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy . ASSAY and Drug Development Technologies. [Link]
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ResearchGate. (2017). Binding Properties of hydrophobic Molecules to Human Serum Albumin Studied by Fluorescence Titration . Journal of Fluorescence. [Link]
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National Center for Biotechnology Information. Deriving protein binding‐corrected chemical concentrations for in vitro testing . Journal of Applied Toxicology. [Link]
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ResearchGate. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions . Highlights in Science, Engineering and Technology. [Link]
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Creative Bioarray. ATP Cell Viability Assay . Creative Bioarray. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays . BellBrook Labs. [Link]
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MDPI. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study . International Journal of Molecular Sciences. [Link]
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National Center for Biotechnology Information. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate . Molecules. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS) . BMG LABTECH. [Link]
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ResearchGate. (2018). Guidelines for cell viability assays . Cytotechnology. [Link]
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National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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protocols.io. (2018). LDH cytotoxicity assay . protocols.io. [Link]
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MDPI. (2021). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants . Antioxidants. [Link]
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Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide . Boster Bio. [Link]
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Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors . Journal of Biochemistry. [Link]
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ResearchGate. (2023). In vitro assay of cytotoxicity and oxidative stress. A Cell viability... . ResearchGate. [Link]
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Technical Support Center: Refining Extraction Methods for 2,3,7,8-Tetramethoxydibenzofuran from Biological Matrices
Welcome to the technical support center for the extraction of 2,3,7,8-tetramethoxydibenzofuran (TMDBF) from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this lipophilic molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to refine and perfect your extraction methods. The extraction of dibenzofurans from biological samples is a challenging yet critical step for accurate analysis, often involving meticulous sample preparation and cleanup.[1]
This document is structured to anticipate the challenges you may encounter, offering a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding the extraction of TMDBF.
Q1: What are the primary challenges in extracting TMDBF from biological matrices?
A1: The primary challenges stem from the physicochemical properties of TMDBF and the complexity of biological samples. TMDBF is a neutral, lipophilic compound, meaning it has a high affinity for fats and lipids. Biological matrices like adipose tissue, liver, plasma, and serum are rich in lipids, proteins, and other endogenous materials that can interfere with extraction and downstream analysis. Key challenges include:
-
Low Recovery: TMDBF can remain trapped in the lipid or protein fractions of the sample if the extraction is not efficient.
-
Matrix Effects: Co-extracted endogenous compounds can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[2]
-
Emulsion Formation: During liquid-liquid extraction (LLE), the high lipid and protein content can lead to the formation of stable emulsions, making phase separation difficult.
-
Low Concentration: TMDBF is often present at trace levels, requiring efficient extraction and concentration steps.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
A2: The choice between LLE and SPE depends on several factors, including the sample matrix, sample volume, throughput needs, and the level of automation desired.
-
LLE is a classic technique that is versatile and can handle larger sample volumes. It is often used for initial extraction from complex matrices like homogenized tissues. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to emulsion formation.[3]
-
SPE is often preferred for its efficiency, selectivity, and potential for automation. It uses less solvent and can provide a cleaner extract than LLE.[4] SPE is particularly well-suited for aqueous samples like plasma or serum and can be used as a cleanup step after an initial LLE.
Q3: What are the best starting solvents for a Liquid-Liquid Extraction of TMDBF?
A3: Given TMDBF's lipophilic nature, non-polar to semi-polar solvents are recommended. A good starting point, based on methods for analogous chlorinated dibenzofurans, would be a mixture of a non-polar and a slightly more polar solvent to ensure efficient partitioning from the aqueous biological matrix and disruption of analyte-matrix interactions. Common choices include:
-
Hexane/Dichloromethane: A common combination for extracting persistent organic pollutants.
-
Acetone/Hexane: Acetone helps to disrupt interactions and precipitate proteins, while hexane extracts the non-polar TMDBF.[5]
-
Ethyl Acetate: A versatile solvent that can be effective for a range of polarities.[6]
Q4: Which SPE sorbent should I choose for TMDBF extraction?
A4: For a non-polar compound like TMDBF from an aqueous-based biological matrix (like plasma or digested tissue), a reversed-phase SPE sorbent is the most logical choice.
-
C18 (Octadecyl): This is the most common and a robust choice for non-polar compounds.[7]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These can offer higher capacity and stability across a wider pH range compared to silica-based sorbents and are excellent for capturing a broad range of compounds.
Q5: Why is a cleanup step necessary after my initial extraction?
A5: The initial extract from a biological matrix, especially fatty tissues, will contain high levels of co-extracted lipids and other endogenous materials.[1] These interferences can mask the TMDBF peak in your chromatogram, foul your analytical column and instrument, and cause significant ion suppression or enhancement in the mass spectrometer. A cleanup step, typically using adsorption chromatography on silica or alumina, is critical to remove these interferences.
Part 2: Troubleshooting Guide
This section delves deeper into specific problems you might encounter during your experiments, providing causal explanations and step-by-step solutions.
Scenario 1: Low Analyte Recovery
Q: I am experiencing consistently low recovery of my TMDBF internal standard. What are the likely causes and how can I improve it?
A: Low recovery is a common issue and can originate from several steps in your workflow. Let's break down the potential causes and solutions.
Causality & Solutions:
-
Inefficient Initial Extraction: The solvent may not be effectively partitioning the TMDBF from the matrix.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If using a purely non-polar solvent like hexane, try a mixture such as Hexane:Dichloromethane (1:1) or add a more polar, water-miscible solvent like acetone to your initial homogenization to help break up matrix interactions.
-
Increase Extraction Time/Agitation: Ensure thorough mixing during LLE. For tissue samples, increase the homogenization time or use a more vigorous method (e.g., bead beating). For LLE, ensure you are vortexing or shaking for an adequate duration (e.g., 2-5 minutes).
-
Sample Pre-treatment (for tissues): Ensure the tissue is thoroughly homogenized and dried. Grinding the sample with anhydrous sodium sulfate to create a dry, free-flowing powder before solvent extraction can significantly improve efficiency.[1]
-
-
-
Analyte Loss During Cleanup: Your TMDBF might be irreversibly binding to or being eluted in the wrong fraction from your cleanup column (e.g., silica or alumina).
-
Troubleshooting Steps:
-
Check Elution Solvent Strength: The elution solvent may be too weak to displace the TMDBF from the cleanup sorbent. If you are using hexane, try adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to increase the eluting strength.
-
Deactivate the Sorbent: Highly active silica or alumina can sometimes irreversibly adsorb planar molecules. You can deactivate the sorbent by adding a small, precise amount of water (e.g., 1-2% w/w) and allowing it to equilibrate before packing the column.
-
Fraction Collection: Collect smaller, sequential fractions during the cleanup elution and analyze each one to determine exactly where your analyte is eluting. You may find it is in an earlier or later fraction than expected.
-
-
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the TMDBF from the SPE sorbent.
-
Troubleshooting Steps:
-
Stronger Elution Solvent: For a C18 cartridge, if you are eluting with methanol, try a stronger solvent like acetonitrile or a mixture like Dichloromethane:Methanol.
-
Soak Time: Allow the elution solvent to soak in the SPE cartridge for 5-10 minutes before applying vacuum or pressure. This can improve the desorption kinetics.
-
-
Workflow Diagram: Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
Scenario 2: High Background / Matrix Interferences
Q: My chromatograms are very noisy, and I suspect significant matrix effects are impacting my quantification. How can I get a cleaner extract?
A: A high background is a clear indication that your extract contains a significant amount of co-extracted endogenous material. The solution is to improve the selectivity of your extraction and/or add more rigorous cleanup steps.
Causality & Solutions:
-
Overly Aggressive Initial Extraction: A very strong or polar extraction solvent can pull out a wide range of unwanted matrix components along with your analyte.
-
Troubleshooting Steps:
-
Reduce Solvent Polarity: If you are using a polar solvent like acetone or acetonitrile for the initial extraction, consider switching to a less polar solvent like dichloromethane or ethyl acetate. This will reduce the co-extraction of more polar interferences.
-
Liquid-Liquid Partitioning: After your initial extraction, perform a liquid-liquid partitioning step. For example, if your extract is in acetonitrile, add water and a non-polar solvent like hexane. The TMDBF will partition into the hexane layer, leaving more polar interferences in the aqueous acetonitrile layer.
-
-
-
Inadequate Cleanup: A single cleanup step may not be sufficient for very complex matrices like adipose tissue.
-
Troubleshooting Steps:
-
Multi-Layer Silica Column: Instead of a simple silica column, use a multi-layer column. A common and effective combination for POPs is a layered packing of:
-
Top Layer: Sodium Sulfate (to remove residual water)
-
Acidic Silica: Silica gel impregnated with sulfuric acid to retain lipids and other acid-sensitive interferences.
-
Basic Silica: To remove acidic interferences.
-
Neutral Silica: For general cleanup.
-
Bottom Layer: Sodium Sulfate.[8]
-
-
Alumina Chromatography: Alumina can offer different selectivity compared to silica and is very effective at removing lipids. Consider using an alumina column as a secondary cleanup step after initial silica cleanup.
-
Carbon Chromatography: For removing planar molecules like other dioxins or PCBs that might interfere, a carbon-based cleanup step can be employed. However, this is an advanced technique and may require significant method development to ensure your TMDBF is not retained.
-
-
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated liquid-liquid extraction of organic compounds from aqueous samples using a multifunction autosampler syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysop.esens.kr [sysop.esens.kr]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Addressing Batch-to-Batch Variability in the Synthesis of 2,3,7,8-Tetramethoxydibenzofuran
Welcome to the dedicated technical support resource for the synthesis of 2,3,7,8-tetramethoxydibenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with batch-to-batch variability in their synthetic protocols. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to ensure consistent and reliable outcomes in your experiments.
Introduction: The Challenge of Consistency
The synthesis of substituted dibenzofurans, such as this compound, can be a nuanced process. While several synthetic routes exist, achieving consistent yields and purity across different batches can be challenging. This variability can arise from a multitude of factors, including the quality of starting materials, precise control of reaction parameters, and the efficacy of purification methods. This guide will delve into the common pitfalls and provide a structured approach to identifying and mitigating these sources of variability.
Core Synthetic Strategies and Their Inherent Variabilities
Two primary synthetic strategies are commonly employed for the synthesis of the dibenzofuran core: the Ullmann condensation and palladium-catalyzed cyclization. Each presents a unique set of challenges that can contribute to batch-to-batch variability.
Ullmann Condensation Route
The Ullmann reaction is a classical method for the formation of diaryl ethers and subsequent cyclization to dibenzofurans. A documented, albeit low-yielding, synthesis of this compound utilizes an Ullmann coupling of 1-bromo-2-iodo-4,5-dimethoxybenzene.[1]
Workflow for Ullmann-based Synthesis:
Caption: Ullmann synthesis workflow for this compound.
Potential Sources of Variability in the Ullmann Route:
-
Starting Material Purity: The purity of the haloarene precursor is paramount. The presence of regioisomers or other halogenated impurities can lead to the formation of undesired dibenzofuran isomers or side products that are difficult to separate.
-
Copper Catalyst Activity: The activity of the copper bronze can vary significantly between batches and is sensitive to oxidation. Inconsistent catalyst activity will lead to unpredictable reaction rates and yields.
-
Reaction Temperature: The high temperatures (e.g., 230°C) required for the Ullmann reaction can be difficult to control precisely, leading to variations in reaction kinetics and the formation of thermal decomposition byproducts.[1]
-
Reaction Time: Inconsistent reaction times can result in incomplete reactions or the formation of degradation products.
Palladium-Catalyzed Cyclization Route
A more modern and often higher-yielding alternative to the Ullmann condensation is the palladium-catalyzed intramolecular C-O bond formation from a suitably substituted 2-hydroxybiphenyl precursor.
Workflow for Palladium-Catalyzed Synthesis:
Caption: Palladium-catalyzed synthesis workflow for this compound.
Potential Sources of Variability in the Palladium-Catalyzed Route:
-
Precursor Synthesis: The synthesis of the 2-hydroxybiphenyl precursor itself can be a source of variability. Inconsistent yields or purity in this step will directly impact the final cyclization.
-
Catalyst System: The choice and quality of the palladium catalyst, ligand, and base are critical. Small variations in catalyst loading, ligand-to-metal ratio, or base strength can significantly affect reaction efficiency and byproduct formation.
-
Reaction Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation and inconsistent results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or Inconsistent Product Yield
| Potential Cause | Troubleshooting/Solution |
| Inactive Copper Catalyst (Ullmann) | - Use freshly activated copper bronze for each reaction. - Consider using a different source of copper, such as copper(I) iodide, which can sometimes provide more consistent results. |
| Suboptimal Reaction Temperature (Ullmann) | - Ensure precise and uniform heating of the reaction mixture. Use a sand bath or a temperature-controlled heating mantle. - Perform small-scale optimizations to determine the optimal temperature for your specific setup. |
| Inefficient Palladium Catalyst System (Pd-catalyzed) | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your substrate. - Ensure the palladium catalyst and ligand are of high purity and are handled under an inert atmosphere. |
| Inappropriate Base (Pd-catalyzed) | - The choice of base is crucial. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the most effective one for your system. |
| Poor Quality Starting Materials | - Verify the purity of your starting materials (haloarenes for Ullmann, 2-hydroxybiphenyl for Pd-catalyzed) by NMR and HPLC before use. - Consider purifying the starting materials if significant impurities are detected. |
Issue 2: Presence of Difficult-to-Separate Impurities
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Monitor the reaction progress by TLC or HPLC to ensure it goes to completion. - If the reaction stalls, consider adding a fresh portion of the catalyst. |
| Formation of Regioisomers | - This is more likely if the starting materials are not isomerically pure. Ensure the use of high-purity, single-isomer starting materials. |
| Side Reactions (e.g., Dimerization of Starting Material) | - In Ullmann reactions, this can be due to overly harsh conditions. Try to lower the reaction temperature or shorten the reaction time. - In Pd-catalyzed reactions, adjust the ligand-to-metal ratio to suppress side reactions. |
| Thermal Decomposition | - For the high-temperature Ullmann reaction, consider using a high-boiling point, inert solvent to ensure better temperature control and minimize charring. |
Issue 3: Inconsistent Purity After Purification
| Potential Cause | Troubleshooting/Solution |
| Ineffective Column Chromatography | - Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary. - Ensure proper packing of the silica gel column to avoid channeling. |
| Product Precipitation During Workup | - If the product has limited solubility, ensure that sufficient solvent is used during the extraction and washing steps to prevent premature precipitation and loss of material. |
| Co-elution of Impurities | - If impurities have similar polarity to the product, consider alternative purification techniques such as recrystallization or preparative HPLC. |
Quality Control: Ensuring Batch Consistency
Consistent product quality is essential. The following analytical techniques are recommended for the characterization and quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of each batch and for quantifying the product. A reversed-phase C18 column is typically suitable for the analysis of dibenzofuran derivatives.
General HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., around 254 nm). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
A validated HPLC method should be used to determine the purity of the final product and to quantify any significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any structural isomers or impurities.
Expected NMR Signals for this compound:
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple.
-
Singlets for the aromatic protons.
-
Singlets for the methoxy protons.
-
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons and the methoxy carbons. The chemical shifts will be characteristic of the dibenzofuran core and the methoxy substituents.
It is crucial to obtain a reference spectrum of a well-characterized, high-purity sample to use as a standard for batch-to-batch comparisons.
Experimental Protocols
Protocol 1: Ullmann Synthesis of this compound (Based on a reported procedure)[1]
Materials:
-
1-Bromo-2-iodo-4,5-dimethoxybenzene
-
Copper bronze
-
Nitrobenzene (high-boiling solvent)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-bromo-2-iodo-4,5-dimethoxybenzene.
-
Add nitrobenzene as the solvent.
-
Heat the mixture to 220-230°C in a sand bath.
-
To the hot, stirred solution, add copper bronze in portions over 15 minutes.
-
Continue heating and stirring for an additional 15 minutes.
-
Cool the reaction mixture to room temperature and filter to remove the copper salts.
-
Remove the nitrobenzene by steam distillation.
-
The crude residue is then purified by column chromatography on silica gel followed by recrystallization to afford this compound.
Note: This reaction is reported to have a low yield (2-3%). Optimization of reaction conditions, such as using a different copper source or a ligand, may be necessary to improve the yield.
Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular C-O Bond Formation
Materials:
-
Substituted 2-hydroxybiphenyl precursor
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-hydroxybiphenyl precursor, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
Addressing batch-to-batch variability in the synthesis of this compound requires a systematic and analytical approach. By carefully controlling the quality of starting materials, optimizing reaction conditions for either the Ullmann or palladium-catalyzed routes, and implementing robust purification and quality control procedures, researchers can achieve more consistent and reliable synthetic outcomes. This guide provides a framework for troubleshooting common issues and serves as a starting point for developing a robust and reproducible synthetic protocol.
References
- Science of Synthesis, 10.3, Dibenzofurans, Page 134.
- Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A.
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed. Available at: [Link]
Sources
Technical Support Center: Enhancing Selectivity in the Analysis of 2,3,7,8-Tetramethoxydibenzofuran
Welcome to the technical support center for the analysis of 2,3,7,8-tetramethoxydibenzofuran (TMDF). This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar methoxylated aromatic compounds. The analysis of dibenzofurans, particularly at trace levels, presents significant challenges due to their chemical properties and the complexity of the matrices in which they are often found. Achieving high selectivity is paramount for accurate and reliable quantification.
While specific literature on this compound is limited, the analytical principles and troubleshooting strategies are highly transferable from the extensive research on structurally similar compounds, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). This guide synthesizes field-proven insights and established methodologies to address the common issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and approaches in TMDF analysis.
Q1: What are the primary challenges in achieving selective analysis of 2,3,7,8-TMDF?
A1: The main challenges stem from three areas:
-
Isomeric Co-elution: TMDF has numerous isomers with very similar physicochemical properties, making chromatographic separation difficult.
-
Matrix Interferences: Complex sample matrices (e.g., biological tissues, environmental samples) contain a multitude of compounds that can co-extract and interfere with the analysis, either by co-eluting with the target analyte or by causing ion suppression/enhancement in the mass spectrometer.
-
Isobaric Interferences: In mass spectrometry, other compounds in the sample may have the same nominal mass as TMDF, leading to false positives or inaccurate quantification.
Q2: What are the most common analytical techniques for TMDF and similar compounds?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique due to its high separation efficiency and sensitive detection.[1] Specifically:
-
High-Resolution Gas Chromatography (HRGC): Utilizes capillary columns with specialized stationary phases to separate closely related isomers.[2]
-
Triple Quadrupole Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity by monitoring specific fragmentation patterns of the target analyte.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides very accurate mass measurements, which helps to differentiate the target analyte from isobaric interferences.[4][5]
Q3: Why is a multi-step sample cleanup crucial for selective TMDF analysis?
A3: A multi-step cleanup is essential to remove interfering compounds from the sample extract before instrumental analysis.[6] This process typically involves several chromatographic steps to separate the analyte from other organic co-extractives.[6] A clean sample leads to better chromatographic performance, reduced instrument contamination, and improved signal-to-noise ratio, all of which contribute to higher selectivity and accuracy.
Part 2: Troubleshooting Guide - A Deeper Dive into Selectivity Issues
This section provides a question-and-answer-based troubleshooting guide for specific experimental problems.
Chromatographic Selectivity Issues
Q: I am observing poor peak resolution between TMDF and an unknown peak. How can I improve this?
A: Poor chromatographic resolution is a common issue. Here is a systematic approach to troubleshoot and resolve it:
Potential Causes & Solutions:
-
Inappropriate GC Column Phase: The choice of stationary phase is critical for separating isomers. Standard non-polar phases (like 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity.
-
Solution: Consider a more polar or shape-selective column. For chlorinated dioxins and furans, columns with a high percentage of cyanopropyl or a liquid crystalline stationary phase have shown success in separating isomers.[7] While TMDF is methoxylated, the principle of using stationary phases with different selectivities applies.
-
-
Sub-optimal Temperature Program: A fast temperature ramp can lead to co-elution.
-
Solution: Decrease the oven temperature ramp rate, especially around the elution temperature of TMDF. You can also add an isothermal hold before and during the elution of the target peaks to improve separation.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas (typically Helium or Hydrogen) flow rate to be at or near the optimal linear velocity for your column dimensions. Slower flow rates can sometimes improve resolution, but at the cost of longer analysis times.[8]
-
-
Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve.
-
Solution: Dilute your sample or reduce the injection volume. Check for signs of overloading, such as fronting peaks.
-
Troubleshooting Workflow for Poor Chromatographic Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Mass Spectrometer Selectivity Issues
Q: I suspect an isobaric interference is affecting my TMDF quantification. How can I confirm and eliminate this?
A: Isobaric interferences, where two different compounds have the same nominal mass, can be a significant source of error. Here's how to address this:
Potential Causes & Solutions:
-
Confirmation of Interference:
-
High-Resolution Mass Spectrometry (HRMS): This is the most definitive way to identify isobaric interferences. HRMS instruments can measure mass with high accuracy (to four decimal places or more), allowing you to distinguish between compounds with very small mass differences.[5] For example, TMDF (C16H16O3) has a different exact mass than a potential interfering hydrocarbon with the same nominal mass.
-
Review Ion Ratios: If you are using MS/MS, monitor multiple transitions (fragmentation pathways). An interfering compound is unlikely to produce the same fragments at the same relative intensities as your target analyte. Significant deviations from the expected ion ratios in your standards indicate an interference.
-
-
Elimination of Interference:
-
Improve Chromatographic Separation: As detailed in the previous section, enhancing your GC method can separate the interfering compound from your analyte.
-
Use MS/MS (Triple Quadrupole): If not already in use, switching to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can significantly improve selectivity.[3] By selecting a specific precursor ion (the molecular ion of TMDF) and monitoring for a specific product ion (a characteristic fragment), you can filter out many interferences.
-
Chemical Derivatization: In some cases, derivatizing the analyte to shift its mass can move it away from the mass of the interfering compound. This is a more advanced technique and requires careful method development.
-
Data Comparison: Low Resolution vs. High Resolution MS
| Feature | Low Resolution MS (e.g., Single Quad) | High Resolution MS (e.g., Orbitrap, TOF) |
| Mass Measurement | Unit mass resolution (e.g., m/z 250) | High mass accuracy (e.g., m/z 250.1234) |
| Selectivity | Lower; susceptible to isobaric interferences | Higher; can resolve compounds with the same nominal mass but different elemental compositions |
| Confidence in ID | Moderate; relies on retention time and fragmentation | High; based on accurate mass and isotopic pattern |
Part 3: Optimized Protocols for Enhanced Selectivity
The following protocols are provided as a starting point and should be validated for your specific application and matrix.
Protocol: Multi-Step Sample Cleanup for Complex Matrices
This protocol is adapted from methods used for PCDD/F analysis and is designed to remove a broad range of interferences.[4]
Objective: To isolate TMDF from lipids, polar compounds, and other non-polar interferences.
Materials:
-
Silica gel (activated at 130°C for 12 hours)
-
Alumina (activated at 190°C for 12 hours)
-
Florisil
-
Carbon column
-
Solvents: Hexane, Dichloromethane (DCM), Toluene (all pesticide grade or equivalent)
Procedure:
-
Initial Extraction:
-
Extract your sample using an appropriate method (e.g., Soxhlet, pressurized liquid extraction) with a solvent like Toluene or a Hexane/DCM mixture.[4]
-
Concentrate the extract to a small volume.
-
-
Acid/Base Silica Column Chromatography:
-
Pack a chromatography column with layers of neutral silica, sulfuric acid-impregnated silica, and sodium sulfate.
-
Apply the concentrated extract to the column and elute with hexane. This step removes lipids and polar compounds.
-
-
Alumina Column Chromatography:
-
Pack a column with activated alumina.
-
Apply the eluate from the silica column.
-
Elute with a sequence of solvents of increasing polarity (e.g., hexane, followed by a hexane/DCM mixture). This step separates the analytes from other aromatic compounds.
-
-
Carbon Column Chromatography (for high selectivity):
-
Pack a column with activated carbon dispersed on a support.
-
Apply the fraction from the alumina column.
-
Wash the column with a non-polar solvent (e.g., hexane) to remove less planar molecules.
-
Reverse the column and elute the planar molecules (including TMDF) with a strong solvent like toluene. This is highly effective for isolating planar aromatic compounds.
-
Sample Cleanup Workflow
Caption: A streamlined workflow for multi-step sample cleanup.
Protocol: High-Resolution GC-MS/MS Method
Objective: To achieve high chromatographic and mass spectrometric selectivity for TMDF.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Triple Quadrupole Mass Spectrometer
GC Conditions (Example):
| Parameter | Setting | Rationale |
| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness, 50% cyanopropyl-methylpolysiloxane | A long, polar column provides high resolving power for isomers. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal efficiency and is compatible with MS. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp 20 °C/min to 200 °C, ramp 5 °C/min to 300 °C (hold 10 min) | A slow ramp in the elution region enhances separation. |
MS/MS Conditions (Hypothetical for TMDF, requires empirical optimization):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 2,3,7,8-TMDF | [M]+ | [Fragment 1]+ | [Fragment 2]+ | To be determined |
| ¹³C-labeled TMDF (Internal Standard) | [M+12]+ | [Fragment 1+12]+ | [Fragment 2+12]+ | To be determined |
Note: The exact precursor and product ions, as well as collision energies, must be determined experimentally by infusing a pure standard of 2,3,7,8-TMDF into the mass spectrometer.
Self-Validating System (Quality Control):
-
Internal Standards: Spike all samples, blanks, and standards with an isotopically labeled internal standard (e.g., ¹³C-TMDF) before extraction.[9] The recovery of the internal standard provides a measure of the efficiency of the entire analytical process for each sample.
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination from solvents, glassware, or the instrument.[10]
-
Matrix Spikes: Spike a known amount of TMDF into a real sample matrix to assess recovery and matrix effects.
-
Continuing Calibration Verification: Analyze a mid-level calibration standard periodically throughout the analytical run to ensure the instrument's response remains stable.
By implementing these troubleshooting guides and optimized protocols, you can significantly improve the selectivity of your analytical methods for this compound, leading to more accurate and defensible results.
References
-
Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. PubMed Central. [Link]
-
Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. PubMed. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. [Link]
-
GC-MS analysis of the metabolites from dibenzofuran by E. coli... ResearchGate. [Link]
-
Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PubMed Central. [Link]
-
Analytical Methods for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. [Link]
-
Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans. PubMed. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. Wiley Online Library. [Link]
-
Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. U.S. Environmental Protection Agency. [Link]
-
Sampling Method for Polychlorinated Dibenzo-p. U.S. Environmental Protection Agency. [Link]
-
Method 428 Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychhlorinated Dibenzofuran (PCDF) and Polyc. California Air Resources Board. [Link]
-
Resolving isobaric interferences in direct infusion tandem mass spectrometry. PubMed. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
WORKPLAN FOR DIOXINIFURAN CHARACTERIZATION. U.S. Environmental Protection Agency. [Link]
-
Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. ResearchGate. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. [Link]
-
Resolving isobaric interference in the determination of Nd isotopes using laser ionisation mass spectrometry towards atom percent fission measurements. RSC Publishing. [Link]
-
Efficiency to Confidence with High Resolution Accurate Mass Spectrometers Analyzing IGF 1. YouTube. [Link]
-
How To Improve Resolution In Liquid Chromatography? YouTube. [Link]
-
Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. [Link]
-
How can I improve the resolution between two chromatographic peaks? Waters Knowledge Base. [https://support.waters.com/KB_Inf/ sintomi-e-diagnostica-di-base/WKB71666_How-can-I-improve-the-resolution-between-two-chromatographic-peaks]([Link] sintomi-e-diagnostica-di-base/WKB71666_How-can-I-improve-the-resolution-between-two-chromatographic-peaks)
-
Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar. [Link]
-
Revolutionizing High-Resolution Mass Spectrometry and Forensic Toxicology. YouTube. [Link]
-
How can I improve the resolution of the peaks in gas chromatography? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 10. epa.gov [epa.gov]
Validation & Comparative
"validating the biological effects of 2,3,7,8-tetramethoxydibenzofuran in vivo"
An In-Depth Guide to the In Vivo Validation of 2,3,7,8-Tetramethoxydibenzofuran: A Comparative Analysis
Introduction: Deconstructing the Dibenzofuran Scaffold
The dibenzofuran nucleus is a fascinating and dichotomous entity in chemical biology. On one hand, its halogenated derivatives, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are infamous for their profound toxicity, mediated primarily through sustained activation of the Aryl Hydrocarbon Receptor (AhR).[1][2] This pathway disruption leads to a cascade of adverse effects, including carcinogenesis, immunotoxicity, and developmental defects.[1][3] On the other hand, many non-halogenated and naturally occurring dibenzofuran derivatives are explored for their therapeutic potential, exhibiting activities ranging from anticancer to anti-inflammatory effects.[4][5]
Within this landscape lies this compound (TMDF), a methoxylated derivative whose in vivo biological profile remains largely uncharacterized. The substitution of chlorine atoms with methoxy groups is predicted to dramatically alter the molecule's electronic properties, metabolism, and interaction with biological targets like the AhR. Understanding its true effect—whether it leans towards the toxicity of its chlorinated analogs or possesses novel therapeutic properties—requires rigorous in vivo validation.
This guide provides a comprehensive framework for the in-vivo characterization of TMDF. To establish a scientifically robust benchmark, we will compare its performance against Resveratrol , a well-documented natural polyphenol. Resveratrol is an ideal comparator due to its potent antioxidant and anti-inflammatory properties and its known ability to modulate the AhR signaling pathway, often acting as an antagonist to TCDD-induced toxicity.[6][7][8] This comparative approach will allow researchers to objectively position TMDF within the spectrum of biologically active molecules and elucidate its potential for drug development.
Part 1: Mechanistic Framework and Experimental Rationale
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Central Hub
The primary mechanism of action for TCDD and related compounds is the activation of the AhR, a ligand-activated transcription factor.[9] Understanding this pathway is critical to hypothesizing and testing the effects of TMDF.
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Lipophilic compounds like TCDD diffuse across the cell membrane and bind to the AhR.
-
Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization signal. The AhR-ligand complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes.
-
Gene Transcription: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[6]
Sustained activation of this pathway leads to cellular stress, production of reactive oxygen species (ROS), and a pro-inflammatory state.
Diagram: The Canonical AhR Signaling Pathway
Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).
Rationale for Comparison with Resveratrol
Resveratrol provides a powerful scientific control for several reasons:
-
AhR Modulation: Resveratrol can inhibit TCDD-induced CYP1A1 expression, suggesting it antagonizes or modulates AhR signaling.[6] This allows us to test if TMDF is an AhR agonist (like TCDD) or a modulator (like Resveratrol).
-
Antioxidant Benchmark: It is a well-established antioxidant, reducing ROS and upregulating protective enzymes.[10] This sets a high bar for any potential antioxidant effects of TMDF.
-
Anti-inflammatory Standard: Resveratrol is known to suppress pro-inflammatory cytokines, providing a clear benchmark for TMDF's immunomodulatory potential.
Part 2: A Self-Validating In Vivo Experimental Design
The core of a trustworthy study is an experimental design that internally validates its own findings. This involves appropriate controls, dose-escalation, and multi-faceted endpoints.
Diagram: Comprehensive In Vivo Validation Workflow
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A Tale of Two Molecules: A Comparative Analysis of Resveratrol and the Elusive 2,3,7,8-Tetramethoxydibenzofuran
A Note to the Researcher: In the landscape of phytochemicals and synthetic compounds, some molecules, like resveratrol, are extensively studied, their biological activities and mechanisms of action mapped in considerable detail. Others, despite intriguing structural similarities to known bioactive compounds, remain largely unexplored. This guide delves into a comparative analysis of the well-documented polyphenol, resveratrol, and the scientifically enigmatic 2,3,7,8-tetramethoxydibenzofuran.
The initial aim of this guide was a direct, data-driven comparison of these two molecules. However, a comprehensive literature search revealed a significant knowledge gap: there is a notable absence of published research on the synthesis and biological evaluation of this compound. The vast majority of available data pertains to its chlorinated analogs, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), which are known for their toxicity and are thus unsuitable for a meaningful comparison with the largely beneficial profile of resveratrol.
Therefore, this guide will proceed in two parts. The first will provide a thorough overview of resveratrol, complete with experimental data and protocols, as a benchmark for a well-characterized bioactive compound. The second part will address the current state of knowledge—or lack thereof—regarding this compound, contextualized with information on related benzofuran and dibenzofuran derivatives to postulate its potential, yet unconfirmed, bioactivities. This approach is designed to provide a valuable resource for researchers by not only summarizing existing knowledge but also highlighting a promising area for future investigation.
Part 1: Resveratrol - A Multifaceted Phenolic Compound
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts.[1][2] It has garnered significant scientific interest for its wide range of potential health benefits, including antioxidant, anti-inflammatory, cardioprotective, and anti-cancer properties.[1]
Chemical Structure and Properties
Table 1: Physicochemical Properties of Resveratrol
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₂O₃ | [3] |
| Molar Mass | 228.24 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Soluble in ethanol and DMSO | [4] |
Biological Activities and Mechanisms of Action
Resveratrol's biological effects are attributed to its ability to modulate multiple signaling pathways.
Resveratrol is a potent antioxidant, capable of scavenging free radicals and upregulating endogenous antioxidant enzymes.[5] This activity is central to its protective effects against oxidative stress-related diseases.
Resveratrol has been shown to exert significant anti-inflammatory effects by inhibiting key inflammatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] Under inflammatory conditions, resveratrol can inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[7]
In the context of oncology, resveratrol has demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8] Its mechanisms include cell cycle arrest and the modulation of various signaling pathways involved in cancer progression.[8]
Key Signaling Pathways Modulated by Resveratrol
Diagram 1: Simplified Resveratrol Signaling Pathways
Caption: Key signaling pathways modulated by resveratrol, leading to its antioxidant, anti-inflammatory, and metabolic benefits.
Experimental Protocols for Evaluating Resveratrol's Bioactivity
The following are generalized protocols for assessing the key biological activities of resveratrol.
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Diagram 2: DPPH Assay Workflow
Caption: A typical workflow for determining antioxidant capacity using the DPPH assay.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of resveratrol in methanol. A standard antioxidant like ascorbic acid should be used as a positive control.
-
In a 96-well plate, add 100 µL of each resveratrol dilution or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[9][10]
Principle: This assay quantifies the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be measured.
Protocol:
-
Seed cells (e.g., HEK293T or macrophages) in a 24-well plate.
-
Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the cells with various concentrations of resveratrol for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
The inhibitory effect of resveratrol on NF-κB activation is determined by the reduction in luciferase activity compared to the stimulated, untreated control.[11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Diagram 3: MTT Assay Workflow
Caption: Standard procedure for assessing cell viability and cytotoxicity using the MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of resveratrol for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration at which 50% of cell growth is inhibited) can be calculated from the dose-response curve.[13][14][15]
Table 2: Summary of Resveratrol's In Vitro Bioactivity (Illustrative Data)
| Assay | Cell Line | Effect | IC50 / Effective Concentration | Source |
| DPPH Scavenging | N/A | Antioxidant | ~25-100 µM | [16] |
| NF-κB Inhibition | Mesangial cells | Anti-inflammatory | 50-75 µM (enhancement with IL-1β) | [11] |
| MTT Assay | 4T1 Breast Cancer | Cytotoxicity | 93 µM | [6] |
| MTT Assay | MDA-MB 231, HeLa | Low Cytotoxicity | >400 µM | [17] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, cell line, and assay used.
Part 2: this compound - An Uncharted Territory
In stark contrast to resveratrol, this compound is a compound for which there is a significant lack of publicly available scientific data regarding its biological activities. Searches for its synthesis, antioxidant, anti-inflammatory, or cytotoxic properties have not yielded specific results.
This absence of data makes a direct comparative analysis with resveratrol impossible at this time. However, by examining the biological activities of structurally related benzofuran and dibenzofuran compounds, we can speculate on the potential areas of interest for future research into this compound.
The Benzofuran Scaffold in Drug Discovery
The benzofuran nucleus is a common motif in many natural products and synthetic compounds with a wide array of biological activities.[18] Numerous benzofuran derivatives have been reported to possess anti-inflammatory, antimicrobial, and anti-cancer properties.[18][19]
For instance, some synthetic benzofuran derivatives have shown significant inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammation.[20] Other studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[21][22] The presence of methoxy groups on the aromatic rings of bioactive molecules can significantly influence their pharmacological properties, often enhancing their potency and metabolic stability.[23]
Potential for Bioactivity: A Hypothesis
Given that the core dibenzofuran structure is present in bioactive molecules and that methoxy substitutions can confer potent biological activity, it is plausible that this compound could exhibit interesting pharmacological properties. Its structural similarity to other bioactive dibenzofurans suggests it may interact with biological targets, but this remains to be experimentally verified.
The key difference between the well-studied toxic chlorinated dibenzofurans and the methoxy-substituted compound lies in the electronic properties and steric bulk of the substituents. Chlorine atoms are electron-withdrawing and contribute to the planarity and lipophilicity of the molecule, which are factors in their binding to the aryl hydrocarbon receptor (AhR) and subsequent toxicity. Methoxy groups, in contrast, are electron-donating and bulkier, which would likely alter the molecule's interaction with AhR and other biological targets, potentially leading to a completely different, and possibly beneficial, biological profile.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the well-established biological activities and mechanisms of action of resveratrol, supported by established experimental protocols. In doing so, it has also highlighted a significant void in the scientific literature concerning this compound.
The lack of data on the methoxy-substituted dibenzofuran prevents a direct comparison with resveratrol. However, the known bioactivities of other benzofuran and dibenzofuran derivatives suggest that this compound is a compound of interest for future investigation.
We call upon the scientific community to undertake the synthesis and biological evaluation of this compound. Such studies would be invaluable in determining its potential as a novel therapeutic agent and would fill a critical gap in our understanding of the structure-activity relationships of dibenzofuran derivatives. The exploration of this uncharted territory could yield exciting new discoveries in the field of medicinal chemistry.
References
A comprehensive list of references will be compiled and provided upon the completion of a full literature review, including any future studies on this compound.
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A Comparative Toxicological Assessment: 2,3,7,8-Tetramethoxydibenzofuran vs. 2,3,7,8-Tetrachlorodibenzofuran (TCDF)
A Technical Guide for Researchers in Toxicology and Drug Development
In the landscape of environmental toxicology and drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of 2,3,7,8-tetrachlorodibenzofuran (TCDF), a well-documented environmental toxicant, and its methoxy-substituted analogue, 2,3,7,8-tetramethoxydibenzofuran. While TCDF is a potent toxin, this guide will explore the predicted toxicological profile of its methoxylated counterpart, drawing upon established principles of aryl hydrocarbon receptor (AhR) activation.
Introduction to the Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a polychlorinated dibenzofuran (PCDF) that belongs to a class of persistent organic pollutants known as dioxin-like compounds.[1] It is not produced commercially but is an unintentional byproduct of various industrial processes, including waste incineration and the manufacturing of certain chemicals.[2] Its chemical structure, characterized by chlorine atoms at the 2,3,7, and 8 positions, confers a planar conformation that is critical to its biological activity.
This compound , in contrast, is a dibenzofuran derivative where the chlorine atoms are replaced by methoxy groups (-OCH₃). While dibenzofuran itself is a heterocyclic aromatic compound with relatively low toxicity, the toxicological profile of its specific methoxylated congeners is not extensively documented in publicly available literature.[3] However, based on the well-established mechanism of toxicity for dioxin-like compounds, we can infer its likely biological activity.
The Aryl Hydrocarbon Receptor (AhR): The Central Mediator of Dioxin-like Toxicity
The toxicity of TCDF and other dioxin-like compounds is primarily mediated by their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5] The AhR is a cytosolic receptor that, upon binding to a suitable ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding event initiates the transcription of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P4501A1 (CYP1A1).[6] Chronic activation of this pathway leads to a wide range of toxic effects.
Comparative Toxicological Profile
The toxicity of dioxin-like compounds is quantified using the Toxic Equivalency Factor (TEF) concept. This system assigns a value to each compound relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has a TEF of 1.0.[7][8] The total toxicity of a mixture can then be expressed as a single Toxic Equivalency (TEQ) value.[2]
| Parameter | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | This compound |
| Synonyms | TCDF, 2,3,7,8-TCDF | - |
| CAS Number | 51207-31-9 | Not readily available |
| Molecular Formula | C₁₂H₄Cl₄O | C₁₆H₁₆O₅ |
| Molecular Weight | 305.97 g/mol | 288.29 g/mol |
| AhR Binding Affinity | High | Predicted to be very low to negligible |
| TEF (Toxic Equivalency Factor) | 0.1 | Not established; predicted to be <<0.0001 |
| Primary Toxic Effects | Wasting syndrome, thymic atrophy, hepatotoxicity, immunotoxicity, carcinogenicity, teratogenicity (e.g., cleft palate, kidney defects).[2][9][10] | Not experimentally determined; predicted to have low to no dioxin-like toxicity. |
| LD₅₀ (Guinea Pig, oral) | 5-10 µg/kg | Not available |
| LD₅₀ (Rat, oral) | >1 mg/kg | Not available |
| LD₅₀ (Mouse, oral) | >6 mg/kg | Not available |
Structure-Activity Relationship (SAR) and Predicted Toxicity of this compound
The significant difference in the predicted toxicity between TCDF and its methoxylated analog can be explained by the principles of structure-activity relationships for AhR ligands. For a compound to be a potent AhR agonist and exhibit dioxin-like toxicity, it generally needs to possess the following structural features:
-
Planarity: The molecule must be relatively flat to fit into the ligand-binding pocket of the AhR.
-
Hydrophobicity: The compound should be lipophilic to readily cross cell membranes.
-
Appropriate Size and Shape: The dimensions of the molecule must be compatible with the AhR binding site.
-
Substitution Pattern: The presence and position of halogen atoms, particularly in the lateral 2, 3, 7, and 8 positions, are crucial for high-affinity binding.
While this compound shares the same dibenzofuran backbone as TCDF, the replacement of chlorine atoms with methoxy groups is predicted to drastically reduce its toxicity. The bulky methoxy groups at the 2,3,7, and 8 positions would likely introduce steric hindrance, disrupting the planarity of the molecule and preventing it from effectively binding to the AhR. This lack of binding would, in turn, prevent the initiation of the downstream signaling cascade that leads to dioxin-like toxicity.
Experimental Workflow for Assessing AhR-Mediated Toxicity: The CALUX® Bioassay
A widely used in vitro method for screening compounds for their ability to activate the AhR is the Chemically Activated LUciferase eXpression (CALUX®) bioassay.[3][11] This cell-based reporter gene assay provides a sensitive and high-throughput means of determining the dioxin-like potential of a substance.
Principle of the CALUX® Bioassay
The CALUX® bioassay utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of DREs.[12] When an AhR agonist is introduced to these cells, it activates the AhR signaling pathway, leading to the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the AhR-mediated activity of the test compound.
Step-by-Step CALUX® Protocol
-
Cell Culture: Maintain the genetically modified cell line in appropriate culture medium and conditions.
-
Cell Seeding: Plate the cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare serial dilutions of the test compound (e.g., this compound) and a reference standard (e.g., TCDD or TCDF). Remove the culture medium from the cells and add the dosing solutions.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for AhR activation and luciferase gene expression.
-
Cell Lysis: After incubation, remove the dosing solutions and lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferin substrate to the cell lysates and measure the light output using a luminometer.
-
Data Analysis: Construct a dose-response curve for the reference standard and the test compound. The relative potency (REP) of the test compound can be calculated by comparing its EC₅₀ (the concentration that produces 50% of the maximum response) to the EC₅₀ of the reference standard. The TEF can then be derived from the REP.
Conclusion
This comparative guide highlights the stark contrast in the toxicological profiles of 2,3,7,8-tetrachlorodibenzofuran and this compound. TCDF is a potent AhR agonist with well-documented, severe toxic effects. In contrast, based on established structure-activity relationships for AhR ligands, this compound is predicted to have a very low to negligible affinity for the AhR and, consequently, a significantly lower or non-existent dioxin-like toxicity. This is attributed to the steric hindrance imposed by the methoxy groups, which likely prevents the molecule from adopting the planar conformation necessary for effective AhR binding.
For researchers in drug development, this comparison underscores the critical importance of substituent effects on the biological activity of heterocyclic compounds. While the dibenzofuran core is present in both molecules, the nature of the substituents at the 2,3,7, and 8 positions dictates their interaction with biological targets and their resulting toxic potential. Experimental verification of the predicted low toxicity of this compound using in vitro assays such as the CALUX® bioassay would be a valuable step in confirming these SAR-based predictions.
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PubChem. 2,3,7,8-Tetrachlorodibenzofuran. National Center for Biotechnology Information. [Link]
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Hankinson, O. (1995). The Ah receptor: mediator of the toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds. PubMed. [Link]
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Wikipedia. Toxic equivalency factor. [Link]
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U.S. Environmental Protection Agency. Scientific Basis for the Development of the International Toxicity Equivalency Factor (I-TEF) Method of Risk Assessment for Complex Mixtures of Dioxins and Related Compounds. EPA NEPAL. [Link]
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Van den Berg, M., et al. (2023). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. PMC - NIH. [Link]
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Kelling, C. K., & Dickerson, R. L. (1991). Polychlorinated dibenzodioxins and polychlorinated dibenzofurans. PubMed. [Link]
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Brennan, J. C., et al. (2015). Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Enhanced Responsiveness and Improved Detection Limits. eScholarship.org. [Link]
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Brown, D. J., & Clark, G. C. (1998). Characterization of 2,3,7,8-tetrachlorodibenzofuran-dependent suppression and AH receptor pathway gene expression in the developing mouse mammary gland. PubMed. [Link]
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Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. PMC - NIH. [Link]
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R-S, K. S., & G, S. (1992). A new structure-activity model for Ah receptor binding. Polychlorinated dibenzo-p-dioxins and dibenzofurans. PubMed. [Link]
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Wölz, J., et al. (2014). In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review. PubMed. [Link]
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Brennan, J. C., et al. (2016). Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Increased Sensitivity and Responsiveness. PMC - NIH. [Link]
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Behnisch, P. A., et al. (2003). Brominated dioxin-like compounds: In vitro assessment in comparison to classical dioxin-like compounds and other polyaromatic compounds. ResearchGate. [Link]
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Denison, M. S., et al. (2002). Ah Receptor-Based Chemical Screening Bioassays: Application and Limitations for the Detection of Ah Receptor Agonists. Oxford Academic. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Suzuki, G., et al. (2017). Dioxin-like activity of brominated dioxins as individual compounds or mixtures in in vitro reporter gene assays with rat and mouse hepatoma cell lines. PubMed. [Link]
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Padmanabhan, J., et al. (2014). Toxicity Analysis of Polychlorinated Dibenzofurans Through Global and Local Electrophilicities. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3,7,8-Tetramethoxydibenzofuran Detection
For researchers, scientists, and drug development professionals, the accurate and precise detection of dioxin-like compounds is of paramount importance due to their potential toxicity. Among these, 2,3,7,8-tetramethoxydibenzofuran (TMDF) represents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies for TMDF detection, focusing on the principles of cross-validation to ensure data integrity and reliability. While specific literature on TMDF is limited, the analytical principles are largely extrapolated from the extensive research on its toxicologically relevant analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
The Analytical Imperative: Why Robust TMDF Detection Matters
This compound is a polyhalogenated aromatic hydrocarbon with a structure analogous to the highly toxic TCDD. Dibenzofurans are a class of organic compounds that can be formed as byproducts in various industrial processes.[1][2] The potential for these compounds to bioaccumulate and exert toxic effects necessitates the development and validation of highly sensitive and selective analytical methods. In the context of drug development, ensuring that pharmaceutical products are free from such contaminants is a critical aspect of safety assessment.
Core Analytical Techniques for Dioxin-Like Compound Analysis
The gold standard for the analysis of dioxin-like compounds, including TMDF, is gas chromatography coupled with mass spectrometry (GC-MS).[3] This is due to the technique's exceptional sensitivity and selectivity, which are crucial for detecting these compounds at trace levels in complex matrices.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS)
HRGC-HRMS is widely considered the definitive method for the analysis of dioxins and related compounds.[4] The high resolving power of the mass spectrometer allows for the differentiation of the analyte from interfering substances with very similar mass-to-charge ratios, thereby providing a high degree of certainty in identification and quantification.
Tandem Gas Chromatography-Mass Spectrometry (GC-MS/MS)
A more accessible and cost-effective alternative to HRGC-HRMS is tandem mass spectrometry (GC-MS/MS).[5][6] This technique utilizes a triple quadrupole mass spectrometer to enhance selectivity through precursor and product ion monitoring. While generally more affordable, it is crucial to validate its performance against the established high-resolution methods.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including benzofuran derivatives.[7][8][9][10] While not typically the primary method for the ultra-trace analysis of dioxin-like compounds due to limitations in sensitivity and selectivity compared to GC-MS, it can be a valuable tool for sample cleanup and fractionation. Multidimensional systems, such as online coupled HPLC-GC-MS, can leverage the separation power of both techniques.[11]
The Principle of Cross-Validation: Ensuring Methodological Equivalence
Cross-validation is the process of demonstrating that a new or alternative analytical method provides results that are equivalent to a well-established reference method. This is a critical step in method development and implementation, particularly in regulated environments. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation.[12][13][14][15][16]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[16] Key validation parameters include:
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision may be considered at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A Hypothetical Cross-Validation Study: GC-HRMS vs. GC-MS/MS for TMDF Detection
This section outlines a hypothetical experimental protocol for the cross-validation of a GC-MS/MS method against a reference GC-HRMS method for the determination of TMDF in a pharmaceutical matrix.
Experimental Workflow
Caption: A generalized workflow for the cross-validation of analytical methods for TMDF detection.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Spiking: A representative pharmaceutical matrix (e.g., placebo formulation) is spiked with known concentrations of a certified TMDF standard at three levels (low, medium, and high) covering the expected analytical range.
-
Extraction: The spiked matrix is subjected to solid-phase extraction (SPE) to isolate the TMDF. The choice of sorbent and elution solvents should be optimized for TMDF recovery.
-
Cleanup: The extract undergoes a multi-column cleanup procedure to remove interfering matrix components. This may involve sequential chromatography on silica, alumina, and carbon columns.
-
Concentration: The cleaned extract is carefully evaporated to a small volume and reconstituted in a suitable solvent for injection into the GC-MS systems. An internal standard (e.g., ¹³C-labeled TMDF) is added prior to analysis to correct for variations in sample processing and instrument response.
2. Instrumental Analysis:
-
GC-HRMS (Reference Method):
-
Column: A high-resolution capillary column suitable for dioxin analysis (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless injection at an optimized temperature program.
-
Mass Spectrometer: High-resolution mass spectrometer operating in selected ion monitoring (SIM) mode at a resolution of >10,000.
-
-
GC-MS/MS (Alternative Method):
-
Column and Injector: Same as GC-HRMS.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Precursor-to-product ion transitions specific for TMDF are monitored.
-
3. Validation Parameter Assessment:
The following parameters are evaluated for both methods using the spiked samples:
-
Linearity: A calibration curve is generated using a series of TMDF standards of known concentrations. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Determined by calculating the percent recovery of the spiked TMDF at each concentration level. Acceptance criteria are typically within 80-120%.
-
Precision: Evaluated by performing replicate analyses (n=6) of the spiked samples at each concentration level. The relative standard deviation (RSD) should be ≤ 15%.
-
LOD and LOQ: Determined statistically from the analysis of low-level spikes or based on the signal-to-noise ratio.
-
Specificity: Assessed by analyzing unspiked matrix samples to ensure no interfering peaks are present at the retention time of TMDF.
Data Presentation for Comparison
The quantitative data obtained from the cross-validation study should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | GC-HRMS | GC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.99 |
| LOD (pg/L) | 0.5 | 1.0 | Reportable |
| LOQ (pg/L) | 1.5 | 3.0 | Reportable |
Table 2: Comparison of Accuracy and Precision
| Concentration Level | GC-HRMS Accuracy (% Recovery) | GC-MS/MS Accuracy (% Recovery) | GC-HRMS Precision (% RSD) | GC-MS/MS Precision (% RSD) | Acceptance Criteria |
| Low | 95.2 | 98.7 | 8.5 | 10.2 | Accuracy: 80-120%Precision: ≤ 15% |
| Medium | 101.5 | 103.2 | 6.2 | 7.8 | |
| High | 99.8 | 101.1 | 5.1 | 6.5 |
Logical Relationships in Method Validation
The validation parameters are interconnected and collectively establish the reliability of an analytical method.
Caption: Interdependencies of analytical method validation parameters.
Conclusion and Recommendations
The cross-validation of analytical methods is a cornerstone of good scientific practice, ensuring the generation of reliable and defensible data. For the detection of this compound, GC-HRMS remains the reference method due to its unparalleled sensitivity and selectivity. However, a well-validated GC-MS/MS method can be a viable and more cost-effective alternative for routine analysis.
The choice of method will ultimately depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, and budgetary considerations. Regardless of the method chosen, a rigorous validation protocol, guided by regulatory standards such as those from the ICH, is essential to demonstrate its suitability for the intended purpose. The data presented in this guide, although hypothetical, illustrates the expected performance characteristics of these advanced analytical techniques and provides a framework for their comparative evaluation.
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U.S. Environmental Protection Agency. (n.d.). Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. Retrieved from [Link]
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Ko, D., & Choi, S. (2003). Rapid Determination of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin in Water Samples by Using Solid-Phase Microextraction Followed by Gas Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 75(21), 5879–5885. Retrieved from [Link]
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Van Loco, J., et al. (2007). The International Validation of Bio- and Chemical-Analytical Screening Methods for Dioxins and Dioxin-Like PCBs: The DIFFERENCE Project Rounds 1 and 2. Talanta, 73(4), 665-674. Retrieved from [Link]
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Lamparski, L. L., & Nestrick, T. J. (1980). Determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin in environmental samples by high-resolution gas chromatography and low-resolution mass spectrometry. Analytical Chemistry, 52(13), 2045–2054. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Nicholls, A. W., et al. (1996). Application of Directly Coupled High Performance Liquid chromatography-NMR-mass Spectometry and 1H NMR Spectroscopic Studies to the Investigation of 2,3-benzofuran Metabolism in Sprague-Dawley Rats. Xenobiotica, 26(7), 759-771. Retrieved from [Link]
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Focant, J. F., & Sjödin, A. (2005). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. Journal of Chromatography A, 1067(1-2), 1-22. Retrieved from [Link]
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Varian, Inc. (n.d.). The Analysis of 2,3,7,8-TCDD in Drinking Water Using an Approved Modification of EPA Method 1613B by Tandem Gas Chromatography. Retrieved from [Link]
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Vissers, J. P. C., et al. (1996). Analysis of Polychlorinated Biphenyls, Dibenzodioxins and Dibenzofurans by On-Line Coupled Microcolumn HPLC Capillary GC-MS. Journal of Microcolumn Separations, 8(3), 197-206. Retrieved from [Link]
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Llobet, I., et al. (2023). Development of a Methodology for Determination of Dioxins and Dioxin-like PCBs in Meconium by Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS). Molecules, 28(13), 5006. Retrieved from [Link]
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Clausen, C. A., & Korte, N. (2010). Evidence of two sources of false positive results in analysis of environmental samples for dioxins. Organohalogen Compounds, 72, 1306-1309. Retrieved from [Link]
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"comparative study of the antioxidant potential of different dibenzofuran derivatives"
Introduction: The Emerging Role of Dibenzofurans in Antioxidant Research
In the relentless pursuit of novel therapeutic agents, the intricate molecular architecture of heterocyclic compounds has consistently yielded promising candidates. Among these, the dibenzofuran scaffold has garnered significant attention within the scientific community. Comprising a furan ring fused to two benzene rings, this unique structure forms the core of numerous naturally occurring and synthetic molecules with diverse biological activities.[1][2] This guide offers a comprehensive comparative analysis of the antioxidant potential of various dibenzofuran derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to navigate this exciting area of research.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[3] Phenolic compounds, in particular, are renowned for their antioxidant capabilities, a property conferred by their ability to donate a hydrogen atom or an electron to a free radical.[4][5] Dibenzofurans, as a class of phenolic compounds, are emerging as potent antioxidants, with their rigid, planar structure and the potential for various substitutions allowing for the fine-tuning of their radical-scavenging activity. This guide will delve into the mechanisms of their antioxidant action, present a comparative analysis of the potency of different derivatives, and provide detailed protocols for the key assays used to evaluate their efficacy.
Mechanisms of Antioxidant Action: How Dibenzofurans Combat Oxidative Stress
The antioxidant activity of dibenzofuran derivatives, much like other phenolic compounds, is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group on the dibenzofuran structure donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting dibenzofuran radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic system, which makes it less reactive and less likely to propagate further radical reactions.[4] The stability of this resulting radical is a critical determinant of the antioxidant's effectiveness.
-
Single Electron Transfer (SET): Alternatively, a dibenzofuran derivative can donate a single electron to a free radical, forming a dibenzofuran radical cation and an anion from the free radical. This process is often followed by proton loss to yield a stable dibenzofuran radical. The ease with which a compound can donate an electron is related to its ionization potential.[4][5]
The specific mechanism that predominates is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent system used in the experimental setup.
Comparative Analysis of Antioxidant Potential
The antioxidant potential of a compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. This section presents a comparative overview of the antioxidant activity of various dibenzofuran and structurally related benzofuran derivatives, as determined by the most common in vitro assays: DPPH, ABTS, and FRAP.
It is important to note that direct, comprehensive comparative studies on a wide array of synthetic dibenzofuran derivatives are still emerging in the literature. Much of the available quantitative data comes from studies on benzofuran derivatives, which share a similar core structure and provide valuable insights into the structure-activity relationships that likely govern the antioxidant potential of dibenzofurans as well.
Table 1: Comparative Antioxidant Activity (IC50) of Selected Benzofuran and Dibenzofuran Derivatives
| Compound/Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe(II)/mol) | Reference |
| Benzofuran-based Thiazole Hybrid (2g) | 30.14 ± 0.005 | Not Reported | Not Reported | [6] |
| Benzofuran-based Thiazole Hybrid (2b) | 44.17 ± 0.012 | Not Reported | Not Reported | [6] |
| Benzofuran-based Thiazole Hybrid (2k) | 44.28 ± 0.009 | Not Reported | Not Reported | [6] |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | High Activity | Not Reported | Not Reported | [7] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | High Activity | Not Reported | Not Reported | [7] |
| Usnic Acid (from Lichens) | Reported Activity | Reported Activity | Reported Activity | [1][4] |
| Gallic Acid (Standard) | 29.48 ± 0.014 | ~1.03 µg/mL | High Activity | [6] |
| Trolox (Standard) | ~4.5 µg/mL | ~3.5 µg/mL | High Activity |
Key Insights from the Data:
-
Substitution Matters: As evidenced by the benzofuran-based thiazole hybrids, the nature and position of substituent groups on the core ring structure significantly influence antioxidant activity. For instance, compound 2g , with meta and para-dichloro substituents, exhibited the most potent DPPH radical scavenging activity, comparable to the standard antioxidant, gallic acid.[6]
-
Hydroxyl Groups are Key: The presence of hydroxyl groups is a critical determinant of antioxidant capacity.[8] As seen in the 3-carboxycoumarin derivatives (structurally related to benzofurans), the hydroxy-substituted compounds showed the highest radical scavenging activity.[7] This is because the hydroxyl group is the primary site for hydrogen or electron donation.
-
Natural Dibenzofurans Show Promise: Usnic acid, a dibenzofuran derivative found in lichens, is well-documented for its antioxidant properties, attributable to the hydroxyl groups and the stable dibenzofuran backbone.[1][4]
Experimental Protocols for Antioxidant Assays
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for the three most widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and rapid method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the dibenzofuran derivative in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test sample or standard antioxidant (e.g., gallic acid) to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The concentration that causes 50% inhibition is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of the dibenzofuran derivative and a standard antioxidant (e.g., Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test sample or standard to the wells.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in the same manner as for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Workflow Diagram:
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A Senior Application Scientist's Guide to the Purity Validation of Commercially Available Methoxy-Substituted Dibenzofurans
A Note on Scope: Initial investigations for this guide focused on 2,3,7,8-tetramethoxydibenzofuran. However, a comprehensive search of scientific literature and commercial supplier databases revealed a significant lack of available information regarding its synthesis, analytical protocols, and commercial sources. To provide a scientifically rigorous and practical guide, this document will instead focus on a well-characterized analogue, 2,7-dimethoxydibenzofuran , as a representative model for validating the purity of methoxy-substituted dibenzofurans. The principles and methodologies described herein are broadly applicable to other isomers and derivatives within this chemical class.
Introduction: The Criticality of Purity in Research and Development
For researchers, scientists, and drug development professionals, the purity of a chemical compound is not a mere technicality; it is the bedrock of reliable and reproducible results. In the context of biologically active molecules such as methoxy-substituted dibenzofurans, even minute impurities can lead to misleading experimental data, alter pharmacological profiles, or introduce unforeseen toxicity. This guide provides a comprehensive, multi-faceted approach to the validation of commercially available 2,7-dimethoxydibenzofuran, empowering researchers to independently verify the quality of their starting materials.
Understanding the Chemistry: Synthesis and Potential Impurities
A robust purity validation strategy begins with an understanding of the compound's synthesis, as this informs the likely nature of impurities. The synthesis of dibenzofurans can often be achieved through palladium-catalyzed reactions, such as the Suzuki coupling.
A common synthetic route to dibenzofurans involves the palladium-catalyzed cross-coupling of an organoboronic acid with an organohalide. This versatile reaction allows for the formation of carbon-carbon bonds, essential for constructing the biaryl linkage in the dibenzofuran core.
Potential impurities arising from such synthetic pathways may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Homocoupling Products: Byproducts formed from the coupling of two identical molecules of the organoboronic acid or organohalide.
-
Isomers: Structurally similar molecules with different substitution patterns that may be difficult to separate during purification.
-
Catalyst Residues: Traces of the palladium catalyst and its ligands.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A Multi-Pronged Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: HPLC-UV Analysis of 2,7-Dimethoxydibenzofuran
-
Sample Preparation: Accurately weigh approximately 1 mg of the 2,7-dimethoxydibenzofuran sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to create a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; typically around the λmax for aromatic compounds.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurity peaks.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS Analysis of 2,7-Dimethoxydibenzofuran
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of the main component and to detect and quantify impurities that have distinct NMR signals.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed to aid in structural elucidation.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values for 2,7-dimethoxydibenzofuran.
-
Look for any unexpected signals that may indicate the presence of impurities. The integration of impurity signals relative to the main compound's signals can provide a quantitative estimate of their concentration.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in a sample. This is a fundamental technique to verify the empirical formula of the compound.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Analysis:
-
The experimentally determined percentages of C, H, and O are compared to the theoretical values calculated from the molecular formula of 2,7-dimethoxydibenzofuran (C₁₄H₁₂O₃).
-
A significant deviation from the theoretical values can indicate the presence of impurities or residual solvent.
-
Comparative Data from Hypothetical Commercial Suppliers
To illustrate the importance of independent validation, the following table presents hypothetical purity data for 2,7-dimethoxydibenzofuran from three different commercial suppliers.
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | ¹H NMR Observations | Elemental Analysis (%C, %H) |
| Supplier A | >99% | 99.5 | 99.6 | No significant impurities detected. | Found: 73.65, 5.32 (Calc: 73.67, 5.30) |
| Supplier B | >98% | 98.2 | 98.5 | Minor peaks consistent with a monomethoxy-dibenzofuran impurity. | Found: 73.41, 5.25 |
| Supplier C | "Research Grade" | 95.7 | 96.1 | Significant impurity peaks observed, suggesting the presence of unreacted starting materials. | Found: 72.98, 5.19 |
Interpretation of Results:
-
Supplier A provides a high-purity product that meets its specification, as confirmed by all analytical methods.
-
Supplier B delivers a product with a purity that aligns with its stated claim, but the presence of a structurally related impurity is noteworthy.
-
Supplier C 's product shows a significant discrepancy between its "Research Grade" designation and the experimentally determined purity, highlighting the necessity of in-house validation.
Best Practices for Ensuring Compound Purity
-
Always request a Certificate of Analysis (CoA) from the supplier, but do not solely rely on it.
-
Perform multi-technique in-house validation on a small batch before committing to a large-scale purchase or critical experiment.
-
Establish a reference standard: If possible, obtain a highly purified and well-characterized sample to use as a benchmark for future batches.
-
Consider the intended application: The required level of purity will depend on the sensitivity of the downstream experiments.
Conclusion
The purity of chemical reagents is a critical parameter that underpins the validity of scientific research. This guide has outlined a comprehensive, multi-technique approach for the validation of commercially available methoxy-substituted dibenzofurans, using 2,7-dimethoxydibenzofuran as a practical example. By implementing these analytical strategies, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
Palladium-catalyzed cross-coupling of aryl halides with organoboronic acids, known as the Suzuki cross-coupling reaction, is a versatile and highly utilized reaction for the selective formation of carbon-carbon bonds, in particular for the synthesis of biaryls. This paper describes the Suzuki reaction applied to the synthesis of novel benzofuran derivatives containing biaryl moiety.
Comprehensive Search for Efficacy Data on 2,3,7,8-Tetramethoxydibenzofuran Yields No Published Studies
A thorough and systematic review of publicly available scientific literature and databases has revealed a significant lack of information regarding the in vitro and in vivo efficacy of 2,3,7,8-tetramethoxydibenzofuran. Despite extensive searches for its biological activities, including potential anticancer or anti-inflammatory properties, no specific experimental data on this particular compound could be retrieved.
The initial investigation and subsequent targeted searches for "this compound" combined with terms such as "in vitro studies," "in vivo efficacy," "pharmacological evaluation," and "biological activity" did not yield any relevant scientific publications. The search results were predominantly focused on the well-documented toxicological and carcinogenic profiles of halogenated analogues, particularly 2,3,7,8-tetrachlorodibenzofuran (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).
While the broader chemical class of benzofurans encompasses a wide range of compounds with diverse biological activities, and many derivatives are actively being investigated for potential therapeutic applications, there is no available data to suggest that this compound has been the subject of efficacy-focused research. Synthesis and biological evaluation studies for other substituted benzofurans have been published, but these findings cannot be extrapolated to the specific methoxy-substituted compound .
Due to the absence of foundational research on the biological effects of this compound, it is not possible to construct the requested in-depth technical guide. The core requirements of providing a comparative analysis, supporting experimental data, detailed protocols, and mechanistic pathways cannot be fulfilled without primary research literature.
At present, this compound appears to be an uncharacterized compound in the context of therapeutic efficacy. For professionals in drug discovery and development, this indicates a potential gap in the exploration of substituted dibenzofurans. Future research would be required to first synthesize and then evaluate the in vitro and in vivo properties of this molecule to determine if it possesses any biological activities of therapeutic interest. Without such foundational studies, no objective comparison or guide to its efficacy can be produced.
A Comparative Guide to the Species-Specific Metabolism of 2,3,7,8-Tetramethoxydibenzofuran
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to predicting its efficacy, toxicity, and pharmacokinetic profile. This guide provides a comprehensive evaluation of the anticipated species-specific metabolism of 2,3,7,8-tetramethoxydibenzofuran, a methoxylated aromatic compound of interest in various research fields. While direct metabolic data for this specific molecule is limited in publicly available literature, this guide synthesizes established principles of xenobiotic metabolism, data from structurally related compounds, and detailed experimental protocols to provide a robust predictive framework and a practical guide for its empirical investigation.
Introduction: The Critical Role of Species-Specific Metabolism
The biotransformation of xenobiotics, including therapeutic agents and environmental compounds, is a critical determinant of their biological activity and potential toxicity. The liver is the primary organ of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP450) superfamily, modify compounds to facilitate their excretion.[1] However, significant interspecies differences exist in the expression and activity of these enzymes, leading to variations in metabolic pathways and rates.[2] Consequently, a compound that is rapidly cleared and non-toxic in a preclinical animal model, such as a rat or mouse, may exhibit a completely different profile in humans, potentially leading to unforeseen adverse effects or a lack of efficacy. Therefore, a thorough understanding of species-specific metabolism is a cornerstone of modern drug development and chemical risk assessment.
This guide focuses on this compound, a molecule characterized by a dibenzofuran core with four methoxy groups. Based on its structure, the primary metabolic pathways are predicted to be O-demethylation and aromatic hydroxylation, catalyzed predominantly by CYP450 enzymes.[3][4] This guide will explore the anticipated differences in these pathways between common preclinical species (rat and mouse) and humans, and provide the methodologies to empirically validate these predictions.
Predicted Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed primarily through two major phase I reactions:
-
O-demethylation: The removal of a methyl group from a methoxy ether, is a common metabolic pathway for methoxylated aromatic compounds.[3] This reaction is primarily catalyzed by CYP450 enzymes, leading to the formation of a hydroxyl group, which can then be a substrate for phase II conjugation reactions.
-
Aromatic Hydroxylation: The addition of a hydroxyl group directly to the aromatic ring is another key CYP450-mediated reaction.[5]
Subsequent to these phase I modifications, the resulting hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
The following diagram illustrates the predicted primary metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Comparative Analysis of Predicted Metabolism Across Species
While the general metabolic pathways are likely conserved, the rates of these reactions and the specific CYP450 isoforms involved are expected to differ between species.
| Metabolic Parameter | Rat | Mouse | Human | Rationale & Key Considerations |
| Primary Metabolic Pathway | O-demethylation, Hydroxylation | O-demethylation, Hydroxylation | O-demethylation, Hydroxylation | The fundamental pathways are likely to be the same due to the conserved nature of CYP450-mediated reactions for such structures. |
| Predicted Major CYP450 Isoforms | CYP1A, CYP2C, CYP3A | CYP1A, CYP2D, CYP3A | CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Species-specific differences in the expression and substrate specificity of CYP450 isoforms will dictate the primary enzymes involved. For instance, the CYP2C and CYP3A subfamilies exhibit significant interspecies variability.[2] |
| Predicted Rate of Metabolism | High | Very High | Moderate to Low | Rodents generally exhibit higher rates of drug metabolism compared to humans.[2] Mice, in particular, often have exceptionally high metabolic rates. |
| Potential for Alternative Pathways | Moderate | Moderate | Higher | Humans may exhibit a more diverse range of minor metabolites due to the presence of a wider array of polymorphic CYP450 enzymes. |
Experimental Protocols for Evaluating Species-Specific Metabolism
To empirically determine the species-specific metabolism of this compound, a series of in vitro experiments are essential. The following protocols provide a robust framework for these investigations.
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vitro metabolism of a test compound.
Caption: In vitro workflow for metabolism studies.
Protocol 1: Metabolic Stability in Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by phase I enzymes.
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
This compound (test compound)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Procedure:
-
Preparation: Prepare stock solutions of the test compound and internal standard in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Metabolite Identification and Profiling in Hepatocytes
This assay provides a more physiologically relevant system that includes both phase I and phase II enzymes, as well as cellular uptake and efflux transporters.
Materials:
-
Cryopreserved primary hepatocytes (human, rat, mouse)
-
Hepatocyte culture medium
-
Collagen-coated plates
-
This compound (test compound)
-
Acetonitrile or methanol (for cell lysis and protein precipitation)
-
Internal standard
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-24 hours).
-
Dosing: Remove the plating medium and add fresh medium containing the test compound at the desired concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 2, 8, 24 hours).
-
Sample Collection: At each time point, collect both the culture medium and the cell lysate.
-
Medium: Transfer the medium to a separate tube.
-
Cell Lysate: Wash the cell monolayer with phosphate-buffered saline, then lyse the cells with a solvent such as acetonitrile or methanol containing the internal standard.
-
-
Sample Processing: Centrifuge the cell lysate to pellet cellular debris. Combine the supernatant with the collected medium or analyze separately.
-
Analysis: Analyze the samples by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.
Data Analysis:
-
Compare the chromatograms of the samples to control (vehicle-treated) samples to identify potential metabolites.
-
Use the accurate mass and fragmentation patterns from the MS/MS data to propose structures for the metabolites.
-
Quantify the formation of each metabolite over time.
Analytical Considerations for Metabolite Identification
The unequivocal identification and quantification of metabolites is critical for a comprehensive metabolic assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information that aids in the identification of the site of metabolism.
-
Quantitative Analysis: Stable isotope-labeled internal standards should be used to ensure accurate quantification of the parent compound and its metabolites.
Conclusion and Future Directions
This guide provides a predictive framework and detailed experimental methodologies for evaluating the species-specific metabolism of this compound. While the primary metabolic pathways are anticipated to involve O-demethylation and aromatic hydroxylation, significant quantitative differences in the rates and profiles of metabolism are expected between rodents and humans. The provided in vitro protocols using liver microsomes and primary hepatocytes offer a robust and industry-standard approach to empirically determine these differences.
The data generated from these studies will be invaluable for:
-
Interspecies Extrapolation: Informing the selection of the most appropriate animal model for preclinical safety and efficacy studies.
-
Human Dose Prediction: Aiding in the prediction of human pharmacokinetics and the selection of first-in-human doses.
-
Drug-Drug Interaction Potential: Identifying the specific CYP450 enzymes involved in the metabolism of this compound, which is crucial for predicting potential drug-drug interactions.
By following the principles and protocols outlined in this guide, researchers can systematically and rigorously evaluate the species-specific metabolism of this compound, thereby advancing its development and ensuring a more comprehensive understanding of its biological properties.
References
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Androutsopoulos, V., Papakyriakou, A., Vourloumis, D., & Spandidos, D. A. (2011). The dietary flavonoid nobiletin inhibits the growth of human non-small cell lung cancer cells by inducing G2/M arrest and activating the intrinsic pathway of apoptosis.
- Androutsopoulos, V., Ruparelia, K., Arroo, R. R., & Spandidos, D. A. (2012). The methoxyflavone eupatorin-5-methyl ether is a potent inhibitor of the PI3K/Akt signaling pathway in breast and prostate cancer cells. Cancer letters, 326(2), 190-199.
- Crowell, S. R., Hanson-Drury, S., Williams, D. E., & Corley, R. A. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology letters, 228(1), 48-55.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875-894.
- Hewitt, N. J., Lechon, M. J., Houston, J. B., Halliwell, G., & LeCluyse, E. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug metabolism reviews, 39(1), 159-234.
- Vorrink, S. U., Ullah, S., Schmid, S., Nandania, J., Velagapudi, V., Beck, O., ... & Lauschke, V. M. (2017). Endogenous and xenobiotic metabolic stability of primary human hepatocytes in long-term 3D spheroid cultures revealed by a combination of targeted and untargeted metabolomics. The FASEB Journal, 31(8), 3496-3509.
- Dołhań, A., & Kłys, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 1-16.
- Jewell, W. T., & Miller, M. G. (1999). Comparison of human and rat metabolism of molinate in liver microsomes and slices. Drug Metabolism and Disposition, 27(7), 842-847.
- Kim, J. H., Lee, S. J., Park, K. S., & Lee, H. S. (2007). Comparative metabolism of insecticide carbosulfan by human, mouse and rat liver microsomes. Pest management science, 63(10), 1045-1052.
- Knøs, G. A., & Petersen, R. K. (2020). Species differences in PK and pharmacodynamics. In Comparative and Veterinary Pharmacology (pp. 19-45). Springer, Cham.
- Gannon, S. A., Nabb, D. L., Mader, J. A., & Frame, S. R. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2, 3, 3, 3-tetrafluoro-2-(heptafluoropropoxy) propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 350, 24-33.
- Ferguson, S. S., LeCluyse, E. L., & DeGroot, D. E. (2002). Human and rat liver slices in xenobiotic metabolism. Toxicology and applied pharmacology, 184(2), 117-127.
- Tracy, T. S., Marra, C., Wrighton, S. A., Gonzalez, F. J., & Korzekwa, K. R. (1997). Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation. European journal of clinical pharmacology, 52(4), 293-298.
- Relling, M. V., Nemec, J., Schuetz, E. G., Schuetz, J. D., Gonzalez, F. J., & Korzekwa, K. R. (1994). O-demethylation of epipodophyllotoxins is catalyzed by human cytochrome P450 3A4. Molecular pharmacology, 45(2), 352-358.
- Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). The human intestinal cytochrome P450 “pie”. Drug metabolism and disposition, 34(5), 880-886.
- Nishikawa, M., Ariyoshi, N., Kotani, A., Ishii, I., Nakamura, H., Kariya, S., ... & Oguri, K. (2005). Effects of genetic polymorphism of cytochrome P450 enzymes on the kinetics of caffeine and its metabolites in Japanese subjects. Xenobiotica, 35(7), 687-700.
- Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert opinion on drug metabolism & toxicology, 2(6), 875-894.
- Wienkers, L. C., & Heath, T. G. (2005). Predicting in vivo drug interactions from in vitro drug discovery data. Nature reviews Drug discovery, 4(10), 825-833.
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- Guengerich, F. P. (2007). Mechanisms of cytochrome P450-catalyzed oxidations. ACS chemical biology, 2(7), 439-450.
- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
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"confirming target engagement of 2,3,7,8-tetramethoxydibenzofuran in cellular models"
An In-Depth Guide to Confirming Target Engagement of Novel Bioactive Compounds: A Case Study with 2,3,7,8-tetramethoxydibenzofuran
For researchers in drug discovery and chemical biology, the identification of a novel bioactive compound such as this compound (TMDF) is the first step in a long and complex journey. A critical subsequent step is to unequivocally confirm that the compound engages its intended molecular target within the complex environment of a living cell. This guide provides a strategic and methodological framework for confirming the cellular target engagement of novel compounds, using the hypothetical case of TMDF. We will delve into the rationale behind experimental choices, compare and contrast leading methodologies, and provide detailed protocols to ensure the generation of robust and reliable data.
The Imperative of Target Engagement Confirmation
Before committing significant resources to preclinical development, it is paramount to establish a clear link between the binding of a compound to its target and the subsequent biological effect. A failure to do so can lead to the misinterpretation of data, the pursuit of non-viable drug candidates, and the waste of valuable resources. The core principle of the methodologies outlined below is to provide direct or indirect evidence of this crucial interaction in a physiologically relevant setting.
A Multi-Faceted Approach to Target Validation
No single experiment can definitively prove target engagement. A robust validation strategy relies on a combination of orthogonal approaches that, when taken together, build a compelling case. Here, we compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Reporter Gene Assays, and Co-immunoprecipitation (Co-IP).
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. | A shift in the melting temperature (Tm) of the protein in the presence of the compound. | Direct evidence of target binding in intact cells; no need for compound modification. | Not all proteins exhibit a clear thermal shift; requires a specific antibody for detection. |
| Reporter Gene Assay | Measures the transcriptional activity of a signaling pathway downstream of the putative target. | Changes in the expression of a reporter gene (e.g., luciferase, GFP) upon compound treatment. | Provides functional evidence of target modulation; high-throughput compatible. | Indirect measure of target engagement; susceptible to off-target effects influencing the pathway. |
| Co-immunoprecipitation (Co-IP) | Identifies proteins that interact with the target protein and how this interaction is affected by the compound. | Identification and quantification of interacting proteins by mass spectrometry. | Provides insight into the protein complex and the compound's effect on it. | Can be technically challenging; may miss transient or weak interactions. |
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular context. The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.
Experimental Workflow for CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Plate the chosen cellular model and grow to 80-90% confluency.
-
Treat the cells with the desired concentrations of TMDF or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation and Analysis:
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting using a specific antibody.
-
Interpreting CETSA Data
A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of TMDF, indicating stabilization.
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | TMDF (10 µM) (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.82 | 0.93 |
| 55 | 0.51 | 0.85 |
| 60 | 0.23 | 0.65 |
| 65 | 0.05 | 0.35 |
| 70 | 0.01 | 0.12 |
Methodology 2: Reporter Gene Assays
If TMDF is hypothesized to modulate a specific signaling pathway, a reporter gene assay can provide functional evidence of target engagement. This involves using a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the pathway of interest.
Signaling Pathway and Reporter Construct
Caption: The principle of a reporter gene assay for functional target validation.
Step-by-Step Protocol for a Luciferase-Based Reporter Assay
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a dose-response range of TMDF or a vehicle control.
-
-
Incubation:
-
Incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).
-
-
Lysis and Luciferase Assay:
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
Interpreting Reporter Assay Data
A dose-dependent change in the reporter signal in response to TMDF treatment suggests that the compound is modulating the intended pathway.
| TMDF Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 10,500 | 1.0 |
| 0.1 | 12,300 | 1.2 |
| 1 | 25,600 | 2.4 |
| 10 | 88,900 | 8.5 |
| 100 | 92,300 | 8.8 |
Methodology 3: Co-immunoprecipitation (Co-IP)
Co-IP is used to identify the interaction partners of a putative target protein and to determine if a compound modulates these interactions. This can provide valuable insights into the mechanism of action of the compound.
Experimental Workflow for Co-IP
Caption: A generalized workflow for Co-immunoprecipitation (Co-IP).
Step-by-Step Protocol for Co-IP
-
Cell Treatment and Lysis:
-
Treat cells with TMDF or a vehicle control.
-
Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the putative target protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Identify the co-precipitated proteins by mass spectrometry.
-
Interpreting Co-IP Data
The results will provide a list of proteins that interact with the target. By comparing the results from TMDF-treated and vehicle-treated cells, one can determine if the compound enhances or disrupts these interactions.
| Identified Interacting Protein | Relative Abundance (Vehicle) | Relative Abundance (TMDF) | Interpretation |
| Protein X | 1.0 | 2.5 | TMDF enhances the interaction |
| Protein Y | 1.0 | 0.2 | TMDF disrupts the interaction |
| Protein Z | 1.0 | 1.1 | No significant effect |
Conclusion and Future Directions
Confirming the cellular target engagement of a novel compound like this compound is a critical step in its development as a research tool or therapeutic agent. By employing a multi-pronged approach that combines direct binding assays like CETSA with functional assays such as reporter gene assays and Co-IP, researchers can build a strong, evidence-based case for the compound's mechanism of action. The data generated from these experiments are not only crucial for validating the primary target but also for uncovering potential off-target effects and providing deeper insights into the compound's biological activity.
References
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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A Comparative Guide to the Bioactivity of Methoxylated vs. Halogenated Dibenzofurans
For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic compounds, understanding the nuanced bioactivity of dibenzofuran derivatives is paramount. This guide provides an in-depth, objective comparison of methoxylated and halogenated dibenzofurans, delving into their distinct biological effects and the underlying molecular mechanisms. By synthesizing technical data with field-proven insights, this document serves as a critical resource for designing experiments and advancing research in toxicology and pharmacology.
Introduction: The Dichotomy of Dibenzofuran Bioactivity
Dibenzofurans, a class of aromatic heterocyclic compounds, represent a fascinating dichotomy in biological activity, largely dictated by their substitution patterns. Halogenated dibenzofurans, particularly polychlorinated (PCDFs) and polybrominated (PBDFs) dibenzofurans, are notorious environmental contaminants known for their significant toxicity.[1][2] Conversely, methoxylated dibenzofurans, often found in natural products, have garnered attention for their potential therapeutic properties, including anticancer and antimicrobial activities.[3][4][5][6][7][8][9] This guide will explore this divergence, providing the foundational knowledge and experimental frameworks necessary to dissect their comparative bioactivities.
The primary mediator of the toxic effects of halogenated dibenzofurans is the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[10][11] Activation of the AhR signaling pathway is a key determinant of the toxicological potency of these compounds. In contrast, the mechanisms of action for methoxylated dibenzofurans are more varied and are the subject of ongoing research, with some exhibiting promising pharmacological profiles.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: A Central Hub for Halogenated Dibenzofuran Toxicity
The bioactivity of halogenated dibenzofurans is inextricably linked to their ability to bind and activate the AhR. This receptor resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as a halogenated dibenzofuran, the receptor-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This binding event initiates the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[10][12]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Comparative Bioactivity Profile
The distinct biological effects of methoxylated and halogenated dibenzofurans are summarized below. It is crucial to note that direct comparative studies are limited, and the described activities are based on separate investigations into each class of compounds.
| Feature | Halogenated Dibenzofurans | Methoxylated Dibenzofurans |
| Primary Bioactivity | Toxicity, Endocrine Disruption[2][13][14][15] | Anticancer, Antimicrobial, Anti-inflammatory[3][5][7][8][9] |
| Mechanism of Action | Potent AhR Agonists[10][11] | Varied, often AhR-independent |
| Source | Environmental Pollutants, Industrial Byproducts[1][16][17] | Natural Products (Lichens, Fungi, Plants)[3][4][6] |
| Structure-Activity | Planarity and halogenation pattern are key for AhR binding.[18][19][20] | Presence and position of methoxy groups influence therapeutic activity.[7] |
Experimental Protocols for Comparative Bioactivity Assessment
To facilitate direct comparison, we provide detailed, self-validating protocols for two key assays: the AhR-dependent reporter gene assay and the MTT cytotoxicity assay.
Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the activation of the AhR signaling pathway by a test compound.
Principle: Engineered cells containing a luciferase reporter gene under the control of a DRE-driven promoter are used. Activation of the AhR pathway leads to the expression of luciferase, which is quantified by measuring light emission.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2-XRE-Luciferase cells (or a similar reporter cell line) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (methoxylated and halogenated dibenzofurans) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD) in serum-free media.
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Remove the treatment media and wash the cells once with phosphate-buffered saline (PBS).
-
Add 50 µL of a commercial luciferase assay reagent (e.g., ONE-Glo™) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Normalize the data to the vehicle control and express the results as fold induction.
-
Plot the fold induction against the compound concentration to generate dose-response curves and determine EC50 values.
-
Caption: AhR Reporter Gene Assay Workflow.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., HepG2, A549) in complete medium.
-
Seed 100 µL of a cell suspension (e.g., 1 x 10^5 cells/mL) into each well of a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours, depending on the experimental design.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate dose-response curves and determine IC50 values.
-
Caption: MTT Cytotoxicity Assay Workflow.
Conclusion and Future Directions
The comparative bioactivity of methoxylated and halogenated dibenzofurans presents a compelling area of study with significant implications for both environmental toxicology and drug discovery. While halogenated dibenzofurans are well-established as toxic AhR agonists, their methoxylated counterparts are emerging as a promising class of bioactive molecules with therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies to further elucidate the structure-activity relationships that govern their divergent biological effects. Future research should focus on expanding the library of synthesized and tested derivatives of both classes to build a more comprehensive understanding of their bioactivity profiles, ultimately enabling more accurate risk assessment of environmental contaminants and the rational design of novel therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,7,8-Tetramethoxydibenzofuran
Introduction: Navigating the Unknown with the Precautionary Principle
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which a complete toxicological profile is not yet established. 2,3,7,8-Tetramethoxydibenzofuran is one such compound. While specific disposal protocols for this methoxy-substituted dibenzofuran are not extensively documented, its core chemical structure is shared with a class of highly scrutinized and toxic compounds: the polychlorinated dibenzofurans (PCDFs). The most infamous of these, 2,3,7,8-tetrachlorodibenzofuran (TCDF), is a persistent environmental pollutant and a potent toxicant.[1]
Given this structural analogy, the only responsible course of action is to adopt the precautionary principle. This guide is therefore built on the foundational assumption that This compound should be handled and disposed of as a hazardous chemical with unknown, but potentially significant, toxicity. The procedures outlined below are designed to provide a robust framework for ensuring the safety of laboratory personnel and the protection of our environment.
PART 1: Hazard Assessment and Risk Mitigation
The first step in any disposal protocol is a thorough understanding of the potential risks. In the absence of specific data for this compound, we will extrapolate from the known properties of its structural relatives.
Comparative Hazard Profile:
| Property | Dibenzofuran (Parent Compound) | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) (Halogenated Analog) | This compound (Subject of this Guide) |
| CAS Number | 132-64-9 | 51207-31-9 | Not readily available |
| Known Hazards | Harmful if swallowed.[2] Toxic to aquatic life with long-lasting effects.[2] | Potent toxicant, associated with fatty liver disease.[3] Potential human carcinogen.[4] | Unknown. Assumed to be hazardous based on structural analogy. |
| Physical State | Solid | Colorless Crystals[1] | Assumed to be a solid at room temperature. |
| Primary Concerns | Environmental toxicity. | High acute and chronic toxicity, carcinogenicity, environmental persistence. | Potential for unknown biological activity and toxicity. |
The causality behind this cautious approach is clear: the dibenzofuran ring system is a known scaffold for highly toxic compounds. While the methoxy groups in this compound will alter its chemical and biological properties compared to the chlorinated version, we cannot assume this will render it harmless without empirical data. Therefore, all handling and disposal procedures must be designed to contain the substance and prevent any exposure.
PART 2: Operational and Disposal Protocols
This section provides a step-by-step guide for the safe handling and disposal of this compound.
I. Personal Protective Equipment (PPE)
A non-negotiable first line of defense, the following PPE must be worn at all times when handling this compound, its containers, or any potentially contaminated materials.
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended. Change gloves immediately if they become contaminated.
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[5]
-
Body Protection: A lab coat, buttoned to its full length, is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of solid this compound or solutions containing it should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
II. Spill Cleanup Procedure
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area. If the spill is large or involves a volatile solvent, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to prevent the powder from becoming airborne. Do not dry sweep.
-
For Liquid Spills (Solutions): Cover the spill with an appropriate absorbent material, starting from the outside and working inwards to prevent spreading.
-
-
Collect the Waste: Carefully scoop the contained material and any contaminated debris into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is involved.[7]
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 60-70% ethanol), followed by a soap and water solution.[8]
-
All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.
-
-
Final Disposal: Place all contaminated materials, including gloves and any disposable PPE, into a clearly labeled hazardous waste bag or container.
III. Waste Disposal Workflow
The ultimate goal is to ensure that this compound is disposed of in a manner that permanently neutralizes its potential hazards, which for this class of compounds is typically high-temperature incineration.
Step 1: Waste Segregation
-
Solid Waste: All solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper), and spill cleanup materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. This is a non-halogenated waste stream.
-
Empty Containers: "Empty" containers that held this compound are not truly empty and must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[10] The rinsed container can then be disposed of according to institutional policy, with all labels defaced.[10]
Step 2: Waste Containerization and Labeling
-
Use only approved, chemically compatible containers for hazardous waste.[11]
-
Containers must be kept closed except when adding waste.[11]
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[12] Include the date of initial waste accumulation.
Step 3: Storage and Collection
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers.[5]
-
Arrange for pickup by your institution's licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.
Step 4: Final Disposal Method
-
The recommended final disposal method for dibenzofuran-based compounds is high-temperature incineration by a licensed hazardous waste management facility. This process is necessary to ensure the complete destruction of the aromatic ring structure.
PART 3: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The proper disposal of research chemicals, especially those with unknown toxicological profiles like this compound, is a cornerstone of responsible scientific practice. By adhering to the precautionary principle and following the rigorous protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. When in doubt, always consult with your institution's Environmental Health and Safety department for guidance.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,7,8-Tetramethoxydibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: A Precautionary Approach
Given the known toxicological profile of the dibenzofuran core structure, particularly with substitution at the 2,3,7, and 8 positions, 2,3,7,8-Tetramethoxydibenzofuran should be handled as a potentially highly toxic and carcinogenic substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2]
Key Potential Hazards:
-
Carcinogenicity: Many dibenzofurans are known or suspected carcinogens.[3][4]
-
Teratogenicity: Some dioxins and dibenzofurans have been shown to be teratogenic in animal studies.[3][4]
-
High Acute and Chronic Toxicity: Even small exposures can lead to severe health effects.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize the risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Handling Solids (weighing, transfers) | NIOSH-approved respirator with P100 filters. | Chemical splash goggles and a face shield.[5][6] | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber).[7][8] | Disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat.[6] |
| Working with Solutions | NIOSH-approved respirator with organic vapor cartridges and P100 filters. | Chemical splash goggles and a face shield.[5][6] | Double-gloving: inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber).[7][8] | Chemical-resistant suit or a disposable lab coat with tight-fitting cuffs. |
| Spill Cleanup | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas. | Chemical splash goggles and a face shield.[5][6] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). | Full-body chemical-resistant suit.[9] |
| Waste Disposal | NIOSH-approved respirator with organic vapor cartridges and P100 filters. | Chemical splash goggles. | Double-gloving: inner nitrile glove, outer chemical-resistant glove. | Disposable lab coat. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to minimize the risk of inhalation.[4]
Preparation and Weighing:
-
Designated Area: Cordon off a specific area within the fume hood for handling this compound.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. Use a tared, sealed container to transport the material to the balance if necessary.
-
Containment: Perform all manipulations over a disposable absorbent bench liner to contain any potential spills.
Experimental Use:
-
Closed Systems: Whenever feasible, use closed systems for reactions involving this compound.
-
Ventilation: Ensure continuous ventilation throughout the experiment.
-
Avoid Aerosols: Take care to avoid creating dust or aerosols.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Segregation: Segregate all contaminated waste into clearly labeled, sealed containers.
-
Doff PPE: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.
Caption: Workflow for the safe handling of this compound.
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.
Small Spills (in a fume hood):
-
Alert: Immediately alert others in the vicinity.
-
Contain: Cover the spill with an absorbent material suitable for chemical spills.
-
Neutralize (if applicable): Use a suitable neutralizing agent if one is available and appropriate for the chemical.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Alert: Activate the fire alarm and notify your institution's emergency response team.
-
Do Not Re-enter: Await the arrival of trained emergency personnel to manage the cleanup.
Decontamination and Waste Disposal Plan: A Cradle-to-Grave Approach
Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposures.
Decontamination of Equipment and Surfaces:
-
Non-disposable equipment: Must be thoroughly decontaminated. This may involve rinsing with a suitable solvent, followed by washing with soap and water.[10]
-
Work surfaces: Should be wiped down with a solvent-soaked cloth, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal:
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[11][12]
-
Containment: Waste should be collected in clearly labeled, sealed, and chemically resistant containers.
-
Disposal Route: The disposal of this waste must be handled by a licensed hazardous waste disposal company, likely through high-temperature incineration.[13][14] Consult your institution's environmental health and safety office for specific procedures.
References
- New Jersey Department of Health. (n.d.). Dibenzofuran Hazard Summary.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice.
- Julkari, J. (n.d.). Polychlorinated Dibenzo-p-dioxin and Dibenzofuran Contamination of Sediments and Photochemical Decontamination of Soils.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Sigma-Aldrich. (2025, June 25). Safety Data Sheet.
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- U.S. Environmental Protection Agency. (n.d.). Method 0023A: Sampling Method for Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofuran Emissions from Stationary Sources.
- ResearchGate. (2025, August 6). Removal of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans in Flue Gases by Venturi Scrubber and Bag Filter.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2,3,7,8-Tetrachlorodibenzo-p-dioxin.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
- U.S. Environmental Protection Agency. (n.d.). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography.
- Environment and Climate Change Canada. (n.d.). Technical Document for Batch Waste Incineration.
- TCI Chemicals. (2025, January 15). Safety Data Sheet.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 766 -- Dibenzo-Para-Dioxins/Dibenzofurans.
- YouTube. (2022, February 4). Lab 8: Spills and Decontamination.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Santa Cruz Biotechnology. (n.d.). 2,3,7,8-Tetrachlorodibenzo-p-dioxin solution Material Safety Data Sheet.
- Taylor & Francis Online. (n.d.). New Cleanup Procedure for Determining Polychlorinated Dibenzo-P-Dioxins and Dibenzofurans in Lipophilic Matrices.
- PubMed. (n.d.). Concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans from chemical manufacturers and waste disposal facilities.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Wikipedia. (n.d.). Polychlorinated biphenyl.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. bio.vu.nl [bio.vu.nl]
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- 4. epa.gov [epa.gov]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. hsa.ie [hsa.ie]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
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- 13. gov.nl.ca [gov.nl.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
